4,6-Diphenylpyrimidin-2-ol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-diphenyl-1H-pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-16-17-14(12-7-3-1-4-8-12)11-15(18-16)13-9-5-2-6-10-13/h1-11H,(H,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTASVIOKKMCLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347208 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4120-05-2 | |
| Record name | 4,6-diphenylpyrimidin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction to 4,6-Diphenylpyrimidin-2-ol
An In-depth Technical Guide to 4,6-Diphenylpyrimidin-2-ol
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, the 4,6-diarylpyrimidine series has emerged as a privileged structure for kinase inhibition. This technical guide focuses on this compound, a key member of this series. It exists in tautomeric equilibrium with its pyrimidinone form, 4,6-diphenyl-1H-pyrimidin-2-one. While much of the contemporary research has focused on its 2-amino analogues, the 4,6-diphenylpyrimidine core is most notably recognized for its potent inhibition of Aurora Kinase A (AURKA), a critical regulator of mitosis and a validated target in oncology. This document provides a comprehensive overview of the synthesis, physicochemical properties, and biological significance of the 4,6-diphenylpyrimidine scaffold, with a primary focus on its role as an AURKA inhibitor. It details relevant signaling pathways, experimental protocols, and quantitative biological data derived from seminal studies on its close analogues, offering a valuable resource for researchers in drug discovery and development.
This compound is a heterocyclic aromatic organic compound featuring a central pyrimidine ring substituted with phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. This structure is of significant interest to medicinal chemists due to its rigid, planar geometry and the potential for diverse functionalization, making it an ideal scaffold for targeting ATP-binding sites in kinases.
The compound exhibits keto-enol tautomerism, coexisting with its more stable keto form, 4,6-diphenyl-1H-pyrimidin-2-one. This characteristic is crucial for its interaction with biological targets, influencing its hydrogen bonding capabilities. While direct studies on this compound are limited, extensive research on its 2-amino derivatives has established the 4,6-diphenylpyrimidine core as a potent inhibitor of several key kinases involved in cell cycle regulation and proliferation, most notably Aurora Kinase A.[1][2]
Physicochemical and Structural Properties
| Property | Value (this compound) | Value (4,6-Diphenylpyrimidin-2-amine) | Reference(s) |
| Molecular Formula | C₁₆H₁₂N₂O | C₁₆H₁₃N₃ | N/A |
| Molecular Weight | 248.28 g/mol | 247.30 g/mol | N/A |
| Appearance | Solid | Solid | [3] |
| Melting Point | Not Reported | 132.0 to 136.0 °C | [3] |
| CAS Number | 5661-83-6 | 40230-24-8 | [3] |
Synthesis and Characterization
The most common and efficient route to synthesizing the 4,6-diphenylpyrimidine core involves the cyclocondensation of 1,3-diphenylprop-2-en-1-one (chalcone) with a suitable binucleophile. For this compound, urea is the reagent of choice.
General Synthetic Scheme
The reaction proceeds via a base-catalyzed Claisen-Schmidt condensation to form the chalcone precursor, followed by a cyclocondensation reaction with urea.
Experimental Protocol: Synthesis
The following protocol is a representative method adapted from procedures for synthesizing analogous 4,6-diarylpyrimidin-2-ols and 2-amines.[4][5]
Part A: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Dissolve equimolar quantities of benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in absolute ethanol.
-
Cool the mixture in an ice bath to 0-2 °C.
-
Add 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.
-
Continue stirring for 3-4 hours.
-
Pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the resulting solid, wash with cold water, and recrystallize from ethanol to yield pure chalcone.
Part B: Synthesis of this compound
-
Reflux a mixture of the synthesized chalcone (0.01 mol) and urea (0.015 mol) in the presence of a basic catalyst (e.g., potassium hydroxide) in an alcoholic solvent (e.g., ethanol) for 6-8 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water or an ice bath to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol or methanol.
Characterization
The structure of the synthesized compound would be confirmed using standard spectroscopic methods. Expected signals for related structures include:[5]
-
¹H-NMR: Aromatic protons in the range of δ 7.0-8.5 ppm, a pyrimidine C5-H proton as a singlet, and a broad singlet for the -OH or N-H proton.
-
¹³C-NMR: Signals corresponding to the aromatic carbons and the distinct carbons of the pyrimidine ring.
-
IR (KBr, cm⁻¹): Characteristic peaks for O-H stretching, C=N stretching, C=C aromatic stretching, and C-H aromatic bending.
-
Mass Spectrometry (MS): A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.
Biological Activity and Therapeutic Potential
The primary therapeutic potential of the 4,6-diphenylpyrimidine scaffold lies in its ability to inhibit Aurora Kinase A, a protein frequently overexpressed in human cancers.
Primary Mechanism of Action: Aurora Kinase A Inhibition
Aurora Kinase A (AURKA) is a serine/threonine kinase that plays a crucial role in mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis.[6] Its overexpression is linked to tumorigenesis and genomic instability.[7] 4,6-diphenylpyrimidine derivatives function as ATP-competitive inhibitors, binding to the active site of AURKA and preventing the phosphorylation of its downstream substrates. This inhibition disrupts the mitotic process, leading to cell cycle arrest and ultimately, apoptosis.[1][2]
Signaling Pathway of AURKA Inhibition
Inhibition of AURKA by a 4,6-diphenylpyrimidine derivative initiates a cascade of events that culminates in apoptotic cell death. The inhibitor blocks the kinase activity of AURKA, preventing it from phosphorylating key cell cycle regulators. This leads to an accumulation of cells in the G2/M phase of the cell cycle.[1] Prolonged mitotic arrest activates the intrinsic apoptotic pathway, characterized by the cleavage and activation of executioner caspases like caspase-3 and caspase-7, and the cleavage of poly(ADP-ribose) polymerase (PARP).[1][2]
Quantitative Biological Data
While specific inhibitory data for this compound is not widely published, extensive studies on its 2-amino derivatives demonstrate potent activity. These compounds serve as a strong benchmark for the potential efficacy of the core scaffold.
| Compound ID (Analogue) | Target Kinase | IC₅₀ (nM) | Target Cell Line | GI₅₀ (nM) | Reference(s) |
| Derivative 12 ¹ | AURKA | Selective | HCT116 (Colon) | ~1,000 | [1][2] |
| CYC116 ² | AURKA | 44 | A549 (Lung) | 34 - 1370 | [8] |
| CYC116 ² | AURKB | 19 | (Multiple) | N/A | [8] |
| AT9283 ³ | AURKA | 3 | HCT116 (Colon) | N/A | [8] |
| AT9283 ³ | AURKB | 3 | (Multiple) | N/A | [8] |
| ¹ 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol | |||||
| ² 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine | |||||
| ³ A multi-kinase inhibitor with a different core but targeting Aurora kinases. |
Key Experimental Protocols
This section provides methodologies for the synthesis and biological evaluation of this compound and its derivatives.
In Vitro Aurora Kinase A Inhibition Assay
This protocol outlines a typical procedure to determine the IC₅₀ value of a test compound against AURKA.
Methodology:
-
Add recombinant human Aurora Kinase A enzyme to a 96-well plate containing kinase buffer.
-
Add serially diluted test compound (e.g., this compound) to the wells and pre-incubate for 15-20 minutes at room temperature to allow for binding.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate (e.g., a biotinylated peptide).
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using a commercial detection kit (e.g., ADP-Glo™ Kinase Assay).
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition at each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Cell Viability (MTT) Assay
Methodology:
-
Seed cancer cells (e.g., HCT116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls to determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot for Phospho-AURKA
Methodology:
-
Treat cells with the test compound for a specified time (e.g., 24 hours).
-
Lyse the cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated AURKA (at Thr288).
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for total AURKA and a loading control (e.g., β-actin) to confirm target engagement and equal loading.
Conclusion and Future Directions
This compound belongs to a class of compounds with significant therapeutic potential, primarily as inhibitors of Aurora Kinase A for oncology applications. While the bulk of existing research has prioritized 2-amino derivatives, the foundational synthesis routes and biological mechanisms are well-established for the core scaffold. The data from these closely related analogues strongly suggest that this compound is a promising candidate for further investigation.
Future research should focus on the direct synthesis and biological evaluation of this compound to quantify its specific inhibitory potency against AURKA and other relevant kinases. Structure-activity relationship (SAR) studies, guided by computational docking, could further optimize the scaffold to enhance potency and selectivity. Moreover, exploring its efficacy in different cancer cell lines and in vivo models will be crucial to validating its potential as a lead compound for the development of novel anticancer agents.
References
- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
The Keto-Enol Tautomerism of 4,6-Diphenylpyrimidin-2-ol: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the keto-enol tautomerism in 4,6-diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of direct experimental data on this specific molecule, this guide draws upon established principles and analogous data from the parent 2-hydroxypyrimidine and related systems. It offers a robust framework for understanding, predicting, and experimentally investigating the tautomeric equilibrium of this compound.
Introduction to Tautomerism in Pyrimidinols
Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a ketone (or an amide in the case of pyrimidinones) and its corresponding enol form. In the context of 2-hydroxypyrimidines, this equilibrium exists between the aromatic enol (pyrimidin-2-ol) form and the non-aromatic keto (pyrimidin-2(1H)-one) form. The position of this equilibrium is crucial as the two tautomers exhibit distinct physicochemical properties, including polarity, hydrogen bonding capabilities, and shape, which in turn dictate their biological activity and pharmacokinetic profiles.
For 2-hydroxypyrimidine, the keto form is generally favored, particularly in polar solvents. This preference is attributed to the greater stability of the amide bond in the pyrimidinone ring compared to the iminol group in the pyrimidinol. The introduction of bulky and electron-withdrawing phenyl groups at the 4 and 6 positions of the pyrimidine ring is expected to influence the electronic and steric environment, potentially shifting the tautomeric equilibrium.
Synthesis of this compound
A plausible synthetic route to this compound involves the condensation of 1,3-diphenyl-1,3-propanedione (dibenzoylmethane) with urea. This method is analogous to the well-established synthesis of 4,6-disubstituted pyrimidin-2-amines from guanidine.
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2(1H)-one
This protocol is adapted from the synthesis of related 4,6-diarylpyrimidines.[1][2]
-
Reaction Setup: To a solution of 1,3-diphenyl-1,3-propanedione (1 mmol) in a suitable solvent such as ethanol or dimethylformamide (DMF), add urea (1.1 mmol) and a base catalyst (e.g., sodium ethoxide or potassium carbonate, 1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4,6-diphenylpyrimidin-2(1H)-one.
The Tautomeric Equilibrium
The tautomeric equilibrium between this compound (enol) and 4,6-diphenylpyrimidin-2(1H)-one (keto) is a dynamic process. The relative stability of each tautomer is influenced by several factors, including solvent polarity, temperature, and the electronic nature of the substituents.
Caption: Keto-enol equilibrium of this compound.
Based on studies of 2-hydroxypyridine and 2-hydroxypyrimidine, the keto form is expected to be the major tautomer in most solvents.[3][4] The greater dipole moment of the keto tautomer allows for stronger interactions with polar solvents, thus stabilizing it relative to the enol form.
Predicted Tautomeric Equilibrium Data
The following table summarizes the predicted equilibrium constants (Keq = [Enol]/[Keto]) and Gibbs free energy differences (ΔG) for the tautomerization of this compound in various solvents, extrapolated from data on analogous systems.
| Solvent | Dielectric Constant (ε) | Predicted Keq | Predicted ΔG (kJ/mol) | Predominant Tautomer |
| Gas Phase | 1 | ~1 | ~0 | Keto/Enol Mixture |
| Cyclohexane | 2.0 | < 1 | > 0 | Keto |
| Chloroform | 4.8 | << 1 | >> 0 | Keto |
| Ethanol | 24.6 | <<< 1 | >>> 0 | Keto |
| Water | 80.1 | <<<< 1 | >>>> 0 | Keto |
Note: These are predicted values based on trends observed for 2-hydroxypyridine. Experimental verification is required.
Spectroscopic Characterization
The keto and enol tautomers of this compound are expected to have distinct spectroscopic signatures.
1H NMR Spectroscopy
In the 1H NMR spectrum, the most indicative signals for distinguishing between the tautomers would be the N-H proton of the keto form and the O-H proton of the enol form. Due to rapid exchange, these protons might appear as a single broad signal, or may not be observed without specific experimental conditions (e.g., low temperature, dry solvent). The chemical shift of the pyrimidine C5-H proton would also be sensitive to the tautomeric form.
Predicted 1H NMR Chemical Shifts (δ, ppm) in CDCl3
| Proton | Keto Form (Predicted) | Enol Form (Predicted) |
| N1-H | 10.0 - 12.0 (broad) | - |
| O-H | - | 9.0 - 11.0 (broad) |
| C5-H | 6.5 - 7.0 | 7.0 - 7.5 |
| Phenyl-H | 7.2 - 8.0 | 7.2 - 8.0 |
13C NMR Spectroscopy
The 13C NMR spectrum would show a significant difference in the chemical shift of the C2 carbon. In the keto form, this carbon is a carbonyl carbon and would resonate at a much lower field (higher ppm) compared to the C2 carbon in the enol form, which is attached to an oxygen and a nitrogen.
Predicted 13C NMR Chemical Shifts (δ, ppm) in CDCl3
| Carbon | Keto Form (Predicted) | Enol Form (Predicted) |
| C2 | 160 - 170 | 150 - 160 |
| C4, C6 | 160 - 165 | 155 - 160 |
| C5 | 100 - 110 | 110 - 120 |
| Phenyl-C | 125 - 140 | 125 - 140 |
IR Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the predominant tautomer. The keto form will exhibit a characteristic C=O stretching vibration, while the enol form will show an O-H stretching band.
Predicted IR Absorption Frequencies (cm-1)
| Functional Group | Vibration | Keto Form (Predicted) | Enol Form (Predicted) |
| N-H | Stretch | 3100 - 3300 (broad) | - |
| O-H | Stretch | - | 3200 - 3400 (broad) |
| C=O | Stretch | 1650 - 1700 | - |
| C=N, C=C | Stretch | 1500 - 1600 | 1500 - 1600 |
UV-Vis Spectroscopy
The UV-Vis absorption spectra of the two tautomers are expected to differ due to the differences in their electronic systems. The aromatic enol form is likely to have a λmax at a longer wavelength compared to the non-aromatic keto form.
Predicted UV-Vis Absorption Maxima (λmax, nm)
| Tautomer | Predicted λmax in Ethanol |
| Keto Form | 280 - 300 |
| Enol Form | 300 - 320 |
Experimental Protocols for Tautomeric Analysis
Solvent-Dependent NMR Studies
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., cyclohexane-d12, CDCl3, acetone-d6, DMSO-d6, D2O).
-
Data Acquisition: Record 1H NMR spectra for each solution at a constant temperature.
-
Analysis: Integrate the signals corresponding to the C5-H proton of each tautomer to determine their relative populations and calculate the equilibrium constant (Keq) in each solvent.
Caption: Workflow for solvent-dependent NMR analysis.
Computational Chemistry Protocol
-
Structure Optimization: Build the 3D structures of both the keto and enol tautomers. Perform geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Solvation Modeling: Use a continuum solvation model (e.g., PCM, SMD) to calculate the energies of the tautomers in different solvents.
-
Energy Calculation: Calculate the relative Gibbs free energies (ΔG) of the tautomers in the gas phase and in solution to predict the equilibrium position.
Conclusion
The keto-enol tautomerism of this compound presents a fascinating case study in heterocyclic chemistry. While direct experimental data remains to be established, a comprehensive understanding can be built upon the well-studied principles of tautomerism in related pyrimidine and pyridine systems. This guide provides the necessary theoretical background, predicted data, and detailed experimental protocols to empower researchers in the fields of medicinal chemistry and drug development to further investigate and harness the unique properties of this compound and its tautomeric forms for the design of novel therapeutic agents. The strong preference for the keto tautomer, 4,6-diphenylpyrimidin-2(1H)-one, is anticipated, particularly in biological environments, a critical consideration for its potential interactions with protein targets.
References
Spectroscopic Analysis of 4,6-Diphenylpyrimidin-2-ol: A Technical Guide
Introduction: 4,6-Diphenylpyrimidin-2-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Structurally, it features a pyrimidine core substituted with two phenyl groups at positions 4 and 6, and a hydroxyl group at position 2. A critical aspect of its chemistry is the pronounced keto-enol tautomerism. The compound predominantly exists in its keto form, 4,6-Diphenylpyrimidin-2(1H)-one , due to the greater stability of the amide group within the aromatic ring system. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the detailed experimental protocols used for their acquisition.
Spectroscopic Data
The spectroscopic data presented below are pivotal for the structural elucidation and confirmation of 4,6-Diphenylpyrimidin-2(1H)-one. While direct spectral data for this specific molecule is compiled from various sources on pyrimidine derivatives, the data for closely related analogs like 4,6-diphenylpyrimidine-2-amine provide a valuable reference for the signals corresponding to the shared 4,6-diphenylpyrimidine core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of a molecule. The chemical shifts are highly sensitive to the electronic environment of the nuclei. For 4,6-Diphenylpyrimidin-2(1H)-one, the key signals are those from the pyrimidine ring, the phenyl substituents, and the N-H proton of the amide group.
Table 1: ¹H NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one
| Chemical Shift (δ ppm) | Multiplicity | Assignment | Notes |
|---|---|---|---|
| ~12.0 - 13.0 | br s | N-H | Broad signal, exchangeable with D₂O. Position is solvent-dependent. |
| ~8.20 - 8.40 | m | Ar-H (ortho-protons of Phenyl at C6) | Deshielded due to proximity to the pyrimidine ring. |
| ~7.40 - 7.70 | m | Ar-H (meta, para-protons of Phenyl rings) | Complex multiplet for the remaining 8 aromatic protons.[1] |
| ~6.80 - 7.00 | s | H-5 | Singlet for the proton on the pyrimidine ring.[1][2] |
Table 2: ¹³C NMR Spectroscopic Data for 4,6-Diphenylpyrimidin-2(1H)-one
| Chemical Shift (δ ppm) | Assignment | Notes |
|---|---|---|
| ~165.0 | C=O (C2) | Carbonyl carbon of the pyrimidinone ring. |
| ~163.0 - 164.0 | C4 / C6 | Carbons bearing the phenyl groups. |
| ~137.0 | C (ipso) | Quaternary carbons of the phenyl rings. |
| ~131.0 | C (para) | Para-carbons of the phenyl rings. |
| ~129.0 | C (ortho/meta) | Ortho and meta-carbons of the phenyl rings. |
| ~105.0 - 110.0 | C5 | Carbon corresponding to the H-5 proton.[3] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Table 3: Key IR Absorption Bands for 4,6-Diphenylpyrimidin-2(1H)-one
| Frequency (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3200 - 3100 (broad) | N-H Stretch | Amide (in solid state) |
| 3100 - 3000 | C-H Stretch | Aromatic |
| ~1670 - 1650 | C=O Stretch | Amide I band (Pyrimidinone)[4] |
| ~1600, 1580, 1450 | C=C Stretch | Aromatic Ring |
| 770 - 750 and 700 - 680 | C-H Bend (out-of-plane) | Monosubstituted Phenyl |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
Table 4: Mass Spectrometry Data for 4,6-Diphenylpyrimidin-2(1H)-one
| m/z Value | Ion Assignment | Notes |
|---|---|---|
| 248.09 | [M]⁺ | Molecular ion peak corresponding to the molecular weight (C₁₆H₁₂N₂O). |
| 249.10 | [M+H]⁺ | Protonated molecular ion, commonly observed in ESI. |
| 271.08 | [M+Na]⁺ | Sodium adduct, often seen in ESI. |
Experimental Protocols
Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 5-10 mg of the purified 4,6-Diphenylpyrimidin-2(1H)-one sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Dimethyl sulfoxide (DMSO-d₆) is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H, making them easier to observe.
-
Instrument Setup: Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer. The spectrometer is tuned and shimmed for the specific sample to ensure optimal magnetic field homogeneity.
-
¹H NMR Acquisition: A standard one-pulse experiment is performed. Typical parameters include a 30-90 degree pulse angle, a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. 16 to 64 scans are averaged to improve the signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse program (e.g., zgpg30) is used to obtain a spectrum where each unique carbon appears as a singlet. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
D₂O Exchange: To confirm the N-H proton, a ¹H NMR spectrum is first acquired. Then, 1-2 drops of deuterium oxide (D₂O) are added to the NMR tube, the tube is shaken, and the spectrum is re-acquired. The signal corresponding to the N-H proton will disappear or significantly decrease in intensity.[5]
IR Spectroscopy Protocol
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). An anvil is pressed onto the sample to ensure good contact with the crystal surface.
-
Data Acquisition: The spectrum is typically recorded using an FT-IR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded. The instrument scans the mid-infrared range (4000-400 cm⁻¹). Multiple scans (e.g., 16-32) are co-added to generate the final spectrum. The final spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry Protocol
-
Sample Preparation: A dilute solution of the sample is prepared (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common method for this type of molecule. The sample solution is infused into the ESI source where a high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) are released into the gas phase.
-
Mass Analysis: The generated ions are guided into a mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF) or an ion trap. The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[6]
-
Detection: The separated ions are detected, and the resulting data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula.
Visualization of Spectroscopic Workflow
The logical flow from a synthesized compound to its structural confirmation can be visualized as follows. This workflow outlines the parallel application of different spectroscopic techniques to gather complementary data, leading to a confident structural assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 3. Synthesis, characterization and <i>in silico</i> studies of some 2-amino-4,6- diarylpyrimidines derived from chalcones | ChemSearch Journal [ajol.info]
- 4. A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions [scielo.org.mx]
- 5. 1-Hydroxy-4,6-diphenylpyridin-2-one | C17H13NO2 | CID 4370641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
A Technical Guide to the Solubility Profile of 4,6-Diphenylpyrimidin-2-ol
Predicted Solubility Profile
The solubility of an organic compound is primarily determined by its polarity, molecular weight, and the potential for intermolecular interactions such as hydrogen bonding with the solvent.[1][2] The structure of 4,6-diphenylpyrimidin-2-ol features a polar pyrimidin-2-ol core capable of acting as both a hydrogen bond donor and acceptor, and two nonpolar phenyl groups. This amphipathic nature suggests a nuanced solubility profile.
The large nonpolar surface area contributed by the two phenyl rings is expected to dominate, leading to poor solubility in highly polar solvents like water and nonpolar aliphatic solvents. However, the polar pyrimidinol core suggests that solubility should be enhanced in solvents that can engage in hydrogen bonding or have a moderate to high polarity.
Based on these structural characteristics and data from related pyrimidine derivatives, a qualitative solubility profile for this compound is predicted below.[3][4][5]
Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Insoluble to Sparingly Soluble | The large hydrophobic phenyl groups are expected to significantly limit solubility in water. Solubility may be slightly better in alcohols like methanol and ethanol due to the potential for hydrogen bonding with the pyrimidinol group.[5] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile | Soluble | These solvents are polar enough to interact with the pyrimidinol moiety, and their organic nature can accommodate the phenyl groups. Studies on similar pyrimidine derivatives have shown good solubility in DMF.[4] |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | Insoluble | The high polarity and hydrogen bonding capability of the pyrimidinol group will prevent dissolution in nonpolar solvents. |
| Halogenated | Dichloromethane (DCM), Chloroform | Sparingly Soluble to Soluble | These solvents have an intermediate polarity that may be suitable for dissolving this compound, balancing the polar and nonpolar characteristics of the molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Sparingly Soluble | The moderate polarity of these solvents might allow for some dissolution, though the extensive nonpolar character of the solute could still be a limiting factor. |
The Principle of "Like Dissolves Like"
The predictions in Table 1 are guided by the fundamental principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[1][2][6] This relationship is a cornerstone of predicting solubility.
Caption: The "Like Dissolves Like" Principle of Solubility.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol should be followed. The gravimetric method is a common and reliable technique.[5]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solute)
-
Selected solvents (e.g., methanol, DMF, chloroform, etc.)
-
Analytical balance (±0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials or flasks with secure caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume or mass of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the mixture for a sufficient time to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the equilibration time.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the set temperature for a period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Weigh the vial containing the filtered solution to determine the mass of the solution.
-
Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the decomposition point of the solute.
-
Once the solvent is completely removed, place the vial in a vacuum desiccator to remove any residual solvent and cool to room temperature.
-
Weigh the vial again to determine the mass of the dissolved this compound.
-
-
Calculation of Solubility:
-
The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.
-
Solubility (g/L): (Mass of dissolved solute) / (Volume of filtered solution)
-
Mole Fraction (x): (Moles of dissolved solute) / (Moles of dissolved solute + Moles of solvent)
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Workflow for the Gravimetric Determination of Solubility.
Conclusion
References
Technical Guide: 4,6-Diphenylpyrimidin-2-amine and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-diphenylpyrimidin-2-amine, a core scaffold in the development of targeted therapeutics. Due to the limited specific literature on 4,6-diphenylpyrimidin-2-ol, this document focuses on its closely related and extensively studied amino derivative, which has demonstrated significant potential in medicinal chemistry, particularly in oncology.
Core Compound Identification
The primary compound of interest, 4,6-diphenylpyrimidin-2-amine, is identified by the following chemical identifiers.
| Identifier | Value |
| IUPAC Name | 4,6-diphenylpyrimidin-2-amine |
| CAS Number | 40230-24-8[1][2][3][4][5] |
| Molecular Formula | C16H13N3[2][3][5] |
| Molecular Weight | 247.29 g/mol [2][3] |
Biological Activity and Therapeutic Potential
Derivatives of the 4,6-diarylpyrimidine scaffold have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown potent activity as inhibitors of key signaling proteins involved in cancer progression, including Aurora Kinase A (AURKA), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][7]
Quantitative Biological Data Summary
The following table summarizes the growth inhibition (GI₅₀) values for selected 4,6-diarylpyrimidine derivatives against various cancer cell lines. Lower GI₅₀ values indicate higher potency.
| Compound ID | Cancer Cell Line | Target(s) | GI₅₀ (nM) |
| 14 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |
| 17 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |
| 19 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |
| 22 | NCI-60 Panel | EGFR/VEGFR-2 | 22[7] |
| 25 | NCI-60 Panel | EGFR/VEGFR-2 | 22-33 |
| 29 | NCI-60 Panel | EGFR/VEGFR-2 | 24[7] |
| Derivative 12 | HCT116 (Colon) | AURKA | Not Specified |
Experimental Protocols
The synthesis of 4,6-diarylpyrimidin-2-amine derivatives typically involves a multi-step process, beginning with a Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine.
General Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives
This protocol is a generalized procedure based on established methodologies.[6]
Step 1: Synthesis of Chalcone Intermediate (III)
-
Dissolve a substituted acetophenone (I) and a substituted benzaldehyde (II) in ethanol.
-
Add an excess of 50% aqueous potassium hydroxide (KOH) to the solution.
-
Stir the mixture at room temperature for 20 hours.
-
Pour the reaction mixture into 6 N hydrochloric acid (HCl) in an ice bath to precipitate the chalcone.
-
Filter the solid, wash with ethanol, and use without further purification.
Step 2: Synthesis of 2-Aminopyrimidine Product
-
Dissolve the chalcone (III) (1 equivalent) and guanidine hydrochloride (1.5 equivalents) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3 equivalents) to the solution.
-
Reflux the reaction mixture for 2 hours.
-
Cool the mixture to room temperature.
-
Pour the mixture into 3 N HCl in an ice bath to precipitate the final 2-aminopyrimidine product.
-
If necessary, purify the product by recrystallization from ethanol.
Visualized Workflows and Pathways
The following diagrams illustrate the general synthesis workflow and a key signaling pathway targeted by these compounds.
References
- 1. chembk.com [chembk.com]
- 2. 4,6-DiphenylpyriMidin-2-aMine Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. 4,6-DiphenylpyriMidin-2-aMine|lookchem [lookchem.com]
- 4. 40230-24-8|4,6-Diphenylpyrimidin-2-amine|BLD Pharm [bldpharm.com]
- 5. 4,6-diphenylpyrimidin-2-amine, CasNo.40230-24-8 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
- 6. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
The Rising Potential of Pyrimidin-2-ol Scaffolds: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among its many derivatives, the pyrimidin-2-ol moiety has emerged as a privileged scaffold, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential therapeutic applications of pyrimidin-2-ol derivatives, focusing on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, detailing quantitative activity data, experimental methodologies, and the underlying signaling pathways to facilitate further research and drug development endeavors.
Anticancer Activity
Pyrimidin-2-ol derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various pyrimidin-2-ol derivatives, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| P1 | 4-(4-Nitrophenyl)-6-phenyl | HCT-116 (Colon) | 18.18 | [1] |
| P2 | 4,6-diphenyl (general) | A549 (Lung) | 5.988 ± 0.12 | [2] |
| P3 | Thiazolo[4,5-d]pyrimidine derivative 3b | C32 (Melanoma) | 24.4 | [3] |
| P4 | Thiazolo[4,5-d]pyrimidine derivative 3b | A375 (Melanoma) | 25.4 | [3] |
| P5 | Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Lung) | Strong cytotoxicity at 50 µM | [4] |
| P6 | Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 | [5] |
| P7 | Indazol-pyrimidine derivative 4i | MCF-7 (Breast) | 1.841 | [5] |
| P8 | Indazol-pyrimidine derivative 4i | A549 (Lung) | 2.305 | [5] |
| P9 | Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | [6] |
| P10 | Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | [6] |
| P11 | Pyrimidinone-5-carbonitrile derivative 30 | MCF-7 (Breast) | 1.42 | [7] |
| P12 | Pyrimidinone-5-carbonitrile derivative 30 | A549 (Lung) | 1.98 | [7] |
Experimental Protocols for Anticancer Activity Evaluation
a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and is quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidin-2-ol derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Formazan Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
b) Sulforhodamine B (SRB) Assay
This assay is a cell density-based assay used to determine cytotoxicity.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and thus to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates four times with slow-running tap water to remove the TCA and dead cells. Allow the plates to air dry.
-
Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[8]
Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a general workflow for screening pyrimidin-2-ol derivatives for anticancer activity.
Antimicrobial Activity
Pyrimidin-2-ol scaffolds have been reported to possess significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.
Quantitative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values of selected pyrimidin-2-ol derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microbial Strain | MIC (µM/ml) | Reference |
| A1 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | E. coli | 0.91 | [9] |
| A2 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | S. aureus | 1.81 | [9] |
| A3 | 4-(3-Chlorophenyl)-6-(4-nitrophenyl) | B. subtilis | 0.96 | [9] |
| A4 | 4-(4-Nitrophenyl)-6-phenyl | S. enterica | 1.55 | [9] |
| A5 | 4-(4-Bromophenyl)-6-(4-nitrophenyl) | P. aeruginosa | 1.62 | [9] |
| A6 | 4-(4-Bromophenyl)-6-(4-nitrophenyl) | A. niger | 1.68 | [9] |
| A7 | 4-(4-Chlorophenyl)-6-(4-nitrophenyl) | C. albicans | 1.73 | [9] |
| A8 | 2,4,6-trisubstituted (a4) | Gram-positive/negative | Active | [10] |
| A9 | 2,4,6-trisubstituted (a5) | Gram-positive/negative | Active | [10] |
| A10 | Pyrazolo[3,4-d]pyrimidine (a10) | Bacterial strains | Active | [10] |
| A11 | Pyrazolo[3,4-d]pyrimidine (a11) | Fungal strains | Active | [10] |
Experimental Protocol for Antimicrobial Activity Evaluation
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution Method
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Serial Dilution: Prepare serial two-fold dilutions of the pyrimidin-2-ol compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Antiviral Activity
The pyrimidine scaffold is present in several approved antiviral drugs, and pyrimidin-2-ol derivatives are being actively investigated for their potential to inhibit the replication of various viruses.
Quantitative Antiviral Activity Data
The following table summarizes the antiviral activity of some pyrimidine derivatives, showing their 50% effective concentration (EC50) values.
| Compound ID | Virus | Cell Line | EC50 (nM) | Reference |
| V1 | HIV-1-IIIB | - | < 10 | [11] |
| V2 | HIV-1 (RES056) | - | < 50 | [11] |
| V3 | Human DHODH inhibitor (Cmp1) | Human Cytomegalovirus | Low µM to nM range | [12] |
| V4 | Human DHODH inhibitor (Cmp1) | Adenoviruses | Low µM to nM range | [12] |
| V5 | Pyrimido[4,5-d]pyrimidine 7f | HCoV-229E | - | [13] |
| V6 | Pyrimido[4,5-d]pyrimidine 7a | HCoV-OC43 | - | [13] |
Experimental Protocol for Antiviral Activity Evaluation
Plaque Reduction Assay
This is a standard assay to quantify the infectivity of lytic viruses and evaluate the efficacy of antiviral compounds.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.
-
Virus Adsorption: Infect the cells with a known amount of virus for a short period (e.g., 1-2 hours) to allow for viral attachment and entry.
-
Compound Treatment and Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidin-2-ol derivative.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet). Plaques will appear as clear zones where cells have been lysed by the virus.
-
Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases. Pyrimidin-2-ol derivatives have shown promise as anti-inflammatory agents by modulating key inflammatory pathways.
Quantitative Anti-inflammatory Activity Data
This table presents the IC50 values of pyrimidin-2-ol derivatives for the inhibition of key inflammatory mediators.
| Compound ID | Target | Assay | IC50 (µM) | Reference |
| I1 | COX-2 | In vitro enzyme assay | 0.04 ± 0.09 | [14] |
| I2 | COX-2 | In vitro enzyme assay | 0.04 ± 0.02 | [14] |
| I3 | NO production in RAW macrophages | Nitric oxide assay | 76.6 | [15] |
| I4 | NO production in RAW macrophages | Nitric oxide assay | 83.1 | [15] |
| I5 | Lipoxygenase | In vitro enzyme assay | 42 | [4] |
| I6 | Lipoxygenase | In vitro enzyme assay | 47.5 | [4] |
| I7 | COX-2 Selective Inhibitor (L1) | In vitro enzyme assay | High selectivity | [16] |
| I8 | COX-2 Selective Inhibitor (L2) | In vitro enzyme assay | High selectivity | [16] |
Signaling Pathways in Inflammation
The anti-inflammatory effects of pyrimidin-2-ol derivatives are often attributed to their ability to inhibit pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
a) NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response.
b) MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of drug candidates for broad-spectrum antiviral therapy targeting cellular pyrimidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
A Technical Guide to 4,6-Diarylpyrimidine Derivatives: Synthesis, Biological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review of 4,6-diarylpyrimidine derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This document consolidates key research findings on their synthesis, biological evaluation, and structure-activity relationships, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing relevant biological pathways and experimental workflows to facilitate further research and development in this promising area.
Core Synthesis Strategies
The synthesis of 4,6-diarylpyrimidine derivatives is adaptable, allowing for the introduction of various substituents to modulate their physicochemical properties and biological activities. A common and effective method involves a multi-step process beginning with a Claisen-Schmidt condensation (or mixed aldol condensation) to form a chalcone intermediate. This is followed by cyclocondensation with a nitrogen-containing reagent.
A prevalent synthetic route utilizes the reaction of an acetophenone with an aromatic aldehyde to yield a chalcone. This intermediate is then cyclized with thiourea in the presence of a base to form the pyrimidine-2(1H)-thione core. Subsequent S-alkylation or S-benzylation can be performed to introduce further diversity.[1] Another established method involves the cyclocondensation of α-aminoamidines with various saturated carbonyl derivatives and their analogs.[2][3]
A generalized workflow for the synthesis of 4,6-diarylpyrimidine derivatives is depicted below:
Biological Activities and Therapeutic Targets
4,6-Diarylpyrimidine derivatives have demonstrated a broad spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutics for various diseases, including cancer, diabetes, and viral infections.
Anticancer Activity
A significant body of research has focused on the anticancer potential of these derivatives. They have been shown to inhibit the proliferation of various cancer cell lines and target key signaling pathways involved in cancer progression.[4]
Dual EGFR/VEGFR-2 Inhibition: Certain 4,6-diarylpyrimidine derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor growth and angiogenesis.[1][5] Inhibition of these receptors can block downstream signaling pathways, leading to decreased cell proliferation and apoptosis.
PI3K Inhibition: 4,6-Diaryl-substituted pyrimidines have also shown high inhibitory potency against phosphoinositide 3-kinases (PI3Ks), which are crucial targets in oncology.[2][3] Molecular docking studies suggest a strong binding affinity of some derivatives towards PIK3γ, indicating their potential as anticancer agents.[3]
ABL1 Kinase Inhibition: In the context of chronic myeloid leukemia, 2-amino-4,6-diarylpyrimidine derivatives have been investigated as inhibitors of ABL1 kinase, a key driver of the disease.[6]
The antiproliferative activity of several 4,6-diarylpyrimidine derivatives against various cancer cell lines is summarized in the table below.
| Compound ID | R1 | R2 | R3 | Target Cell Line | GI50 (nM) | Reference |
| 12 | 4-Cl | 4-OMe | iso-propyl | Not Specified | - | [1][5] |
| 14 | Not Specified | Not Specified | Not Specified | Not Specified | 22-33 | [1][5] |
| 15 | 4-Cl | 4-OMe | 4-OMe-benzyl | Not Specified | 80 | [1] |
| 17 | Not Specified | Not Specified | Not Specified | Not Specified | 22-33 | [1][5] |
| 19 | Not Specified | Not Specified | Not Specified | Not Specified | 22-33 | [1][5] |
| 22 | 4-OMe | 3-OMe | 4-OMe-benzyl | Not Specified | 22 | [1][5] |
| 23 | 4-Cl | 3,4-di-OMe | Me | Not Specified | - | [1][5] |
| 24 | 4-Cl | 3,4-di-OMe | Et | Not Specified | - | [1][5] |
| 25 | 4-Cl | 3,4-di-OMe | n-propyl | Not Specified | 22-33 | [1][5] |
| 28 | 4-Cl | 3,4-di-OMe | benzyl | Not Specified | - | [1][5] |
| 29 | 4-Cl | 3,4-di-OMe | 4-OMe-benzyl | Not Specified | 24 | [1][5] |
Note: "-" indicates that the specific GI50 value was not provided in the cited literature, although the compound was identified as highly active.
Enzyme Inhibition
α-Glucosidase and α-Amylase Inhibition: A series of 2-amino-4,6-diarylpyrimidine derivatives has been designed and synthesized as potent inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[4][7][8] Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.
The inhibitory activities of these derivatives are presented in the following table.
| Compound ID | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) | Reference |
| 4p | 0.087 ± 0.01 | 0.189 ± 0.02 | [4][7][8] |
| 6p | 0.095 ± 0.03 | 0.214 ± 0.03 | [7][8] |
| Rutin (Standard) | 0.192 ± 0.02 | 0.224 ± 0.02 | [4][7][8] |
Antiviral Activity
HIV-1 Reverse Transcriptase Inhibition: Diarylpyrimidine derivatives are a well-established class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection.[9] These compounds bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity. Several derivatives have shown potent activity against wild-type and mutant HIV-1 strains.[9]
The anti-HIV-1 activity of selected diarylpyrimidine derivatives is shown below.
| Compound ID | Target | EC50 (nM) | Reference |
| 7 | HIV-1 IIIB | 3.4 | [9] |
| 18 | HIV-1 IIIB | 8.6 | [9] |
| 19 | HIV-1 IIIB | 6.4 | [9] |
| (S)-isomer of 1 & 2 | HIV-1 (IIIB) | 1.6 | [9] |
Structure-Activity Relationship (SAR)
The biological activity of 4,6-diarylpyrimidine derivatives is highly dependent on the nature and position of substituents on the aryl rings and the pyrimidine core.
For antiproliferative activity as dual EGFR/VEGFR-2 inhibitors, the substitution pattern on the sulfur atom at the second position of the diaryl pyrimidine moiety is crucial. The activity was found to ascend in the order: 4-OMe-benzyl > Ethyl > n-Propyl > Allyl > Benzyl > Methyl.[1] Furthermore, derivatives with a p-chloro substituent on one aryl ring and a 3,4-dimethoxy substituent on the other consistently showed the greatest percentage of inhibition.[1][5]
In the case of α-glucosidase and α-amylase inhibition, the presence of specific substituents on the aryl rings significantly influences the inhibitory potency. For instance, compound 4p , with a carboxylic acid group, and compound 6p were found to be the most potent dual inhibitors in their series.[4][7][8]
For anti-HIV-1 activity, the introduction of nitro groups at the 5-position of both aryl rings led to the formation of a stabilized complex with HIV reverse transcriptase through hydrogen bond interactions.[9]
Experimental Protocols
General Procedure for the Synthesis of 2-Amino-4,6-diarylpyrimidine Derivatives
This protocol is adapted from the synthesis of α-glucosidase and α-amylase inhibitors.[4]
-
Chalcone Synthesis: In a flask, an appropriate acetophenone (1.0 mmol) and an aromatic aldehyde (1.0 mmol) are mixed in ethanol (15 mL) and stirred for 30 minutes in an ice bath.
-
Aqueous sodium hydroxide (30%) or potassium hydroxide (20%) solution (10 mL) is added dropwise.
-
The reaction mixture is stirred for 3-4 hours at 0-5 °C.
-
The precipitated chalcone is filtered, washed with cold water, and recrystallized from ethanol.
-
Pyrimidine Synthesis: The synthesized chalcone (1.0 mmol) and guanidine hydrochloride (1.0 mmol) are dissolved in ethanol (20 mL).
-
Aqueous sodium hydroxide solution (10 mL, 40%) is added, and the mixture is refluxed for 6-8 hours.
-
After cooling, the reaction mixture is poured into crushed ice.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the 2-amino-4,6-diarylpyrimidine derivative.
In Vitro α-Glucosidase Inhibition Assay
The following is a generalized protocol for determining the α-glucosidase inhibitory activity.
-
A mixture containing 10 µL of the test compound (at various concentrations), 490 µL of 0.1 M phosphate buffer (pH 6.8), and 250 µL of α-glucosidase solution (0.2 U/mL) is pre-incubated at 37 °C for 15 minutes.
-
250 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution is added to initiate the reaction.
-
The mixture is incubated at 37 °C for 30 minutes.
-
The reaction is terminated by adding 1000 µL of 0.2 M sodium carbonate solution.
-
The absorbance of the liberated p-nitrophenol is measured at 405 nm.
-
The percentage of inhibition is calculated, and the IC50 value is determined.
The experimental workflow for this assay is illustrated below.
Conclusion
4,6-Diarylpyrimidine derivatives represent a versatile and promising class of compounds in drug discovery. Their adaptable synthesis allows for the creation of diverse chemical libraries, and they have demonstrated significant activity against a range of therapeutic targets, including kinases, enzymes, and viral proteins. The structure-activity relationships that have been elucidated provide a roadmap for the rational design of more potent and selective derivatives. Further investigation and optimization of these compounds are warranted to fully explore their therapeutic potential.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. tandfonline.com [tandfonline.com]
- 5. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Design and synthesis of 2-amino-4,6-diarylpyrimidine derivatives as potent α-glucosidase and α-amylase inhibitors: structure-activity relationship, in vitro, QSAR, molecular docking, MD simulations and drug-likeness studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Cellular Life: A Technical Guide to Pyrimidine Synthesis Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental reaction mechanisms governing pyrimidine synthesis. Pyrimidines, the single-ringed nitrogenous bases comprising uracil, cytosine, and thymine, are indispensable precursors for the synthesis of nucleic acids (DNA and RNA), as well as key components in the formation of glycoproteins and phospholipids. A thorough understanding of their synthesis is paramount for research in cellular metabolism, oncology, immunology, and the development of targeted therapeutics. This document details the core biochemical pathways—de novo synthesis and salvage—along with classical organic synthesis reactions, presenting quantitative data, detailed experimental protocols, and visual representations of the intricate molecular choreographies involved.
Biological Synthesis of Pyrimidines: De Novo and Salvage Pathways
Cells employ two primary strategies for the biosynthesis of pyrimidines: the de novo pathway, which builds the pyrimidine ring from simple precursors, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.
The De Novo Pyrimidine Biosynthesis Pathway
The de novo synthesis of pyrimidines is a highly conserved and energy-dependent process that occurs in the cytoplasm of eukaryotic cells. It involves a series of six enzymatic steps to produce the first pyrimidine nucleotide, uridine monophosphate (UMP).[1][2]
The initial and rate-limiting step is the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and two molecules of ATP, a reaction catalyzed by Carbamoyl Phosphate Synthetase II (CPSII) .[3][4] This is followed by the condensation of carbamoyl phosphate with aspartate to form carbamoyl aspartate, catalyzed by Aspartate Transcarbamoylase (ATCase) .[5] The subsequent steps involve ring closure by Dihydroorotase to form dihydroorotate, which is then oxidized to orotate by the mitochondrial enzyme Dihydroorotate Dehydrogenase (DHODH) .[3] Finally, Orotate Phosphoribosyltransferase (OPRT) adds a ribose-5-phosphate moiety from phosphoribosyl pyrophosphate (PRPP) to orotate to form orotidine-5'-monophosphate (OMP), which is then decarboxylated by OMP Decarboxylase to yield UMP.[6]
// Feedback Regulation UTP -> Carbamoyl_Phosphate [label=" (-) Feedback\n Inhibition", color="#EA4335", style=dashed, dir=back]; CTP -> Carbamoyl_Aspartate [label=" (-) Feedback\n Inhibition", color="#EA4335", style=dashed, dir=back]; } dot Figure 1: The De Novo Pyrimidine Synthesis Pathway.
The kinetic parameters of the key enzymes in the de novo pyrimidine synthesis pathway are crucial for understanding the flux through this metabolic route and for the design of enzyme inhibitors.
| Enzyme | Organism | Substrate | K_m_ (µM) | V_max_ (µmol/min/mg) | Reference(s) |
| Carbamoyl Phosphate Synthetase II (CPSII) | Syrian Hamster | NH_4_Cl | 26 - 166 | N/A | [7] |
| Syrian Hamster | HCO_3_^- | 1400 | N/A | [7] | |
| Aspartate Transcarbamoylase (ATCase) | Aquifex aeolicus | Aspartate | 1100 | N/A | [8] |
| Aquifex aeolicus | Carbamoyl Phosphate | 1300 | N/A | [8] | |
| Dihydroorotase (DHOase) | Methanococcus jannaschii | N-carbamoyl-L-aspartate | N/A | N/A | [9] |
| Dihydroorotate Dehydrogenase (DHODH) | Saccharomyces cerevisiae | Dihydroorotate | N/A | N/A | [10] |
| Human | Dihydroorotate | 0 - 1000 | N/A | [11] | |
| Orotate Phosphoribosyltransferase (OPRT) | Plasmodium falciparum | PRPP | 9.3 ± 0.5 | 2994 | [5] |
| Escherichia coli | Orotate | 35 | N/A | [12] | |
| Escherichia coli | PRPP | 38 | N/A | [12] | |
| OMP Decarboxylase | Saccharomyces cerevisiae | OMP | N/A (k_cat_/K_m_ = 1.3 x 10^7 M^-1 s^-1) | N/A (k_cat_ = 20 s^-1) | |
| Methanothermobacter thermautotrophicus | OMP | N/A (k_cat/K_m_ = 2.4 x 10^6 M^-1 s^-1) | N/A (k_cat_ = 4 s^-1) | [13] |
Table 1: Kinetic Parameters of Key Enzymes in De Novo Pyrimidine Synthesis. N/A indicates data not available in the cited sources.
This protocol describes a spectrophotometric assay to determine the in vitro activity of human DHODH by measuring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[14][15]
Materials:
-
Recombinant human DHODH
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
Dihydroorotic acid (DHO) stock solution (e.g., 10 mM in DMSO)
-
Coenzyme Q10 (CoQ10) stock solution (e.g., 10 mM in DMSO)
-
2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 600-650 nm in kinetic mode
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add 2 µL of the inhibitor dilutions or DMSO (for control) to the respective wells.
-
Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.
-
Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.
-
Prepare a reaction mix containing DHO, CoQ10, and DCIP in the Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 100 µM CoQ10, and 200 µM DCIP in a 200 µL final reaction volume).
-
Initiate the reaction by adding 20 µL of the reaction mix to each well.
-
Immediately place the plate in the microplate reader and measure the decrease in absorbance at 600-650 nm over time (e.g., every 30 seconds for 10-20 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
The Pyrimidine Salvage Pathway
The salvage pathway is a less energy-intensive route that recycles pyrimidine bases (uracil, thymine) and nucleosides (uridine, cytidine, thymidine) derived from the breakdown of nucleic acids or from dietary sources.[3] This pathway is particularly important in cells with low de novo synthesis capacity or during specific phases of the cell cycle.
Key enzymes in this pathway include:
-
Uridine Phosphorylase: Converts uridine to uracil and ribose-1-phosphate.
-
Thymidine Phosphorylase: Converts thymidine to thymine and deoxyribose-1-phosphate.
-
Uridine-Cytidine Kinase: Phosphorylates uridine and cytidine to their respective monophosphates.
-
Thymidine Kinase (TK): Phosphorylates thymidine to thymidine monophosphate (TMP). There are two main isoenzymes, TK1 (cytosolic and cell-cycle dependent) and TK2 (mitochondrial and cell-cycle independent).[16]
| Enzyme | Organism | Substrate | K_m_ (µM) | K_i_ (µM) | Reference(s) |
| Thymidine Kinase 2 (TK2) | Human | dThd | N/A | N/A | [17] |
| Human | dCyd | N/A | N/A | [17] | |
| Human | AZT (inhibitor of dThd phosphorylation) | N/A | 3.0 | [18] |
Table 2: Kinetic Parameters of Key Enzymes in the Pyrimidine Salvage Pathway. N/A indicates data not available in the cited sources.
This protocol details a spectrophotometric assay for measuring the activity of uridine phosphorylase by monitoring the formation of uracil.[19]
Materials:
-
Recombinant human uridine phosphorylase (UPase)
-
Uridine (substrate)
-
Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)
-
UV-transparent 96-well plates
-
Spectrophotometer capable of reading absorbance at 290 nm
Procedure:
-
Prepare a stock solution of uridine in the assay buffer (e.g., 10 mM).
-
Prepare a stock solution of the UPase enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
In a 96-well plate, add 178 µL of assay buffer to each well.
-
Add 10 µL of the diluted UPase enzyme solution to the test wells. For negative control wells, add 10 µL of assay buffer.
-
Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the uridine substrate stock solution to all wells, for a total volume of 200 µL.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the increase in absorbance at 290 nm every 30 seconds for 15-30 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
Regulation of Pyrimidine Biosynthesis by Signaling Pathways
The de novo pyrimidine biosynthesis pathway is tightly regulated to meet the cellular demand for nucleotides, particularly during cell proliferation. The activity of CPSII, the rate-limiting enzyme, is modulated by allosteric effectors and by phosphorylation through key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase A (PKA) pathways.[1][17]
-
MAPK Pathway: Growth factor signaling activates the MAPK cascade, leading to the phosphorylation of CAD (the multifunctional protein containing CPSII, ATCase, and DHOase). This phosphorylation increases the sensitivity of CPSII to its allosteric activator PRPP and decreases its sensitivity to the inhibitor UTP, thereby upregulating pyrimidine synthesis to support cell growth.[1]
-
PKA Pathway: The PKA pathway, often activated by cAMP, can have an opposing effect. PKA-mediated phosphorylation of CAD can reduce its responsiveness to both PRPP and UTP, leading to a downregulation of the pathway.[17]
Chemical Synthesis of Pyrimidine Derivatives
In addition to the biological pathways, classical organic chemistry provides robust methods for the synthesis of pyrimidine and dihydropyrimidine scaffolds, which are prevalent in many pharmaceuticals.
The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[14] This reaction is typically catalyzed by an acid.
The yield of the Biginelli reaction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature.
| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference(s) |
| Benzaldehyde | Ethyl acetoacetate | Urea | WSi/A-15 | Neat | 6 | 64 | [20] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | WSi/A-15 | Neat | 5 | 85 | [20] |
| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Urea | WSi/A-15 | Neat | 4 | 92 | [20] |
| Benzaldehyde | Methyl acetoacetate | Urea | WSi/A-15 | Neat | 6 | 78 | [20] |
| Benzaldehyde | Ethyl acetoacetate | Thiourea | Dicalcium Phosphate | Ethanol | 0.75 | 94 | [21] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Thiourea | Dicalcium Phosphate | Ethanol | 0.5 | 96 | [21] |
Table 3: Optimization of the Biginelli Reaction under Various Conditions.
This protocol describes a solvent-free synthesis of dihydropyrimidinones using a grinding method.[22]
Materials:
-
Aldehyde (1 mmol)
-
β-dicarbonyl compound (e.g., acetophenone) (1 mmol)
-
Urea (1.5 mmol)
-
Hydrated ferric nitrate (Fe(NO_3)_3·9H_2_O) (0.1 mmol)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the aldehyde, β-dicarbonyl compound, urea, and hydrated ferric nitrate.
-
Gently grind the mixture using a pestle at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
The Hantzsch Pyrimidine (Dihydropyridine) Synthesis
The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor (like ammonia or ammonium acetate) to form a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[23]
The efficiency of the Hantzsch synthesis can be significantly improved using microwave irradiation.
| Aldehyde | β-Ketoester | Ammonia Source | Conditions | Time (min) | Yield (%) | Reference(s) |
| Benzaldehyde | Ethyl acetoacetate | NH_4_OH | MW, 140°C, EtOH/H_2_O | 10 | 41 | [24] |
| Propionaldehyde | Ethyl acetoacetate | NH_4_OH | MW, 140°C, EtOH/H_2_O | 10 | 32 | [24] |
| 3-(trimethylsilyl)propynal | Ethyl acetoacetate | NH_4_OAc | MW, 120°C, EtOH/AcOH | 7 | 64 | [24] |
| Benzaldehyde | Dimedone | NH_4_OAc | MW, Solvent-free | 5 | 95 | [25] |
| 4-Chlorobenzaldehyde | Dimedone | NH_4_OAc | MW, Solvent-free | 3 | 81 | [25] |
Table 4: Yields for the Microwave-Assisted Hantzsch Synthesis.
This protocol describes a microwave-assisted, solvent-free synthesis of acridine-1,8-diones, a class of compounds derived from the Hantzsch reaction.[25]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Dimedone (2 mmol)
-
Ammonium acetate (1 mmol)
-
Microwave synthesizer
Procedure:
-
Combine the aromatic aldehyde, dimedone, and ammonium acetate in a microwave-safe reaction vessel.
-
Place the vessel in the microwave synthesizer and irradiate at a suitable power and temperature for a short duration (typically 3-8 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and purify the product, for example, by recrystallization.
Conclusion
The synthesis of pyrimidines is a fundamental biological process with significant implications for cellular function and human health. The de novo and salvage pathways provide the necessary building blocks for nucleic acid synthesis and other essential metabolic processes, and their intricate regulation by signaling cascades highlights the dynamic control of cellular metabolism. Furthermore, classic organic reactions like the Biginelli and Hantzsch syntheses offer versatile and efficient methods for producing pyrimidine-based compounds of high pharmacological interest. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals, facilitating further investigation into these critical reaction mechanisms and their application in the development of novel therapeutics.
References
- 1. Thymidine kinase 2 enzyme kinetics elucidate the mechanism of thymidine-induced mitochondrial DNA depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 5. Expression and Enzyme Kinetics of Fused Plasmodium falciparum Orotate Phosphoribosyltransferase and Orotidine 5′-monophosphate Decarboxylase in Different Escherichia Coli [openbiochemistryjournal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbamoyl-phosphate synthetase II of the mammalian CAD protein: kinetic mechanism and elucidation of reaction intermediates by positional isotope exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydroorotase from the Hyperthermophile Aquifiex aeolicus Is Activated by Stoichiometric Association with Aspartate Transcarbamoylase and Forms a One-Pot Reactor for Pyrimidine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ayotte | Enzyme Kinetics of Recombinant Dihydroorotase from Methanococcus jannaschii | The Ohio Journal of Science [ohiojournalofscience.org]
- 10. Dihydroorotate dehydrogenase from Saccharomyces cerevisiae: spectroscopic investigations with the recombinant enzyme throw light on catalytic properties and metabolism of fumarate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Effect of Solvent Viscosity on Kinetic Constants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Thymidine kinase - Wikipedia [en.wikipedia.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. The Kinetic Effects on Thymidine Kinase 2 by Enzyme-Bound dTTP May Explain the Mitochondrial Side Effects of Antiviral Thymidine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mechanism of the Orotidine 5’-Monophosphate Decarboxylase-Catalyzed Reaction: Evidence for Substrate Destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pnas.org [pnas.org]
- 24. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 25. researchgate.net [researchgate.net]
Methodological & Application
Application Note: One-Pot Synthesis of 4,6-Diphenylpyrimidin-2-ol
Introduction
4,6-Diphenylpyrimidin-2-ol, also known as 4,6-diphenylpyrimidin-2(1H)-one, is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties. The one-pot synthesis of this scaffold from readily available starting materials is an efficient and atom-economical approach for generating libraries of analogues for further investigation. This application note details a robust one-pot protocol for the synthesis of this compound via a three-component reaction.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Product Name | 4,6-Diphenylpyrimidin-2(1H)-one | [1] |
| Yield | 80% | [1] |
| Physical State | Yellow Powder | [1] |
| Melting Point | 292–293 °C | [1] |
Experimental Protocol
This protocol describes a one-pot, three-component synthesis of 4,6-diphenylpyrimidin-2(1H)-one from acetophenone, benzaldehyde, and urea, promoted by chlorotrimethylsilane (TMSCl)[1].
Materials:
-
Acetophenone
-
Benzaldehyde
-
Urea
-
Chlorotrimethylsilane (TMSCl)
-
Dimethylformamide (DMF)
-
Acetonitrile (CH3CN)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating
-
Filtration apparatus
Procedure:
-
To a solution of acetophenone (3 mmol) and benzaldehyde (3 mmol) in a solvent mixture of DMF (6 mL) and CH3CN (24 mL), add urea (4 mmol).
-
To this stirred mixture, add chlorotrimethylsilane (TMSCl) (3.3 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 90 °C and maintain it at this temperature for 12 hours with continuous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the crude product.
-
Collect the precipitate by filtration and wash it thoroughly with water.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to afford pure 4,6-diphenylpyrimidin-2(1H)-one.
Signaling Pathways and Experimental Workflows
Caption: One-pot synthesis workflow for this compound.
References
Application Notes and Protocols: Synthesis of 4,6-Diphenylpyrimidin-2-ol from Chalcone and Urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 4,6-diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry, from 1,3-diphenylprop-2-en-1-one (chalcone) and urea. Two effective methods are presented: a conventional heating protocol and a more rapid microwave-assisted synthesis. This application note includes a mechanistic overview, detailed experimental procedures, and comprehensive characterization data to facilitate the replication and further investigation of this compound for research and drug development purposes.
Introduction
Pyrimidine derivatives are a significant class of heterocyclic compounds that form the core structure of various biologically active molecules, including nucleic acids and several therapeutic agents. The synthesis of pyrimidin-2-ols from α,β-unsaturated ketones (chalcones) and urea is a well-established transformation, often proceeding through a base-catalyzed cyclocondensation reaction. The resulting 4,6-diarylpyrimidin-2-ol scaffold is a valuable pharmacophore in the development of novel drugs with a wide range of potential therapeutic applications. This protocol outlines two reliable methods for the synthesis of this compound, offering a comparison between traditional and modern synthetic techniques.
Reaction Mechanism
The base-catalyzed synthesis of this compound from chalcone and urea proceeds through a multi-step mechanism. Initially, the urea is deprotonated by the base (e.g., potassium hydroxide) to form a more nucleophilic species. This attacks the β-carbon of the α,β-unsaturated ketone system of the chalcone in a Michael addition. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the other nitrogen of the urea derivative onto the carbonyl carbon of the original chalcone. Finally, dehydration of the cyclic intermediate leads to the formation of the stable aromatic pyrimidine ring.
Experimental Protocols
Protocol 1: Conventional Synthesis via Reflux
This method involves the reaction of chalcone and urea in the presence of a base under reflux conditions.
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Urea
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Rectified Spirit (for recrystallization)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a round-bottom flask, dissolve 1,3-diphenylprop-2-en-1-one (0.01 mol, 2.08 g) and urea (0.01 mol, 0.60 g) in 20 mL of 95% ethanol.
-
To this solution, slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux using a heating mantle for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (approximately 100 mL).
-
Neutralize the solution by the dropwise addition of dilute hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in an oven.
-
Recrystallize the dried solid from rectified spirit to obtain pure this compound.
Protocol 2: Microwave-Assisted Synthesis
This protocol utilizes microwave irradiation to significantly reduce the reaction time.
Materials:
-
1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Urea
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl), dilute
-
Distilled Water
-
Rectified Spirit (for recrystallization)
Equipment:
-
Microwave-safe reaction vessel
-
Scientific microwave reactor
-
Magnetic stirrer and stir bar
-
Beakers
-
Buchner funnel and filter paper
-
Melting point apparatus
Procedure:
-
In a microwave-safe reaction vessel, dissolve 1,3-diphenylprop-2-en-1-one (0.01 mol, 2.08 g) and urea (0.01 mol, 0.60 g) in 20 mL of 95% ethanol.
-
To this solution, slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.
-
Place the vessel in the microwave reactor and irradiate at a power of 210 W for 7-10 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) between irradiation intervals.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-cold water (approximately 100 mL).
-
Neutralize the solution by the dropwise addition of dilute hydrochloric acid until a precipitate is formed.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water until the washings are neutral to litmus paper.
-
Dry the crude product in an oven.
-
Recrystallize the dried solid from rectified spirit to obtain pure this compound.
Data Presentation
Table 1: Comparison of Synthesis Methods
| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |
| Reaction Time | 4 hours | 7-10 minutes |
| Yield | ~75-85% | ~88-95% |
| Solvent | Ethanol (95%) | Ethanol (95%) |
| Catalyst | Potassium Hydroxide | Potassium Hydroxide |
| Temperature | Reflux | Controlled by microwave |
| Work-up | Neutralization, Filtration, Recrystallization | Neutralization, Filtration, Recrystallization |
Table 2: Characterization Data for this compound
| Property | Data |
| Molecular Formula | C₁₆H₁₂N₂O |
| Molecular Weight | 248.28 g/mol |
| Melting Point | 288-290 °C |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.5 (s, 1H, OH), 8.2-7.4 (m, 11H, Ar-H & pyrimidine-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 165.2, 163.8, 155.4, 136.1, 135.8, 130.9, 129.2, 128.9, 127.5, 108.1 |
| IR (KBr, cm⁻¹) | 3420 (O-H), 3050 (Ar C-H), 1680 (C=O), 1600 (C=N), 1550 (C=C) |
| Mass Spectrum (m/z) | 248 [M]⁺ |
Note: NMR and IR spectral data are representative and may vary slightly based on the solvent and instrument used.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram illustrates the proposed reaction mechanism.
Caption: Proposed mechanism for the base-catalyzed synthesis of this compound.
Conclusion
The synthesis of this compound from chalcone and urea can be achieved efficiently through both conventional heating and microwave-assisted methods. The microwave-assisted protocol offers significant advantages in terms of reduced reaction time and potentially higher yields, aligning with the principles of green chemistry. The detailed protocols and characterization data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling the reliable preparation and further exploration of this and related pyrimidine derivatives.
Applications of 4,6-Diphenylpyrimidin-2-ol and its Derivatives in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 4,6-diphenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of therapeutic agents targeting a range of diseases. This document provides a detailed overview of the applications of 4,6-diphenylpyrimidin-2-ol and its structurally related amine and other derivatives, with a focus on their synthesis, biological activities, and mechanisms of action.
Anticancer Activity
Derivatives of the 4,6-diphenylpyrimidine core have demonstrated significant potential as anticancer agents through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Aurora kinase A, EGFR, and VEGFR-2.
Aurora Kinase A Inhibition
Certain 2-amino-4,6-diarylpyrimidine derivatives have been identified as potent inhibitors of Aurora kinase A (AURKA), a key regulator of mitosis.[1] Inhibition of AURKA can lead to cell cycle arrest and apoptosis in cancer cells.
Quantitative Data:
| Compound | Modification | Target | IC50/Activity | Cell Line | Reference |
| Derivative 12 | 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | AURKA | Selectively inhibited AURKA activity | HCT116 (colon cancer) | [1] |
Experimental Protocol: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives [1]
-
A mixture of a substituted chalcone (1 equivalent) and guanidine hydrochloride (1 equivalent) in dimethylformamide (DMF) is prepared.
-
The reaction mixture is refluxed for 2 hours and then cooled to room temperature.
-
The mixture is poured into 3 N HCl in an ice bath to precipitate the 2-aminopyrimidine product.
-
The resulting solid is purified by recrystallization from ethanol if necessary.
Signaling Pathway:
Caption: Inhibition of Aurora Kinase A by a 4,6-diarylpyrimidine derivative.
Dual EGFR/VEGFR-2 Inhibition
A series of novel 4,6-diaryl pyrimidine derivatives have been synthesized and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key targets in cancer therapy.[2][3]
Quantitative Data: [3]
| Compound | Target | IC50 (nM) | Reference |
| 22 | VEGFR-2 | 1.15 | [3] |
| 29 | VEGFR-2 | 1.60 | [3] |
| Sorafenib (Reference) | VEGFR-2 | 0.17 | [3] |
Experimental Workflow:
Caption: Experimental workflow for the development of dual EGFR/VEGFR-2 inhibitors.
Neuroprotective Activity for Alzheimer's Disease
Propargyl-containing 4,6-diphenylpyrimidine derivatives have been investigated as multi-target agents for the treatment of Alzheimer's disease.[4][5] These compounds have shown potent and selective inhibition of both monoamine oxidase-A (MAO-A) and acetylcholinesterase (AChE), two key enzymes implicated in the pathogenesis of Alzheimer's.[4]
| Compound | Target | IC50 | Reference |
| VB1 | MAO-A | 18.34 ± 0.38 nM | [4][6] |
| AChE | 30.46 ± 0.23 nM | [4][6] | |
| BuChE | 0.666 ± 0.03 µM | [4][6] | |
| VB8 | AChE | 9.54 ± 0.07 nM | [4][6] |
| MAO-A | 1010 ± 70.42 nM | [4][6] |
Experimental Protocol: In Vitro AChE Inhibition Assay
-
The assay is typically performed using Ellman's method.
-
A reaction mixture containing acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), and the test compound in a suitable buffer is prepared.
-
The reaction is initiated by the addition of the AChE enzyme.
-
The rate of production of the yellow-colored 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically at 412 nm.
-
The percentage of inhibition is calculated by comparing the reaction rates with and without the inhibitor.
-
IC50 values are determined from the dose-response curves.
Logical Relationship:
Caption: Dual inhibition of MAO-A and AChE for neuroprotection.
Anti-inflammatory Activity
A series of 4,6-substituted di-(phenyl) pyrimidin-2-amines have been synthesized and screened for their anti-inflammatory properties.[7][8] These compounds have shown a significant reduction in edema in in-vivo models of inflammation.[7]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema [8]
-
Wistar rats are divided into control, standard (Indomethacin), and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compounds or standard drug are administered orally or intraperitoneally.
-
After a specific time, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the left hind paw.
-
The paw volume is measured at different time intervals (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the increase in paw volume of the treated groups with the control group.
Synthesis of this compound Derivatives
While many studies focus on the 2-amino derivatives, the synthesis of this compound (or its tautomeric form, 4,6-diphenylpyrimidin-2(1H)-one) and its derivatives has also been reported.
Regioselective O-functionalization
A facile, one-step, catalyst-free methodology has been developed for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones using caesium carbonate (Cs2CO3) in DMF.[9] This method provides a high yield of the O-alkylated products.[9]
Synthesis from Chalcones
Derivatives of 4-(2-hydroxy-5-(aryl-diazenyl)phenyl)-6-(aryl)pyrimidin-2-ols have been synthesized starting from different aromatic amines and salicylaldehyde to form chalcone intermediates.[10] These chalcones are then cyclized to form the pyrimidin-2-ol ring. These compounds have shown promising in vitro antibacterial and antifungal activities.[10]
General Synthetic Scheme:
Caption: General synthesis of 4,6-diphenylpyrimidin-2-ols from chalcones.
Other Biological Activities
The versatility of the 4,6-diphenylpyrimidine scaffold extends to other therapeutic areas, including:
-
Antimicrobial and Antifungal Activity: Pyrimidine derivatives, including those with a 2-ol substitution, have shown promising activity against various bacterial and fungal strains.[10] The presence of nitro groups in the molecular structure has been observed to enhance this activity.[10]
-
Anticonvulsant Activity: Some derivatives have been reported to possess anticonvulsant properties.[7]
-
Antiviral and Antitubercular Activities: The pyrimidine nucleus is a component of various compounds with reported antiviral and antitubercular activities.[7]
References
- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: 4,6-Diphenylpyrimidin-2-amine Derivatives as Aurora Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While the query specified 4,6-diphenylpyrimidin-2-ol derivatives, a comprehensive literature search did not yield publicly available data on this specific scaffold as Aurora kinase inhibitors. The following application notes and protocols are based on the closely related and scientifically documented 4,6-diarylpyrimidin-2-amine scaffold, which serves as a pertinent analogue for investigating pyrimidine-based Aurora kinase inhibition.
Introduction
Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis and are frequently overexpressed in various human cancers.[1] This has made them attractive targets for the development of novel anticancer therapies. The pyrimidine scaffold is a common feature in many kinase inhibitors.[2] This document provides detailed protocols and application notes for the evaluation of 4,6-diarylpyrimidin-2-amine derivatives as inhibitors of Aurora kinases, with a specific focus on Aurora A.
Aurora Kinase Signaling Pathway
Aurora kinases (A, B, and C) are key regulators of cell division. Aurora A is involved in centrosome maturation, spindle assembly, and mitotic entry. Aurora B is a component of the chromosomal passenger complex, essential for chromosome segregation and cytokinesis. Aurora C's function is primarily in meiosis.[3] Dysregulation of these kinases can lead to genomic instability and tumorigenesis. Inhibition of Aurora kinases can disrupt mitosis and induce apoptosis in cancer cells.
Caption: Simplified overview of Aurora kinase roles in mitosis and the impact of inhibition.
Data Presentation
The following table summarizes the biological activity of a representative 4,6-diarylpyrimidin-2-amine derivative, referred to as Derivative 12 (2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl)phenol), against HCT116 human colon cancer cells.[3]
| Compound | Assay Type | Cell Line | Result | Reference |
| Derivative 12 | Clonogenic Survival | HCT116 | Reduction in clonogenicity | [3] |
| Derivative 12 | Cell Cycle Analysis | HCT116 | Accumulation of cells in G2/M phase | [3] |
| Derivative 12 | Apoptosis Assay | HCT116 | Induction of caspase-mediated apoptosis | [3] |
| Derivative 12 | Western Blot | HCT116 | Reduced phosphorylation of AURKA at Thr288 | [3] |
Note: Specific IC50 values for Derivative 12 against Aurora kinases are not provided in the reference. The development of novel 2,4-disubstituted pyrimidines has reported IC50 values for Aurora A and B in the range of 309 nM and 293 nM, respectively, for certain analogues.[4]
Experimental Protocols
A general workflow for the synthesis and evaluation of these inhibitors is presented below.
Caption: General experimental workflow from synthesis to biological evaluation.
Protocol 1: Synthesis of 4,6-Diarylpyrimidin-2-amine Derivatives
This protocol is adapted from the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives.[3]
Step 1: Synthesis of Chalcone Intermediate
-
Dissolve an appropriate acetophenone (1 eq.) and a substituted benzaldehyde (1 eq.) in ethanol.
-
Cool the mixture in an ice bath.
-
Add a solution of sodium hydroxide (e.g., 40% aqueous solution) dropwise while stirring.
-
Continue stirring at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice water to precipitate the chalcone.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to yield the pure chalcone.
Step 2: Cyclization to form 4,6-Diarylpyrimidin-2-amine
-
Reflux a mixture of the synthesized chalcone (1 eq.) and guanidine hydrochloride (1 eq.) in a suitable solvent such as ethanol or DMF.
-
Add a base, like sodium hydroxide, to the mixture.
-
Continue refluxing for 2 hours.[3]
-
After cooling to room temperature, pour the reaction mixture into 3 N HCl under an ice-bath to precipitate the product.[3]
-
Filter the resulting solid, wash with water, and purify by recrystallization from ethanol to obtain the final 4,6-diarylpyrimidin-2-amine derivative.
Protocol 2: In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This is a luminescent ADP detection assay to measure kinase activity.
Materials:
-
Recombinant human Aurora A/B kinase
-
Substrate (e.g., Kemptide)
-
ATP
-
Test compounds (4,6-diarylpyrimidin-2-amine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
White opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. Ensure the final DMSO concentration does not exceed 1%.
-
In a white assay plate, add 5 µL of the test compound solution or vehicle control (for positive and negative controls).
-
Add 10 µL of a solution containing the Aurora kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to deplete the remaining ATP.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the inhibitors on cell cycle progression.
Materials:
-
Cancer cell line (e.g., HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or DMSO vehicle control for a specified period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect them by centrifugation (including the supernatant to collect any floating cells).
-
Wash the cell pellet with cold PBS.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of Aurora kinase inhibition.[3]
Structure-Activity Relationship (SAR) Insights
Based on studies of 4,6-diarylpyrimidin-2-amine derivatives, the following structural features have been noted for their anticancer activity.
Caption: Key structure-activity relationship points for 4,6-diarylpyrimidin-2-amine derivatives.
Key Observations:
-
R1 Position (Phenyl at C4): The presence of a hydrogen bond acceptor, such as a hydroxyl group at the ortho position of the phenyl ring, appears to enhance activity.[3]
-
R2 Position (Phenyl at C6): The introduction of hydrophobic groups, like dimethoxy substituents, or larger aromatic systems such as a naphthalenyl group, has been shown to increase cytotoxic activity.[3]
-
2-Amino Group: This group is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of the kinase, a common feature for pyrimidine-based kinase inhibitors.
These application notes provide a framework for the synthesis and evaluation of 4,6-diarylpyrimidin-2-amine derivatives as potential Aurora kinase inhibitors. Researchers can adapt these protocols to investigate novel analogues and further elucidate the therapeutic potential of this chemical scaffold.
References
- 1. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: O-Functionalization of 4,6-diphenylpyrimidin-2(1H)-ones
This document provides detailed experimental procedures for the regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones. The protocols are intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction
Pyrimidine derivatives are fundamental scaffolds in numerous bioactive compounds and approved drugs. The functionalization of pyrimidinone cores, particularly at the N- and O-positions, is a key strategy for modulating their pharmacological properties. However, achieving regioselectivity in the alkylation of pyrimidinones presents a significant challenge, as reactions often yield a mixture of N- and O-alkylated products.[1] Traditional methods for selective O-alkylation involved multi-step processes, such as chlorination followed by substitution with an alcohol.[2]
Recent advancements have led to the development of milder, one-step methodologies. This document details a facile, catalyst-free protocol for the highly regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones using caesium carbonate (Cs₂CO₃) in dimethylformamide (DMF), which consistently produces the desired O-regioisomer in high yields.[2][3][4]
Experimental Workflow for O-Alkylation
The overall experimental process from reaction setup to product characterization is outlined below.
Caption: General workflow for the regioselective O-alkylation of pyrimidinones.
Detailed Experimental Protocol
This protocol is based on the caesium carbonate promoted O-alkylation method, which demonstrates high regioselectivity and yields.[2][3]
3.1. Materials and Equipment
-
Substrates: 4,6-diphenylpyrimidin-2(1H)-one or its derivatives
-
Base: Caesium Carbonate (Cs₂CO₃)
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous
-
Alkylating Agents: Various organic halides (e.g., propargyl bromide, benzyl bromide, ethyl iodide)
-
Equipment: 25 mL round-bottom flask, magnetic stirrer, ice bath, standard glassware for extraction and chromatography, Thin Layer Chromatography (TLC) plates, Gas Chromatography-Mass Spectrometry (GC-MS) system, Nuclear Magnetic Resonance (NMR) spectrometer.
3.2. Reaction Procedure
-
To a 25 mL round-bottom flask, add 4,6-diphenylpyrimidin-2(1H)-one (0.16 mmol, 1.0 eq.) and caesium carbonate (0.16 mmol, 1.0 eq.).[2][3]
-
Add 5 mL of anhydrous DMF to the flask to dissolve the solids.[2]
-
Place the flask in an ice bath to cool the mixture to 0°C.
-
Carefully add the organic halide (0.19 mmol, 1.2 eq.) to the reaction mixture dropwise.[2][3]
-
Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 8 hours.[2][3]
-
Monitor the progress of the reaction periodically using TLC and/or GC-MS.[2][3]
3.3. Work-up and Purification
-
Upon completion of the reaction, pour the mixture into ice-cold water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography using a mixture of ethyl acetate and petroleum ether as the mobile phase to yield the pure O-alkylated product.[3]
3.4. Characterization The structure of the synthesized O-functionalized pyrimidines should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous confirmation of O-alkylation, single-crystal X-ray analysis can be performed.[2]
Quantitative Data Summary
The choice of base and solvent is critical for achieving high regioselectivity. The following table summarizes the results of the optimization studies for the alkylation of 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with propargyl bromide.[2]
| Entry | Base | Solvent | O-Alkylated Yield (%) | N-Alkylated Yield (%) |
| 1 | K₂CO₃ | DMF | 58 | 42 |
| 2 | Na₂CO₃ | DMF | 41 | 59 |
| 3 | NaHCO₃ | DMF | 32 | 68 |
| 4 | KOC(CH₃)₃ | DMF | 43 | 57 |
| 5 | Cs₂CO₃ | DMF | 89 | - |
| 6 | Cs₂CO₃ | CH₃CN | 81 | 19 |
| 7 | Cs₂CO₃ | Dioxane | 63 | 37 |
| 8 | Cs₂CO₃ | THF | 51 | 49 |
| Reaction Conditions: 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one (0.16 mmol), base (0.16 mmol), propargyl bromide (0.19 mmol), solvent (5 mL), stirred at room temperature for 8 h.[2] |
This Cs₂CO₃/DMF system has been successfully applied to a range of organic halides, yielding 14 different regioselective O-alkylated 4,6-diphenylpyrimidines with isolated yields between 81% and 91%.[2][3][4]
Alternative O-Alkylation Strategies
For other pyrimidine scaffolds, such as 4-(trifluoromethyl)pyrimidin-2(1H)-ones, a direct chemoselective O-alkylation can be achieved using 4-(iodomethyl)pyrimidines as the alkylating agent with K₂CO₃ in refluxing acetonitrile.[5] This method has been shown to produce O-alkylated derivatives in high yields (70–98%) with excellent selectivity.[1][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 4,6-Diphenylpyrimidin-2-ol Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of a library of 4,6-diphenylpyrimidin-2-ol analogs suitable for Structure-Activity Relationship (SAR) studies. The described methods are based on a reliable two-step synthetic route involving a Claisen-Schmidt condensation followed by a cyclization reaction.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1] Specifically, 4,6-diarylpyrimidin-2-ol derivatives have attracted significant attention due to their potential as inhibitors of various kinases and other biological targets. Structure-Activity Relationship (SAR) studies of these analogs, where systematic modifications of the phenyl rings and other positions of the pyrimidine core are performed, are crucial for optimizing potency, selectivity, and pharmacokinetic properties. This application note outlines a straightforward and efficient synthetic strategy to generate a library of such analogs for comprehensive SAR exploration.
Synthetic Strategy Overview
The synthesis of this compound analogs is typically achieved through a two-step process. The initial step involves the Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde to form a chalcone (an α,β-unsaturated ketone).[2][3][4][5] The subsequent step is the cyclization of the chalcone intermediate with urea in the presence of a base to yield the desired 4,6-diarylpyrimidin-2-ol.[6][7] This approach allows for the convenient introduction of a variety of substituents on the two phenyl rings, making it ideal for generating a library of analogs for SAR studies.
Caption: General workflow for the synthesis and SAR study of this compound analogs.
Experimental Protocols
Protocol 1: Synthesis of Chalcone Intermediate via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone precursor from a substituted acetophenone and a substituted benzaldehyde.
Materials:
-
Substituted acetophenone (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Ethanol
-
40% Aqueous potassium hydroxide (KOH) solution
-
Deionized water
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask, dissolve the substituted acetophenone (e.g., 0.01 mol) and the substituted benzaldehyde (e.g., 0.01 mol) in ethanol (e.g., 20 mL).
-
While stirring the solution at room temperature, slowly add the 40% aqueous KOH solution (e.g., 10 mL) dropwise.
-
Continue stirring the reaction mixture vigorously at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the mixture into a beaker containing crushed ice.
-
If a precipitate does not form immediately, acidify the mixture with dilute HCl until a solid is formed.
-
Collect the precipitated chalcone by vacuum filtration using a Büchner funnel and wash the solid with cold deionized water until the filtrate is neutral.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone.
Protocol 2: Synthesis of this compound Analog from Chalcone and Urea
This protocol details the cyclization of the synthesized chalcone with urea to form the final pyrimidin-2-ol product.
Materials:
-
Substituted chalcone (from Protocol 1) (1.0 eq)
-
Urea (1.5 - 2.0 eq)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Deionized water
-
Dilute hydrochloric acid (HCl)
-
Round bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
Procedure:
-
In a round bottom flask equipped with a reflux condenser, dissolve the substituted chalcone (e.g., 0.01 mol) and urea (e.g., 0.02 mol) in ethanol (e.g., 25 mL).
-
Add potassium hydroxide (e.g., 1 g) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-cold water (e.g., 100 mL).
-
Neutralize the solution by adding dilute HCl, which will cause the product to precipitate.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
-
The crude 4,6-diarylpyrimidin-2-ol analog can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethanol and water).
Characterization: The synthesized analogs should be characterized by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H, C=N, C=C).
-
Melting Point: To assess purity.
Data Presentation for SAR Studies
For SAR studies, the biological activity of the synthesized analogs is quantified. The following table provides an example of how to present such data, using hypothetical IC₅₀ values against a target kinase.
| Compound ID | R¹ (at position 4) | R² (at position 6) | IC₅₀ (µM) |
| 1 | H | H | 15.2 |
| 2 | 4-Cl | H | 5.8 |
| 3 | 4-OCH₃ | H | 25.1 |
| 4 | 4-NO₂ | H | 2.1 |
| 5 | H | 4-Cl | 8.3 |
| 6 | H | 4-OCH₃ | 30.5 |
| 7 | H | 4-NO₂ | 3.5 |
| 8 | 4-Cl | 4-Cl | 1.2 |
| 9 | 4-OCH₃ | 4-OCH₃ | 45.7 |
| 10 | 4-NO₂ | 4-NO₂ | 0.5 |
Analysis of SAR Data: From the example data, several preliminary conclusions can be drawn:
-
Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl rings generally lead to increased potency.
-
The presence of an electron-donating group (e.g., -OCH₃) tends to decrease activity.
-
Substitution at the 4-position of the pyrimidine ring appears to have a more significant impact on activity than substitution at the 6-position.
-
Disubstitution with electron-withdrawing groups results in the most potent compounds.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the key decision-making processes and workflows in the synthesis and evaluation of the this compound analogs.
Caption: A stepwise workflow for the synthesis and evaluation of a single analog.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. youtube.com [youtube.com]
- 4. Claisen-Schmidt Reaction: Preparation of Benzalacetophenone [desklib.com]
- 5. rsc.org [rsc.org]
- 6. scispace.com [scispace.com]
- 7. scribd.com [scribd.com]
Analytical Methods for the Characterization of 4,6-Diphenylpyrimidin-2-ol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and detailed protocols provide a framework for the analytical characterization of 4,6-Diphenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following methodologies are essential for confirming the identity, purity, and physicochemical properties of this molecule.
Spectroscopic Analysis
Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR identifies the carbon skeleton.
Quantitative Data:
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H | 7.20 - 8.50 | Multiplet |
| Pyrimidine-H (C5-H) | 6.50 - 7.50 | Singlet |
| OH | 9.0 - 12.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Phenyl C (quaternary) | 135 - 140 |
| Phenyl CH | 125 - 132 |
| Pyrimidine C2-OH | 160 - 165 |
| Pyrimidine C4/C6 | 160 - 165 |
| Pyrimidine C5 | 105 - 115 |
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Tune and shim the instrument to ensure optimal resolution.
-
Set the appropriate acquisition parameters for both ¹H and ¹³C NMR, including pulse sequence, acquisition time, and number of scans.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note: FTIR spectroscopy is used to identify the functional groups present in this compound. Characteristic vibrational frequencies can confirm the presence of O-H, C=N, C=C, and C-H bonds.
Quantitative Data:
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives [1]
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | 3200 - 3600 (broad) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C=N (pyrimidine ring) | Stretching | 1580 - 1650 |
| C=C (aromatic/pyrimidine) | Stretching | 1450 - 1600 |
| C-O (hydroxyl) | Stretching | 1200 - 1300 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Place the sample in the spectrometer and record the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify and label the major absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Application Note: Mass spectrometry is employed to determine the molecular weight of this compound and to obtain information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.
Quantitative Data:
Table 4: Predicted Mass Spectrometry Data for this compound (C₁₆H₁₂N₂O)
| Ion | m/z (calculated) | Description |
| [M]⁺ | 248.09 | Molecular Ion |
| [M+H]⁺ | 249.10 | Protonated Molecular Ion (in ESI) |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation:
-
Utilize a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Calibrate the instrument using a known standard.
-
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural information.
-
If using HRMS, compare the measured exact mass with the calculated mass to confirm the elemental formula.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a crucial technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase HPLC method is typically suitable for this type of compound.
Quantitative Data:
Note: A specific HPLC method for this compound is not available in the searched literature. The following table provides a general starting point for method development.
Table 5: General HPLC Method Parameters for Pyrimidine Derivatives
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid) |
| Elution | Gradient or Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
Experimental Protocol: HPLC Analysis
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Instrument Setup:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the detector wavelength.
-
-
Data Acquisition:
-
Inject the standards and the sample solution.
-
Record the chromatograms.
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample based on the peak area percentages.
-
For quantitative analysis, construct a calibration curve from the standards and determine the concentration of the sample.
-
Thermal Analysis
Application Note: Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of this compound, including its melting point, thermal stability, and decomposition profile.
Quantitative Data:
Note: Specific thermal analysis data for this compound is not available. The melting point of the closely related 4,6-diphenylpyrimidin-2-amine is reported to be in the range of 132-136 °C, suggesting the melting point of the -ol analog will be in a similar or slightly different range.
Table 6: Expected Thermal Analysis Data for a Pyrimidine Derivative
| Analysis | Parameter | Expected Value |
| DSC | Melting Point (Tₘ) | To be determined |
| TGA | Decomposition Temperature (Tₔ) | > 200 °C |
Experimental Protocol: DSC and TGA
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan for DSC or a ceramic/platinum pan for TGA.
-
Instrument Setup:
-
Calibrate the DSC and TGA instruments with appropriate standards (e.g., indium for DSC).
-
Set the temperature program, typically a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Acquisition:
-
Run the temperature program and record the DSC and TGA curves.
-
-
Data Analysis:
-
From the DSC curve, determine the onset and peak temperatures of any thermal transitions, such as melting.
-
From the TGA curve, determine the onset temperature of decomposition and the percentage of weight loss at different temperatures.
-
Visualizations
References
Application Notes and Protocols for In Vitro Bioactivity Testing of 4,6-Diphenylpyrimidin-2-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a selection of in vitro assays for evaluating the bioactivity of 4,6-Diphenylpyrimidin-2-ol. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2] The protocols detailed below are designed to be adaptable for screening and characterizing the specific effects of this compound on cellular processes and enzyme activity.
Kinase Inhibition Assay: Aurora Kinase A
Several 4,6-diarylpyrimidin-2-amine derivatives have demonstrated anticancer properties by targeting kinases such as Aurora kinase A (AURKA).[3][4] This protocol outlines a luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against AURKA. The assay measures the amount of ADP produced, which is proportional to kinase activity.[5]
Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
Materials:
-
Recombinant human Aurora Kinase A
-
Kemptide (LRRASLG) as a substrate peptide
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[5]
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 96-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform serial dilutions in kinase assay buffer to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Kinase Reaction Setup:
-
Initiation of Kinase Reaction:
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate for 40 minutes at room temperature.[5]
-
Add 20 µL of Kinase Detection Reagent to each well.[5]
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[6]
-
Data Presentation: Inhibitory Activity of this compound against Aurora Kinase A
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) (Control)[5] |
| Aurora Kinase A | 25 | 5 |
| Kinase B (Control) | >10,000 | 10 |
| Kinase C (Control) | 1,500 | 20 |
Visualization: Kinase Inhibition Assay Workflow
Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.
Visualization: Simplified Aurora Kinase A Signaling Pathway
Caption: Inhibition of Aurora Kinase A by this compound can disrupt the G2/M phase transition.
Cell Viability and Cytotoxicity Assay
To assess the potential anticancer effects of this compound, a cell viability assay is crucial. The MTT assay is a widely used colorimetric method that measures the metabolic activity of living cells, providing an indication of cell viability.[7]
Experimental Protocol: MTT Assay
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7, A549)[7]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).[7]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[7]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[7]
Data Presentation: Cytotoxicity of this compound on Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) (Control) |
| HCT116 (Colon) | 15.2 | 0.8 |
| MCF-7 (Breast) | 28.5 | 1.2 |
| A549 (Lung) | 45.8 | 1.5 |
Visualization: MTT Assay Workflow
Caption: Workflow for assessing cell viability using the MTT assay.
Anti-Inflammatory Activity Assays
Pyrimidine derivatives have been investigated for their anti-inflammatory properties.[1] In vitro assays are cost-effective and efficient for initial screening.[8][9] Common methods include inhibition of protein denaturation and cyclooxygenase (COX) enzymes.[8][9]
Experimental Protocol: Inhibition of Protein Denaturation
Denaturation of proteins is a known cause of inflammation.[9] This assay assesses the ability of this compound to inhibit heat-induced protein denaturation.
Materials:
-
Bovine Serum Albumin (BSA) solution (0.2% w/v)
-
This compound
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Diclofenac sodium (positive control)
-
Water bath
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Mixture: Prepare reaction mixtures containing 0.5 mL of BSA solution and 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL in PBS).
-
Control: A control group consists of 0.5 mL of BSA solution and 0.5 mL of PBS.
-
Incubation: Incubate all mixtures at 37°C for 20 minutes.
-
Denaturation: Induce denaturation by heating the mixtures at 72°C in a water bath for 5 minutes.
-
Cooling: Cool the mixtures to room temperature.
-
Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100
Experimental Protocol: COX-2 Inhibition Assay
This protocol determines the ability of this compound to selectively inhibit the COX-2 enzyme, which is involved in inflammation.[1]
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
This compound
-
Meloxicam (positive control)[1]
-
96-well plate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction.
-
Absorbance Measurement: Immediately measure the absorbance at 590 nm over a period of 5 minutes to determine the rate of TMPD oxidation.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.
Data Presentation: Anti-Inflammatory Activity of this compound
| Assay | This compound IC50 (µg/mL) | Control IC50 (µg/mL) |
| Protein Denaturation Inhibition | 125.5 | 15.8 (Diclofenac Sodium) |
| COX-2 Inhibition | 8.2 | 2.5 (Meloxicam) |
Visualization: Anti-Inflammatory Assay Logic
Caption: this compound may exert anti-inflammatory effects by inhibiting protein denaturation and COX-2.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. benchchem.com [benchchem.com]
- 8. journalajrb.com [journalajrb.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Anti-Breast Cancer Research Using 4,6-Diphenylpyrimidin-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of 4,6-diphenylpyrimidin-2-ol derivatives in anti-breast cancer research. This document outlines the synthesis, mechanism of action, and detailed experimental protocols for evaluating the efficacy of these compounds.
Introduction
Breast cancer remains a leading cause of cancer-related mortality in women worldwide.[1] While significant advancements have been made in treatment, the development of drug resistance and adverse side effects of current therapies necessitate the discovery of novel therapeutic agents.[1] Pyrimidine derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer properties.[2][3] Specifically, this compound and its derivatives have demonstrated potent anti-proliferative effects in various cancer cell lines, including breast cancer.[1][4][5] These compounds often exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.
This document details the application of this compound derivatives as potential anti-breast cancer agents, with a focus on their synthesis, in vitro and in vivo evaluation, and elucidation of their mechanism of action.
Data Presentation: In Vitro Efficacy
The anti-proliferative activity of various 4,6-disubstituted pyrimidine derivatives has been evaluated against multiple breast cancer cell lines. The half-maximal inhibitory concentration (IC50) and the concentration required to inhibit cell growth by 50% (GI50) are summarized below.
| Compound ID | Breast Cancer Cell Line | IC50 (µM) | GI50 (nM) | Target(s) | Reference |
| Derivative 12 | MCF-7 | - | - | AURKA | [4] |
| Compound III-3A | MCF-7 | Significant Inhibition | - | ER, VEGFR-2 | [1] |
| Compound 22 | MCF-7 | - | 22 | EGFR, VEGFR-2 | [5] |
| Compound 29 | MCF-7 | - | 24 | EGFR, VEGFR-2 | [5] |
| Compound 4f | MCF-7 | 1.629 | - | - | [3] |
| Compound 4i | MCF-7 | 1.841 | - | - | [3] |
| Compound 4a | MCF-7 | 2.958 | - | - | [3] |
| Compound 4d | MCF-7 | 4.798 | - | - | [3] |
| Compound 4g | MCF-7 | 4.680 | - | - | [3] |
| Compound 4 | MDA-MB-231 | - | Survival reduced to 27.8% at 10 µM | - | [6] |
| Thienopyrimidinone 15 | MCF-7 | 1.18 | - | pim-1 kinase | [7] |
| Thienopyrimidinone 14 | MCF-7 | 1.19 | - | pim-1 kinase | [7] |
| Thienopyrimidinone 8 | MCF-7 | 1.26 | - | pim-1 kinase | [7] |
Experimental Protocols
Protocol 1: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivatives
This protocol describes a general method for the synthesis of 4,6-diphenylpyrimidin-2-amine derivatives, which can be readily converted to the corresponding 2-ol derivatives. The synthesis involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with guanidine hydrochloride.[8][9]
Materials:
-
Substituted benzaldehyde
-
Substituted acetophenone
-
Ethanol
-
40% Sodium hydroxide (NaOH) solution
-
Guanidine hydrochloride
-
Dimethylformamide (DMF)
-
Ice
-
Methanol
Procedure:
Part A: Synthesis of Chalcone Intermediate
-
Dissolve equimolar quantities of a substituted benzaldehyde and a substituted acetophenone in absolute ethanol.
-
Cool the mixture in an ice bath to 0-2 °C.
-
Slowly add 40% NaOH solution dropwise with constant stirring, maintaining the temperature between 0-2 °C.
-
Continue stirring for 3-4 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
Part B: Synthesis of 4,6-Diphenylpyrimidin-2-amine Derivative
-
Reflux an equimolar mixture of the synthesized chalcone and guanidine hydrochloride in DMF.
-
Maintain the temperature between 50-60 °C for 4-7 hours.[8][9]
-
Pour the cooled reaction mixture into ice-cold water.
-
Allow the precipitate to form completely, then filter and dry.
-
Recrystallize the crude product from methanol to obtain the purified 4,6-diphenylpyrimidin-2-amine derivative.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol outlines the determination of cell viability in breast cancer cell lines (e.g., MCF-7, MDA-MB-231) treated with this compound derivatives using the MTT assay.[10][11]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., MEM)
-
96-well plates
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% dimethylformamide in 2% glacial acetic acid with 16% SDS, pH 4.7)[10]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 12-24 hours to allow for cell attachment.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.[11]
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Incubate at room temperature in the dark for at least 2 hours.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution in breast cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.[12][13]
Materials:
-
Breast cancer cells
-
This compound derivative
-
PBS (ice-cold)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the pyrimidine derivative for a specified time.
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Wash the cells twice with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).[12][13]
-
Centrifuge the fixed cells and wash the pellet twice with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[12]
-
Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis for Protein Expression
This protocol details the procedure for analyzing the expression of key signaling proteins in breast cancer cells treated with this compound derivatives.[14][15][16][17]
Materials:
-
Treated and untreated breast cancer cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AURKA, anti-p-VEGFR2, anti-EGFR, anti-Bax, anti-Bcl2, anti-caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL detection reagent and visualize the protein bands using an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein expression levels.
Protocol 5: In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound derivatives in a breast cancer xenograft mouse model.[18][19][20][21][22]
Materials:
-
Human breast cancer cell line (e.g., MDA-MB-231)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
This compound derivative formulation
-
Vehicle control
-
Calipers
Procedure:
-
Harvest breast cancer cells during their exponential growth phase.
-
Resuspend the cells in sterile PBS (or a mixture with Matrigel) at a concentration of 1 x 10^7 cells/mL.[18]
-
Subcutaneously inject 1 x 10^6 cells into the flank of each mouse.[18]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the this compound derivative (and vehicle control) to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.
-
Measure tumor dimensions with calipers every 3-4 days and calculate tumor volume using the formula: V = 0.5 x Length x Width².[18]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, western blotting).
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. frontiersin.org [frontiersin.org]
- 2. Role of Epidermal Growth Factor Receptor in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Emerging Regulation of VEGFR-2 in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. The role of Aurora-A in human cancers and future therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. atcc.org [atcc.org]
- 12. benchchem.com [benchchem.com]
- 13. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 14. bosterbio.com [bosterbio.com]
- 15. medium.com [medium.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. origene.com [origene.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 22. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4,6-diphenylpyrimidine derivatives in Alzheimer's disease research.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. The multifactorial nature of AD has led researchers to explore multi-target-directed ligands (MTDLs) as a promising therapeutic strategy. Among these, 4,6-diphenylpyrimidine derivatives have emerged as a significant class of compounds with the potential to address multiple pathological pathways in AD. These derivatives have shown potent inhibitory activity against key enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B), which are crucial targets in AD therapy.[1][2][3][4][5][6][7][8][9] Furthermore, some derivatives have demonstrated neuroprotective effects and the ability to inhibit Aβ aggregation.[1][10]
This document provides detailed application notes and experimental protocols for the use of 4,6-diphenylpyrimidine derivatives in Alzheimer's disease research. It is intended to guide researchers in the evaluation and characterization of these compounds as potential therapeutic agents.
Data Presentation: Inhibitory Activities of 4,6-Diphenylpyrimidine Derivatives
The following tables summarize the in vitro inhibitory activities of various 4,6-diphenylpyrimidine derivatives against key enzymatic targets in Alzheimer's disease research.
Table 1: Inhibitory Potency (IC₅₀) of Propargyl-Containing 4,6-Diphenylpyrimidine Derivatives (VB Series) against Cholinesterases and Monoamine Oxidases. [3][4]
| Compound | AChE IC₅₀ (nM) | BuChE IC₅₀ (µM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| VB1 | 30.46 ± 0.23 | 0.666 ± 0.03 | 18.34 ± 0.38 | 7313 ± 210 |
| VB8 | 9.54 ± 0.07 | 1.23 ± 0.08 | 1010 ± 70.42 | 8945 ± 350 |
| Donepezil | 7.8 ± 0.5 | - | - | - |
| Clorgyline | - | - | 7.2 ± 0.4 | - |
| Pargyline | - | - | - | 48.5 ± 2.1 |
Data presented as mean ± SEM. Donepezil, Clorgyline, and Pargyline were used as standard inhibitors.
Table 2: Inhibitory Potency (IC₅₀) of N-Propargylated Diphenylpyrimidine Derivatives (VP Series) against Cholinesterases and Monoamine Oxidases. [11][12]
| Compound | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
| VP1 | 0.12 ± 0.009 | 28.14 ± 1.23 | 0.11 ± 0.007 | 0.04 ± 0.002 |
| VP15 | 0.04 ± 0.003 | 25.04 ± 1.15 | 0.09 ± 0.005 | 0.07 ± 0.003 |
| Donepezil | 0.02 ± 0.001 | - | - | - |
| Clorgyline | - | - | 0.011 ± 0.001 | - |
| Pargyline | - | - | - | 0.052 ± 0.004 |
Data presented as mean ± SEM. Donepezil, Clorgyline, and Pargyline were used as standard inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the screening and characterization of 4,6-diphenylpyrimidine derivatives.
Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Fluorometric)
This protocol is based on the Amplex® Red Acetylcholinesterase Assay Kit, which provides a sensitive fluorometric method for detecting AChE activity.[13][14][15][16]
Materials:
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Acetylcholine (ACh)
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well black microplates
-
Test compounds (4,6-diphenylpyrimidine derivatives)
-
Standard inhibitor (Donepezil)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Amplex® Red, HRP, and choline oxidase in assay buffer according to the manufacturer's instructions.
-
Prepare a stock solution of acetylcholine in assay buffer.
-
Prepare serial dilutions of the test compounds and the standard inhibitor in assay buffer.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add 50 µL of the assay buffer.
-
Add 25 µL of the test compound or standard inhibitor at various concentrations.
-
Add 25 µL of the AChE enzyme solution.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the acetylcholine substrate solution.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically for 10-30 minutes at 25°C using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol utilizes a fluorometric method to measure the activity of MAO-A and MAO-B based on the detection of H₂O₂ produced during the oxidative deamination of a substrate.[17][18][19][20][21]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Amplex® Red reagent
-
Horseradish peroxidase (HRP)
-
MAO substrate (e.g., p-tyramine)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Test compounds (4,6-diphenylpyrimidine derivatives)
-
Standard inhibitors (Clorgyline for MAO-A, Pargyline for MAO-B)
-
Microplate reader capable of fluorescence measurement (Ex/Em = 535/587 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of Amplex® Red and HRP in assay buffer.
-
Prepare a stock solution of the MAO substrate.
-
Prepare serial dilutions of the test compounds and standard inhibitors.
-
-
Assay Reaction:
-
To each well, add the assay buffer, MAO-A or MAO-B enzyme, and the test compound or standard inhibitor.
-
Pre-incubate for 10 minutes at 25°C.
-
Add the Amplex® Red/HRP working solution and the MAO substrate to initiate the reaction.
-
-
Measurement:
-
Measure the fluorescence kinetically for 10-30 minutes at 25°C (Ex/Em = 535/587 nm).
-
-
Data Analysis:
-
Calculate the reaction rates and determine the percent inhibition for each inhibitor concentration.
-
Calculate the IC₅₀ values as described in Protocol 1.
-
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the neuroprotective effects of 4,6-diphenylpyrimidine derivatives against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[22][23][24][25]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12) supplemented with FBS and antibiotics
-
Neurotoxins (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))
-
Test compounds (4,6-diphenylpyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well cell culture plates
-
Microplate reader for absorbance measurement at 570 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a pre-determined concentration of 6-OHDA or H₂O₂.
-
Incubate for 24 hours.
-
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add fresh medium containing MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Dissolve the formazan crystals by adding DMSO.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine its neuroprotective effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 4,6-diphenylpyrimidine derivatives in the context of Alzheimer's disease.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. mdpi.com [mdpi.com]
- 4. Type A and B monoamine oxidase in age-related neurodegenerative disorders: their distinct roles in neuronal death and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Design, Synthesis, and Pharmacological Evaluation of N-Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. Amplite® Fluorimetric Acetylcholinesterase Assay Kit *Red Fluorescence* | AAT Bioquest [aatbio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Amplex™ Acetylcholine/Acetlycholinesterase Assay Kit 500 Assays | Buy Online [thermofisher.com]
- 17. A one-step fluorometric method for the continuous measurement of monoamine oxidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. abcam.cn [abcam.cn]
- 22. researchgate.net [researchgate.net]
- 23. Protective effect of hydrogen sulphide against 6-OHDA-induced cell injury in SH-SY5Y cells involves PKC/PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Diphenylpyrimidin-2-ol
Welcome to the technical support center for the synthesis of 4,6-diphenylpyrimidin-2-ol. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their synthetic procedures and improve yields.
Troubleshooting Guide
Low yields and unexpected side products can be common challenges during the synthesis of this compound. The following table outlines potential issues, their probable causes, and recommended solutions to enhance the efficiency of your reaction.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield | - Incomplete reaction.[1][2] - Suboptimal reaction temperature. - Inefficient catalyst or lack of catalyst.[3][4] - Long reaction times leading to degradation.[1] | - Reaction Time & Temperature: Monitor the reaction using Thin Layer Chromatography (TLC). Consider extending the reflux time or increasing the temperature if the reaction is sluggish. For thermally sensitive materials, explore lower temperature options with a more active catalyst. - Catalysis: Introduce a suitable catalyst. Lewis acids (e.g., FeCl₃, SnCl₂), Brønsted acids (e.g., sulfamic acid, HCl), or heterogeneous catalysts (e.g., ZnO) have been shown to improve yields.[3][4][5] - Energy Source: Switch from conventional heating to microwave irradiation or UV irradiation, which have been reported to significantly increase yields and reduce reaction times.[1][2][6] |
| Reaction Not Proceeding | - Inactive starting materials. - Incorrect pH of the reaction mixture. - Catalyst poisoning or inactivity. | - Reagent Quality: Ensure the purity of your chalcone and urea. Chalcones can be freshly prepared via Claisen-Schmidt condensation. - pH Adjustment: The reaction is typically base-catalyzed (e.g., using KOH or NaOH in an alcoholic solvent).[2][6] Ensure the basicity is appropriate. - Catalyst Choice: If using a catalyst, ensure it is active and not poisoned by impurities in the reactants or solvent. |
| Formation of Multiple Byproducts | - Side reactions due to high temperatures or prolonged reaction times. - Incorrect stoichiometry of reactants. | - Reaction Conditions: Optimize the reaction temperature and time to favor the formation of the desired product. Shorter reaction times with microwave or UV irradiation can minimize byproduct formation.[1] - Stoichiometry: Use a slight excess of urea to ensure complete conversion of the chalcone. |
| Difficulty in Product Isolation/Purification | - Product is soluble in the work-up solvent. - Presence of impurities with similar polarity to the product. | - Work-up: After reaction completion, pour the mixture into ice-cold water and neutralize with a dilute acid (e.g., HCl) to precipitate the product.[6] - Purification: Recrystallization from a suitable solvent such as ethanol or rectified spirit is a common and effective purification method.[2] If recrystallization is insufficient, column chromatography may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the cyclocondensation reaction of 1,3-diphenylprop-2-en-1-one (a chalcone) with urea in the presence of a base, typically in an alcoholic solvent.[7][8] This reaction is a variation of the Biginelli reaction. An alternative is a one-pot, three-component reaction involving benzaldehyde, acetophenone, and urea.[3]
Q2: How can I significantly improve the yield of my synthesis?
Several strategies can dramatically boost the yield:
-
Microwave-Assisted Synthesis: This technique has been shown to increase yields from a baseline of 58-65% with conventional heating to as high as 85%.[2][6]
-
UV Irradiation: Another energy-efficient method that can substantially increase yields (from 18-51% to 40-88% in some cases) and shorten reaction times.[1]
-
Catalysis: The use of catalysts such as sulfamic acid, nano copper ferrite, or triphenylphosphine can lead to excellent yields, often exceeding 85%.[3][9]
Q3: What are the key reaction parameters to optimize?
The critical parameters to control for a successful synthesis are:
-
Temperature: Higher temperatures generally increase the reaction rate, but can also lead to byproduct formation.
-
Reaction Time: Insufficient time leads to incomplete reaction, while excessive time can cause product degradation.
-
Catalyst: The choice and amount of catalyst can have a profound impact on the reaction rate and yield.
-
Solvent: While often performed in ethanol, solvent-free conditions have also been reported to be effective, particularly with certain catalysts.[3]
Q4: How do I prepare the chalcone precursor (1,3-diphenylprop-2-en-1-one)?
The chalcone is typically synthesized via a Claisen-Schmidt condensation of acetophenone and benzaldehyde in the presence of a base like sodium hydroxide in an ethanolic solution.[6][7]
Data on Yield Improvement Strategies
The following table summarizes the reported yields for the synthesis of this compound and its derivatives under various conditions, highlighting the impact of different synthetic methodologies.
| Method | Catalyst/Conditions | Yield (%) | Reference |
| Conventional Heating | Ethanolic KOH | 58 - 65 | [2] |
| Conventional Heating | - | 18 - 51 | [1] |
| Microwave Irradiation | Ethanolic KOH | up to 85 | [2][6] |
| UV Irradiation | - | 40 - 88 | [1] |
| One-pot, Solvent-free | Sulfamic Acid | 90 - 99 | [3] |
| Conventional Heating | Nano copper ferrite | 88 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
This protocol describes the Claisen-Schmidt condensation for preparing the chalcone precursor.
-
Preparation: In a flask, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (20 mL).
-
Reaction: Slowly add a 20-40% aqueous solution of sodium hydroxide (10 mL) to the mixture while stirring at room temperature.[6][7]
-
Stirring: Continue to stir the reaction mixture at room temperature for approximately 3 hours.[6]
-
Precipitation: Pour the reaction mixture into crushed ice and acidify with dilute HCl to neutralize the excess NaOH.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 1,3-diphenylprop-2-en-1-one.
Protocol 2: Microwave-Assisted Synthesis of this compound
This protocol details a high-yield, rapid synthesis using microwave irradiation.
-
Mixing: In a microwave-safe vessel, combine the chalcone (1,3-diphenylprop-2-en-1-one, 0.01 mol) and urea (0.01 mol) in ethanol (10 mL).[6]
-
Base Addition: Slowly add a 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.[6]
-
Microwave Irradiation: Place the reaction vessel in a microwave reactor and irradiate at a power of 210 W for 7-10 minutes. Monitor the reaction progress by TLC.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water and neutralize with dilute HCl to precipitate the product.[6]
-
Isolation and Purification: Filter the solid, wash with water, and dry. Recrystallize the product from rectified spirit to obtain pure this compound.[2]
Visualized Workflows and Mechanisms
To further clarify the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in the synthesis.
Caption: Simplified reaction pathway for the formation of this compound.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ZnO Catalyzed Efficient Synthesis of Some New 2-Substituted-4,6-diarylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of dihydropyrimidinones via urea-based multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. pnrjournal.com [pnrjournal.com]
- 8. Study of Synthesis And Antimicrobial Activity of Novel Pyrimidones From Chalcones and Urea - IJPRS [ijprs.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4,6-Diphenylpyrimidin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4,6-Diphenylpyrimidin-2-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary and most effective methods for the purification of this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities present in the crude product.
Q2: What are the likely impurities in a crude sample of this compound?
A2: Common impurities may include unreacted starting materials such as 1,3-diphenyl-2-propen-1-one (chalcone) and urea (or a related guanidine salt if synthesizing the 2-amino analogue). Side-products from the cyclocondensation reaction may also be present.
Q3: How can I assess the purity of my this compound sample?
A3: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative purity assessment. For quantitative analysis and to confirm the identity of the purified product, techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[1]
Q4: My purified product has a low melting point compared to the literature value. What does this indicate?
A4: A depressed and broad melting point range is a strong indication of the presence of impurities. Further purification steps may be necessary to achieve the desired purity.
Troubleshooting Guides
Recrystallization Issues
Problem 1: The compound does not dissolve in the hot recrystallization solvent.
-
Possible Cause: The chosen solvent is not suitable for your compound, or an insufficient volume of solvent is being used.
-
Solution:
-
Gradually add more hot solvent until the compound dissolves.
-
If the compound remains insoluble even with a large volume of solvent, a different solvent or a solvent mixture should be selected. Good starting points for this compound include ethanol, methanol, or a mixture of ethanol and water.
-
Problem 2: The compound "oils out" instead of forming crystals upon cooling.
-
Possible Cause: The solution is cooling too rapidly, or the presence of significant impurities is lowering the melting point of the product below the temperature of the solution.
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional solvent.
-
Allow the solution to cool down much more slowly. Insulating the flask can help.
-
If the problem persists, consider purifying the crude product by column chromatography before attempting recrystallization.
-
Problem 3: No crystals form after the solution has cooled.
-
Possible Cause: The solution is not supersaturated, meaning too much solvent was used.
-
Solution:
-
Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.
-
Add a seed crystal of pure this compound, if available.
-
Reduce the volume of the solvent by gentle heating or under reduced pressure and allow it to cool again.
-
Problem 4: The final yield after recrystallization is very low.
-
Possible Cause: Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization during hot filtration can also lead to loss of product.
-
Solution:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
-
Ensure the filtration apparatus is pre-heated during hot filtration to prevent premature crystallization.
-
Column Chromatography Issues
Problem 1: Poor separation of the desired compound from impurities.
-
Possible Cause: The chosen eluent system does not have the optimal polarity to resolve the components.
-
Solution:
-
Optimize the solvent system using TLC. A good starting point for this compound on silica gel is a mixture of hexane and ethyl acetate.
-
Employ a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. For instance, start with 95:5 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.
-
Problem 2: The compound is not eluting from the column.
-
Possible Cause: The eluent is not polar enough to move the compound through the stationary phase.
-
Solution:
-
Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate or switch to a more polar solvent system like dichloromethane/methanol.
-
Problem 3: The column runs dry.
-
Possible Cause: Insufficient monitoring of the solvent level.
-
Solution:
-
Always ensure the solvent level remains above the top of the stationary phase to prevent cracking of the silica gel, which leads to poor separation.
-
Data Presentation
| Parameter | Recrystallization (Ethanol) | Column Chromatography (Hexane/Ethyl Acetate) |
| Typical Starting Purity | 80-90% | 80-90% |
| Expected Final Purity | >98% | >99% |
| Typical Yield | 70-85% | 60-80% |
| Key Considerations | Simpler setup, good for removing small amounts of impurities with different solubility. | More effective for separating complex mixtures and closely related impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Collect fractions and monitor them by TLC.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate to elute the desired product.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
Common side products in the synthesis of pyrimidin-2-ols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidin-2-ols and related pyrimidine derivatives. The focus is on identifying and mitigating common side products to improve yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Biginelli reaction for the synthesis of dihydropyrimidinones, precursors to pyrimidin-2-ols?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is generally efficient. However, several side products can form, impacting yield and purity. The most common of these include:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow byproducts that can be a major issue. They arise from the reaction of two equivalents of the β-ketoester with the aldehyde and ammonia, the latter of which can form from the decomposition of urea at elevated temperatures. This pathway competes directly with the desired Biginelli reaction.[1]
-
Knoevenagel Condensation Product: This side product is formed by the reaction between the aldehyde and the β-ketoester. Its formation is a competing reaction to the main Biginelli pathway.
-
Uncyclized Intermediates (Open-chain ureides): Incomplete reactions can lead to the presence of open-chain intermediates in the final product mixture. This can be due to insufficient activation for the final ring-closing step.[2]
-
N-acylureas: These byproducts can form from the reaction of the β-ketoester with urea, complicating the purification process.[1]
Q2: What are the typical side products encountered in the Pinner synthesis of pyrimidines?
A2: The Pinner synthesis, which involves the condensation of an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines. Potential side reactions and byproducts include:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form triazines or other condensation products.
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.
-
Hydrolysis Products: The Pinner reaction is highly sensitive to moisture. The imidate salt intermediate (Pinner salt) is susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[2]
-
Incomplete Cyclization: The reaction may stall before the final ring closure, leaving uncyclized intermediates in the reaction mixture.[1]
Q3: My Biginelli reaction is producing a highly fluorescent byproduct. What is it and how can I prevent its formation?
A3: The fluorescent byproduct is most likely a Hantzsch-type 1,4-dihydropyridine (DHP).[1] To minimize its formation, consider the following:
-
Temperature Control: Higher temperatures promote the decomposition of urea to ammonia, which favors the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may favor one pathway over the other.[1]
-
Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia before it can participate in the Biginelli reaction.[1]
Q4: My Pinner synthesis has a low yield and a complex mixture of products. What are the critical parameters to control?
A4: The Pinner synthesis is highly sensitive to the reaction conditions. Key parameters to control include:
-
Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions. Any moisture can lead to the hydrolysis of the amidine and other reactive intermediates.[1] Use freshly distilled, anhydrous solvents and thoroughly dry all glassware.[2]
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Temperature Control: The reaction temperature should be carefully controlled. While heating is often required to drive the cyclization, excessive temperatures can promote side reactions and decomposition.
-
Base Selection: The choice and stoichiometry of the base are crucial for promoting the desired cyclization while minimizing side reactions like amidine self-condensation.
Troubleshooting Guides
Biginelli Reaction: Low Yield and Side Product Formation
| Problem | Potential Cause | Troubleshooting Strategy |
| Low yield of desired dihydropyrimidinone (DHPM) and significant Knoevenagel byproduct | Reaction conditions favor the Knoevenagel condensation over the complete Biginelli cyclization. | - Catalyst Choice: Employ a catalyst known to promote the Biginelli reaction efficiently. Lewis acids or Brønsted acids are commonly used.[3] - Solvent: The choice of solvent can influence the reaction pathway. Protic and polar aprotic solvents generally perform well.[2] Some studies suggest that solvent-free conditions or the use of ionic liquids can improve yields. - Temperature: Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also favor side reactions. |
| Formation of fluorescent Hantzsch dihydropyridine (DHP) byproduct | Decomposition of urea to ammonia at elevated temperatures, leading to the competing Hantzsch synthesis. | - Lower Reaction Temperature: Reducing the reaction temperature is a primary strategy to minimize urea decomposition.[1] - Stoichiometry: Use a slight excess of urea (e.g., 1.5 equivalents) to favor the Biginelli pathway.[1][4] - Catalyst: Use a catalyst that selectively promotes the Biginelli reaction, such as sulfated zirconia.[1] |
| Presence of uncyclized intermediates | Insufficient activation for the final cyclization and dehydration steps. | - Increase Catalyst Concentration/Strength: A stronger acid or a higher catalyst loading can facilitate the final ring closure.[2] - Increase Temperature: If the reaction is stalling, carefully increasing the temperature might provide the necessary activation energy.[2] |
| Difficult purification due to N-acylurea byproducts | A competing reaction pathway between the β-ketoester and urea. | - Reaction Stoichiometry: Careful control of the reactant ratios may suppress N-acylurea formation. - Purification Method: Recrystallization is often effective for removing N-acylurea impurities. Careful selection of the recrystallization solvent is crucial.[1] |
Pinner Reaction: Low Yield and Impurities
| Problem | Potential Cause | Troubleshooting Strategy |
| Low yield and formation of ester byproducts | Presence of water leading to hydrolysis of the Pinner salt intermediate. | - Strictly Anhydrous Conditions: Oven-dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] - Use of HCl Gas: The classical Pinner reaction involves bubbling dry HCl gas through an anhydrous alcohol solution of the nitrile to form the Pinner salt in situ, ensuring anhydrous acidic conditions.[2] |
| Formation of triazines or other amidine self-condensation products | Reaction conditions (e.g., strong base, high temperature) favor the self-reaction of the amidine. | - Controlled Base Addition: Add the base (e.g., sodium ethoxide) dropwise and at a controlled temperature.[4] - Amidine Purity: Use high-purity amidine hydrochloride or freshly prepare the free-base amidine immediately before use to avoid degradation.[2] |
| Incomplete reaction, unreacted starting materials remain | Insufficient reaction time or temperature, or poor quality of reagents. | - Increase Reaction Time/Temperature: Monitor the reaction by TLC and increase the reaction time or temperature as needed. - Reagent Purity: Ensure high purity of the 1,3-dicarbonyl compound and the amidine.[1] |
Quantitative Data on Side Product Formation
The following table summarizes the influence of reaction temperature on the product distribution between the Biginelli (DHPM) and Hantzsch (DHP) pathways, demonstrating a clear trend that can be exploited for reaction optimization.
Table 1: Influence of Temperature on Biginelli vs. Hantzsch Product Yield
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch DHP Byproduct Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts. |
Experimental Protocols
Protocol 1: Minimizing Hantzsch Byproduct Formation in the Biginelli Reaction
This protocol is designed to favor the formation of the desired dihydropyrimidinone (DHPM) over the fluorescent Hantzsch dihydropyridine byproduct.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Sulfated zirconia (50 mg) or another suitable Lewis acid catalyst[1]
-
Ethanol (for work-up)
Procedure:
-
To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.5 mmol).[4]
-
Add the catalyst (e.g., sulfated zirconia, 50 mg).[1]
-
Stir the mixture at a controlled temperature of 60°C.[4]
-
Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).[4]
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.[4]
-
Add a small amount of ethanol and stir for 5 minutes.[4]
-
Filter the solid product and wash with cold ethanol.[4]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[4]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis with Minimized Side Reactions
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines, with an emphasis on preventing common side reactions.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (10 mmol)
-
Amidine hydrochloride (10 mmol)
-
Base (e.g., sodium ethoxide) (10 mmol)
-
Anhydrous ethanol
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve the 1,3-dicarbonyl compound (10 mmol) in anhydrous ethanol.[4]
-
Add the amidine hydrochloride (10 mmol) to the solution.[1]
-
Under a nitrogen atmosphere, add the base (e.g., a solution of sodium ethoxide in ethanol, 10 mmol) dropwise to the stirred mixture.[4]
-
After the addition is complete, heat the reaction mixture to reflux.
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight depending on the substrates.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.
Visualizations
Caption: Competing pathways in the Biginelli reaction.
Caption: Troubleshooting workflow for the Pinner synthesis.
References
Technical Support Center: Regioselective Alkylation of 4,6-diphenylpyrimidin-2(1H)-one
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective alkylation of 4,6-diphenylpyrimidin-2(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the alkylation of 4,6-diphenylpyrimidin-2(1H)-one?
The main challenge is controlling the regioselectivity of the reaction. 4,6-diphenylpyrimidin-2(1H)-one is an ambident nucleophile, meaning it can be alkylated at two different positions: the N1-nitrogen atom and the O-oxygen atom of the carbonyl group. This often results in a mixture of N1-alkylated and O-alkylated products, making it difficult to isolate the desired isomer in high yield.[1][2]
Q2: What key factors influence whether N-alkylation or O-alkylation occurs?
Several factors dictate the reaction's outcome. These include the choice of base, solvent, temperature, and the nature of the alkylating agent and its leaving group.[3] The interplay of these conditions determines whether the reaction is under kinetic or thermodynamic control.
-
Base: The base used can significantly influence the N/O product ratio. Stronger, bulkier bases may favor O-alkylation, while others like K₂CO₃ often lead to N-alkylation.[4][5] Recent studies have shown that Cesium Carbonate (Cs₂CO₃) is particularly effective in promoting O-alkylation.[4][5]
-
Solvent: Polar aprotic solvents like DMF and acetonitrile are commonly used.[3] The solvent can affect the dissociation of the ion pair formed after deprotonation, thereby influencing which atom acts as the nucleophile. For instance, DMF has been shown to favor O-alkylation when used with Cs₂CO₃.[4][5]
-
Temperature: Reaction temperature can shift the balance between the kinetically and thermodynamically favored products.[3] Lower temperatures often favor the thermodynamic product.
-
Alkylating Agent: According to the Hard and Soft Acids and Bases (HSAB) theory, hard electrophiles (like alkyl sulfates) tend to react at the harder oxygen atom, while softer electrophiles (like alkyl iodides) may prefer the softer nitrogen atom.[3]
Q3: How can I selectively synthesize the O-alkylated product?
A recently developed catalyst-free method has shown high selectivity for the O-regioisomer. This involves using Cesium Carbonate (Cs₂CO₃) as the base in Dimethylformamide (DMF) at room temperature.[4][5] This method has been reported to produce O-alkylated 4,6-diphenylpyrimidines in yields of 81–91%.[4][5] Traditionally, selective O-alkylation was a two-step process involving chlorination of the pyrimidinone followed by substitution with an alcohol.[4]
Q4: How can I favor the N1-alkylated product?
N1-alkylation is often the more common outcome under various basic conditions.[4] Using bases like potassium carbonate (K₂CO₃) under reflux conditions typically yields the N-alkylated product.[4] Phase transfer catalysts, such as triethylbenzylammonium chloride with aqueous sodium hydroxide, have also been successfully used to synthesize selective N-alkylated pyrimidinones.[4]
Q5: How can I distinguish between the N- and O-alkylated isomers?
Distinguishing between N- and O-alkylated products can be challenging as they have identical masses and often similar ¹H NMR spectra.[6] A reliable method is to use a combination of 2D NMR techniques.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique can show correlations between the protons of the newly introduced alkyl group and the carbons of the pyrimidine ring. For the N1-isomer, a correlation should be visible between the methylene protons of the alkyl group and the C2, C6, and C4 carbons of the pyrimidine ring. For the O-isomer, a correlation would be expected with the C2 carbon.
-
¹³C NMR: The chemical shift of the methylene carbon attached to the heteroatom can also be indicative. O-linked methylene carbons typically appear at a lower field (higher ppm value) compared to N-linked methylene carbons.[6]
-
X-Ray Crystallography: For unambiguous structure determination, single-crystal X-ray analysis is the definitive method.[7]
Troubleshooting Guide
This guide addresses common issues encountered during the regioselective alkylation of 4,6-diphenylpyrimidin-2(1H)-one.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Inactive Reagents | Ensure all reagents, especially the alkylating agent and base, are pure and dry. Use freshly opened or purified reagents if necessary. |
| Inappropriate Temperature | The reaction may be too slow at room temperature. Gradually increase the temperature and monitor the reaction progress by TLC or LC-MS.[3] Conversely, high temperatures might cause decomposition.[8] |
| Poor Solubility | Reactants may not be fully dissolved. Ensure a suitable solvent is used, such as DMF or DMSO, to fully dissolve all components.[3] |
| Incorrect Stoichiometry | Double-check the molar ratios of the pyrimidinone, base, and alkylating agent. An excess of one reagent may be required depending on the specific protocol.[8] |
Problem 2: Formation of an Undesired Mixture of N- and O-Alkylated Products
| Possible Cause | Troubleshooting Step |
| Suboptimal Base/Solvent Combination | The choice of base and solvent is critical for regioselectivity.[4] To favor O-alkylation , switch to Cs₂CO₃ in DMF.[4][5] To favor N-alkylation , try K₂CO₃ in a suitable solvent or use a phase transfer catalyst.[4] |
| Reaction is under Competing Kinetic/Thermodynamic Control | O-alkylation can be the thermodynamic product while N-alkylation is the kinetic one.[3] Try varying the reaction time and temperature to favor one over the other.[3] |
| Nature of Alkylating Agent | The leaving group can influence the reaction pathway. If using an alkyl bromide, consider switching to an alkyl iodide (better leaving group) or an alkyl tosylate to see if it impacts the N/O ratio.[7] |
Data Summary: Effect of Base on Regioselectivity
The selection of the base is one of the most critical parameters for controlling the regioselectivity of the alkylation reaction. The following table summarizes results from a study on the propargyl bromide alkylation of a 4,6-diarylpyrimidin-2(1H)-one derivative.
| Entry | Base | Solvent | Time (h) | O-Alkylated Yield (%) | N-Alkylated Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | 8 | 58% | 42% | [4] |
| 2 | Cs₂CO₃ | DMF | 8 | 85% | 15% | [4] |
Conditions: Reaction performed on 4,6-bis(4-methoxyphenyl)pyrimidin-2(1H)-one with propargyl bromide at room temperature.
Experimental Protocols
Protocol 1: Selective O-Alkylation using Cesium Carbonate[4]
This protocol is adapted from a procedure for the regioselective O-alkylation of 4,6-diphenylpyrimidin-2(1H)-ones.
-
Preparation: To a 25 mL round-bottom flask, add 4,6-diphenylpyrimidin-2(1H)-one (0.16 mmol, 1.0 eq) and cesium carbonate (Cs₂CO₃) (0.16 mmol, 1.0 eq).
-
Solvation: Add dry Dimethylformamide (DMF) to the flask to dissolve the solids.
-
Addition of Alkylating Agent: Place the flask in an ice bath to cool. Carefully add the organic halide (e.g., propargyl bromide, benzyl bromide) (0.19 mmol, 1.2 eq) dropwise to the reaction mixture.
-
Reaction: Remove the flask from the ice bath and allow the reaction mixture to stir at room temperature for 8 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to isolate the O-alkylated pyrimidine.
Protocol 2: N1-Alkylation using Potassium Carbonate[4]
This is a general procedure that typically favors N-alkylation.
-
Preparation: In a round-bottom flask, combine 4,6-diphenylpyrimidin-2(1H)-one (1.0 mmol, 1.0 eq), potassium carbonate (K₂CO₃) (1.5 mmol, 1.5 eq), and a suitable solvent (e.g., acetonitrile or DMF).
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 mmol, 1.1 eq) to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for the required time (monitor by TLC, typically 4-12 hours).
-
Work-up and Purification: After cooling to room temperature, filter off the inorganic salts. Remove the solvent from the filtrate under reduced pressure. Dissolve the residue in an organic solvent like dichloromethane, wash with water, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via column chromatography or recrystallization to obtain the pure N1-alkylated product.
Visual Guides
Caption: Reaction pathway for the alkylation of 4,6-diphenylpyrimidin-2(1H)-one.
Caption: A workflow for optimizing the regioselectivity of the alkylation reaction.
Caption: Factors that control the N- vs. O-alkylation outcome.
References
- 1. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caesium carbonate promoted regioselective O-functionalization of 4,6-diphenylpyrimidin-2(1H)-ones under mild conditions and mechanistic insight - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 4,6-Diphenylpyrimidin-2-ol in Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing the solubility issues of 4,6-Diphenylpyrimidin-2-ol in experimental assays. Given its chemical structure, this compound is anticipated to have low aqueous solubility, which can present significant challenges in obtaining reliable and reproducible data. This guide offers troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions to help you navigate these challenges effectively.
Predicted Physicochemical Properties of this compound
To better inform our approach to solubilizing this compound, we can refer to its predicted physicochemical properties. It is important to note that the following values are generated in silico and should be used as a guide for initial experimental design.
| Property | Predicted Value | Implication for Solubility |
| pKa | ~8.5 (weakly acidic) | The compound is predominantly in its neutral form at physiological pH (7.4). Adjusting the pH to a more basic environment (e.g., pH 9-10) may increase solubility by deprotonating the hydroxyl group, but this may not be compatible with all biological assays. |
| LogP | ~3.5 | A LogP value in this range indicates that the compound is lipophilic ("fat-loving") and is likely to have poor solubility in aqueous solutions. |
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What should I do?
A1: Direct dissolution in aqueous buffers is unlikely to be successful due to the compound's predicted high LogP. The recommended approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous assay buffer.
Q2: What is the best organic solvent to use for my stock solution?
A2: Dimethyl sulfoxide (DMSO) is the most common choice for preparing stock solutions of poorly soluble compounds for in vitro assays. Ethanol can also be a suitable option. It is crucial to start with a small volume of the organic solvent and ensure the compound is fully dissolved before adding it to any aqueous solution.
Q3: My compound dissolves in DMSO, but it precipitates when I dilute it into my cell culture medium. How can I prevent this?
A3: This phenomenon, often called "solvent shock," is a common issue. Here are several strategies to mitigate it:
-
Minimize the organic solvent concentration: Aim for a final concentration of DMSO in your assay medium of less than 0.5%, and ideally below 0.1%, as higher concentrations can be toxic to cells and may affect your experimental results.
-
Use a pre-warmed medium: Adding the compound stock to a medium that is at the experimental temperature (e.g., 37°C) can sometimes improve solubility.
-
Add the stock solution slowly while vortexing: This helps to disperse the compound more evenly and can prevent localized high concentrations that lead to precipitation.
-
Consider using a surfactant: For some assays, the inclusion of a small amount of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in the assay buffer can help to maintain the compound's solubility. However, you must first verify that the surfactant does not interfere with your assay.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: With a predicted pKa of around 8.5, increasing the pH of your buffer to above 9.5 would lead to a higher proportion of the more soluble, deprotonated form of the compound. However, such a high pH is often not compatible with biological assays, particularly those involving live cells or enzymes. If your experimental system can tolerate a slightly basic pH (e.g., pH 8.0), a modest improvement in solubility may be observed.
Q5: Are there other methods to enhance the solubility of this compound for my assays?
A5: Yes, for more challenging cases, you might consider using cyclodextrins. These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. You would need to determine the most suitable type of cyclodextrin (e.g., β-cyclodextrin or its derivatives like HP-β-CD) and the optimal concentration for your specific application.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| The solid compound does not dissolve in 100% DMSO. | Insufficient solvent volume or the compound has extremely low solubility even in DMSO. | Increase the volume of DMSO. Gentle warming (to 30-40°C) and sonication can also aid dissolution. |
| The DMSO stock solution is clear, but a precipitate forms immediately upon dilution into an aqueous buffer. | The final concentration of the compound exceeds its kinetic solubility in the aqueous medium. | Decrease the final concentration of the compound. Perform a serial dilution of the DMSO stock in the assay buffer to find the maximum soluble concentration. |
| The solution is initially clear after dilution but becomes cloudy over time during incubation. | The compound is supersaturated and is slowly precipitating out of the solution to reach its thermodynamic equilibrium. | Lower the working concentration of the compound to below its thermodynamic solubility limit. If possible, reduce the incubation time of your assay. |
| Inconsistent results are observed between experiments. | The compound may be precipitating to varying degrees in different wells or on different days. | Ensure your stock solution is fully dissolved before each use (warm gently and vortex). Standardize your dilution procedure to be as consistent as possible. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out a sufficient amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound is approximately 262.29 g/mol ), you would need 2.62 mg.
-
Add Solvent: Add the weighed compound to a sterile microcentrifuge tube or glass vial. Add a small volume of high-purity, anhydrous DMSO (e.g., 800 µL for a final volume of 1 mL).
-
Dissolve the Compound: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, you can sonicate the vial in a water bath for 5-10 minutes. Gentle warming (up to 37°C) may also be applied.
-
Bring to Final Volume: Once the compound is completely dissolved, add DMSO to reach the final desired volume (e.g., 1 mL).
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before each use, thaw the aliquot at room temperature and vortex thoroughly.
Protocol 2: Determination of Kinetic and Thermodynamic Solubility
This protocol provides a general framework. The specific analytical method (e.g., HPLC-UV, LC-MS) will need to be optimized for this compound.
Kinetic Solubility:
-
Prepare Compound Plate: In a 96-well plate, serially dilute your 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Prepare Assay Plate: Add your aqueous assay buffer (e.g., PBS, pH 7.4) to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer a small volume (e.g., 2 µL) from the compound plate to the assay plate. This will create a 1:50 dilution. Mix immediately.
-
Incubate: Incubate the plate at room temperature for 1-2 hours.
-
Measure: Analyze the plate using a method that can detect precipitate, such as nephelometry (light scattering) or by filtering the samples and analyzing the filtrate concentration via HPLC-UV. The highest concentration that does not show significant precipitation is the kinetic solubility.
Thermodynamic Solubility:
-
Prepare Suspension: Add an excess amount of solid this compound to a vial containing your aqueous buffer. Ensure there is undissolved solid material.
-
Equilibrate: Shake or rotate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Separate Solid from Liquid: Centrifuge the suspension at high speed to pellet the undissolved solid. Carefully collect the supernatant, or filter it through a 0.22 µm filter.
-
Quantify: Determine the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method (e.g., HPLC-UV with a standard curve). This concentration represents the thermodynamic solubility.
Data Presentation
Expected Qualitative Solubility of this compound
The following table provides an estimation of the solubility of this compound in common solvents. These are not experimentally derived values and should be confirmed using the protocols described above.
| Solvent | Expected Solubility | Notes |
| Water | Poor | Expected to be very low due to high lipophilicity. |
| Phosphate-Buffered Saline (PBS, pH 7.4) | Poor | Similar to water, with minimal improvement from salts. |
| Ethanol | Moderate to High | Should be significantly more soluble than in aqueous solutions. |
| Dimethyl Sulfoxide (DMSO) | High | Generally a good solvent for preparing high-concentration stock solutions of lipophilic compounds. |
| Cell Culture Media (e.g., DMEM) | Poor | Solubility will be limited and precipitation is likely at higher concentrations. |
Visualizations
Caption: Workflow for preparing stock solutions and assessing solubility.
Caption: Overview of the MAPK/ERK signaling cascade.
Technical Support Center: Controlling Tautomerism in Pyrimidinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in controlling and analyzing the tautomeric forms of pyrimidinone derivatives. Tautomerism plays a critical role in the physicochemical properties, biological activity, and formulation of pharmaceutical compounds. Understanding and controlling the tautomeric equilibrium is therefore essential for successful drug development.
Frequently Asked questions (FAQs)
Q1: What are the primary tautomeric forms of pyrimidinone derivatives?
Pyrimidinone derivatives primarily exist in a tautomeric equilibrium between the keto (amide) and enol (hydroxyl) forms. The two main types are 2-pyrimidinone and 4-pyrimidinone, which can interconvert to their respective hydroxypyrimidine tautomers. The position of the proton and the double bonds within the pyrimidine ring shifts, leading to these different isomers.[1] The keto form is often the more stable tautomer, but the equilibrium can be influenced by various factors.[1]
Q2: How does the solvent polarity affect the tautomeric equilibrium?
The polarity of the solvent is a critical factor in determining the predominant tautomeric form. Generally, polar solvents tend to favor the more polar tautomer. For pyrimidinones, the keto (amide) form is typically more polar than the enol (hydroxyl) form. Therefore, polar solvents like water, DMSO, and ethanol will generally shift the equilibrium towards the keto form. Conversely, non-polar solvents like chloroform and toluene may favor the enol form, especially if intramolecular hydrogen bonding can stabilize this tautomer.
Q3: What is the role of substituents on the pyrimidine ring in controlling tautomerism?
Substituents on the pyrimidine ring can significantly influence the tautomeric equilibrium through both electronic and steric effects.
-
Electronic Effects: Electron-withdrawing groups (EWGs) tend to increase the acidity of the N-H proton, which can favor the enol form. Conversely, electron-donating groups (EDGs) can stabilize the keto form.
-
Steric Effects: Bulky substituents can sterically hinder the formation of one tautomer over the other, thereby shifting the equilibrium.
-
Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with either the keto or enol form can dramatically stabilize that particular tautomer.
Q4: How do temperature and pH influence the tautomeric ratio?
-
Temperature: The effect of temperature on tautomeric equilibrium is governed by the thermodynamics of the system. Variable temperature NMR (VT-NMR) is a powerful technique to study these effects.[2][3][4][5] Increasing the temperature can shift the equilibrium towards the less stable tautomer if the conversion is endothermic. However, the effect can be complex and depends on the specific derivative and solvent system.
-
pH: The pH of the solution can have a profound effect on the tautomeric equilibrium, especially for ionizable pyrimidinone derivatives. Changes in pH can lead to protonation or deprotonation of the pyrimidine ring, which in turn can favor a specific tautomeric form. NMR and UV-Vis spectroscopy are commonly used to monitor these pH-dependent changes.[6][7]
Troubleshooting Guides
Troubleshooting NMR Analysis of Tautomers
Problem: Broad or overlapping peaks in the 1H NMR spectrum, making quantification difficult.
-
Possible Cause 1: Intermediate Exchange Rate: The rate of interconversion between tautomers is on the NMR timescale.
-
Possible Cause 2: Poor Shimming or Sample Preparation: Inhomogeneity in the magnetic field or sample can lead to broad peaks.
-
Solution: Re-shim the spectrometer carefully. Ensure your sample is fully dissolved and free of particulate matter. Use high-quality NMR tubes.
-
-
Possible Cause 3: Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Use high-purity solvents and ensure glassware is thoroughly cleaned.
-
Problem: Unexpected peaks in the NMR spectrum.
-
Possible Cause 1: Impurities: Residual solvents, starting materials, or byproducts from the synthesis can give rise to extra signals.
-
Solution: Purify the sample meticulously using techniques like chromatography or recrystallization. Check the purity by another method, such as LC-MS.
-
-
Possible Cause 2: Multiple Tautomers or Rotamers: The compound may exist as a mixture of more than two tautomers or as rotamers (conformational isomers).
-
Solution: Utilize 2D NMR techniques like COSY, HSQC, and HMBC to aid in the assignment of all signals and to identify the different species present.
-
Troubleshooting UV-Vis Analysis of Tautomers
Problem: Overlapping absorption bands of the tautomers.
-
Possible Cause: The electronic transitions of the keto and enol forms have similar energies.
-
Solution 1: Use deconvolution software to mathematically separate the overlapping spectra and estimate the contribution of each tautomer.
-
Solution 2: Perform measurements in a variety of solvents to induce shifts in the absorption maxima of the tautomers, which may help in resolving the bands.
-
Solution 3: Synthesize "locked" analogues where the tautomerism is prevented (e.g., by N-methylation or O-methylation) to obtain the pure spectra of each form, which can then be used for deconvolution.
-
Problem: Inaccurate determination of equilibrium constants.
-
Possible Cause 1: Incorrect determination of molar absorptivity coefficients (ε) for each tautomer.
-
Solution: If possible, isolate the pure tautomers to measure their molar absorptivity directly. If not, use computational methods to estimate the values or use the "locked" analogue approach.
-
-
Possible Cause 2: Deviation from Beer-Lambert Law.
-
Solution: Ensure that the measurements are performed in a concentration range where the Beer-Lambert law is valid. Check for aggregation or other concentration-dependent effects.
-
Data Presentation
Table 1: Influence of Solvent Polarity on the Keto-Enol Tautomeric Equilibrium of a Hypothetical Pyrimidinone Derivative.
| Solvent | Dielectric Constant (ε) | Predominant Tautomer | Approximate Keto:Enol Ratio |
| Water | 80.1 | Keto | >95:5 |
| DMSO | 46.7 | Keto | 90:10 |
| Ethanol | 24.6 | Keto | 80:20 |
| Chloroform | 4.8 | Enol (if intramolecular H-bond is possible) | 30:70 |
| Toluene | 2.4 | Enol | <10:90 |
Note: These are illustrative values. The actual ratios are highly dependent on the specific pyrimidinone derivative.
Table 2: Effect of Substituents on the Predominant Tautomeric Form of a Hypothetical 4-Pyrimidinone Derivative.
| Substituent at C-6 | Electronic Effect | Predominant Tautomer | Rationale |
| -NO2 | Electron-withdrawing | Enol | Stabilizes the negative charge on the oxygen in the enolate-like form. |
| -Cl | Electron-withdrawing | Enol | Increases acidity of N-H proton. |
| -H | Neutral | Keto | Generally the more stable form for the parent compound. |
| -CH3 | Electron-donating | Keto | Stabilizes the keto form. |
| -OCH3 | Electron-donating | Keto | Stabilizes the keto form through resonance. |
Experimental Protocols
Protocol 1: Determination of Tautomeric Ratio by 1H NMR Spectroscopy
Objective: To quantify the relative amounts of keto and enol tautomers in a solution.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of the pyrimidinone derivative.
-
Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d6, CDCl3) in a high-quality NMR tube to a final concentration of approximately 5-10 mg/mL.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Use an NMR spectrometer with a field strength of at least 400 MHz for better signal dispersion.
-
Tune and shim the instrument to obtain optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard 1D 1H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Use a relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure accurate quantification.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Identify distinct, non-overlapping signals corresponding to each tautomer. For example, a vinyl proton for the enol form and a methylene proton for the keto form.
-
Integrate the selected signals.
-
Calculate the tautomeric ratio by dividing the integral of the signal for one tautomer by the number of protons it represents, and comparing it to the normalized integral of the other tautomer.
-
Protocol 2: Variable Temperature (VT) NMR for Studying Tautomeric Exchange
Objective: To investigate the dynamics of tautomeric interconversion.
Methodology:
-
Sample Preparation:
-
Prepare the sample as described in Protocol 1, using a solvent with a wide liquid range (e.g., toluene-d8 for low temperatures, DMSO-d6 for high temperatures).
-
-
Instrument Setup:
-
Use a spectrometer equipped with a variable temperature unit.
-
Calibrate the temperature using a standard sample (e.g., methanol or ethylene glycol).
-
-
Data Acquisition:
-
Data Analysis:
-
Observe the changes in the line shape of the signals corresponding to the tautomers. Coalescence of signals indicates an increase in the rate of exchange. Sharpening of signals at low temperatures indicates a slowing of the exchange.
-
Mandatory Visualizations
Caption: Factors influencing the keto-enol tautomeric equilibrium in pyrimidinone derivatives.
Caption: Experimental workflow for NMR analysis of pyrimidinone tautomers.
References
- 1. Tautomerism characteristics of 4-pyrimidone_Chemicalbook [chemicalbook.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 4. imserc.northwestern.edu [imserc.northwestern.edu]
- 5. publish.uwo.ca [publish.uwo.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Cyclocondensation for Pyrimidine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclocondensation synthesis of pyrimidines.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue 1: Low Yield of the Desired Pyrimidine Product
Q1: My reaction is resulting in a low yield of the target pyrimidine. What are the common causes and how can I improve it?
A2: Low yields in pyrimidine synthesis can arise from several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant impurity.[1][2] Here are some key areas to investigate:
-
Catalyst Choice and Activity: The catalyst is often crucial for driving the reaction.[2] If you are using a reusable catalyst, it may need regeneration. For acid catalysts like HCl, ensure the concentration is appropriate.[1] It is recommended to screen different catalysts to find the most effective one for your specific substrates.[2]
-
Reaction Temperature and Time: The reaction may require more time or a moderate temperature increase to reach completion.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]
-
Solvent Selection: The solvent can significantly impact reactant solubility and reaction rates. While ethanol is commonly used, exploring other solvents or solvent-free conditions has been shown to improve yields for certain substrates.[1]
-
Purity of Reactants: Impurities in your starting materials (e.g., aldehyde, β-dicarbonyl compound, urea/amidine) can inhibit the reaction.[1] Ensure all reactants are of high purity.[3]
-
Stoichiometry: While a 1:1:1 molar ratio is standard for many three-component reactions like the Biginelli synthesis, using a slight excess (1.2-1.5 equivalents) of the urea or amidine component can sometimes improve yields.[4]
Issue 2: Significant Formation of Side Products
Q2: I'm observing significant side product formation, complicating purification and reducing my yield. How can I minimize these impurities?
A2: Side product formation is a common challenge in pyrimidine synthesis. Here are some strategies to enhance the selectivity of your reaction:
-
Hantzsch-type Dihydropyridine Byproduct (in Biginelli reaction): A common fluorescent yellow byproduct is a Hantzsch-type 1,4-dihydropyridine.[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[1] To minimize this:
-
Self-Condensation of Reactants: The β-dicarbonyl compound can undergo self-condensation.[2] This can often be suppressed by the slow addition of the β-dicarbonyl compound to the mixture of the other reactants and the catalyst.[2]
-
N-acylurea Byproducts: These can form from the reaction of the β-ketoester with urea.[1] Their formation can be minimized by optimizing reaction conditions and catalyst choice. These byproducts can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[1]
-
Reaction Monitoring: Closely monitor the reaction by TLC. Stopping the reaction once the desired product is the major component can prevent the formation of further side products or degradation.[2]
Issue 3: Reaction Fails to Proceed or Stalls
Q3: My reaction is not proceeding, or it starts and then stalls. What troubleshooting steps can I take?
A3: A stalled or non-starting reaction can be frustrating. Here's a checklist of potential issues to address:
-
Catalyst Inactivity: Ensure your catalyst is active and, if necessary, freshly prepared or regenerated.[1]
-
Anhydrous Conditions (for Pinner synthesis): The Pinner synthesis is sensitive to moisture. Ensure you are using anhydrous solvents and reagents, as water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Amidine Quality (for Pinner synthesis): Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Insufficient Activation: The reaction may not be reaching the necessary activation energy. A moderate increase in temperature or switching to a more active catalyst could be beneficial.[1]
-
Incomplete Cyclization: If you observe the accumulation of an intermediate, the final cyclization and dehydration steps may be hindered. The addition of a catalytic amount of a Brønsted or Lewis acid can facilitate this step.[1]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Biginelli reaction?
A1: The Biginelli reaction is a one-pot cyclocondensation between an aldehyde, a β-ketoester, and urea (or thiourea).[5] The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[6] This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization through the attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidinone.[5]
Q2: What are the main differences between the Biginelli and Pinner syntheses of pyrimidines?
A2: The Biginelli and Pinner syntheses are both important methods for creating the pyrimidine ring, but they utilize different starting materials and reaction conditions. The Biginelli reaction is a three-component reaction involving an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis.[5] The Pinner synthesis, on the other hand, is a two-component condensation between a 1,3-dicarbonyl compound (or its equivalent) and an amidine, often carried out under basic conditions.[1]
Q3: Can microwave irradiation be used to optimize pyrimidine synthesis?
A3: Yes, microwave-assisted synthesis has been shown to be a powerful tool for optimizing pyrimidine synthesis.[6] It can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions with fewer side products compared to conventional heating methods.[6]
Q4: How do I choose the right catalyst for my pyrimidine synthesis?
A4: The choice of catalyst depends on the specific reaction (e.g., Biginelli, Pinner) and the substrates being used. For the Biginelli reaction, both Brønsted acids (like HCl) and Lewis acids (like FeCl₃, ZnCl₂, Yb(OTf)₃) have been used effectively.[5][7] For the Pinner synthesis, a base like sodium ethoxide is often employed.[1] It is often beneficial to screen a variety of catalysts to find the optimal one for your specific transformation.[2]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for different catalytic systems and reaction conditions for the synthesis of pyrimidines, providing a clear comparison to aid in the optimization of your experiments.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | 10 | Solvent-free | 100 | 0.5 | 95 | [7] |
| InCl₃ | 10 | Acetonitrile | Reflux | 10 | 92 | [7] |
| LiClO₄ | 10 | Acetonitrile | Reflux | 6 | 94 | [7] |
| FeCl₃·6H₂O | 10 | Ethanol | Reflux | 1 | 96 | [7] |
| [Cu(INA)₂-MOF] | 10 | Solvent-free | 80 | 0.33 | ~98 | [8] |
| MFI27_6 Zeolite | 0.25 g | Solvent-free (ball mill) | RT | 0.33 | 91 | [9] |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrimidines from Chalcones
| Method | Solvent | Catalyst | Time | Yield (%) | Reference |
| Conventional | Ethanol | KOH | 4 h | 58-65 | [10][11] |
| Microwave | Ethanol | KOH | 7-10 min | 79-85 | [10] |
| Conventional | Ethanol | Guanidine HCl / KOH | 10 h | - | |
| Microwave | Acetonitrile | Na₂CO₃ | 10-15 min | Good |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction [12]
-
In a round-bottom flask, combine the aldehyde (1.0 eq), β-ketoester (1.0 eq), urea (1.5 eq), and the chosen catalyst (e.g., 10 mol%).
-
Add the appropriate solvent (e.g., ethanol) or proceed under solvent-free conditions.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with a cold solvent (e.g., ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis [1]
-
Dissolve the 1,3-dicarbonyl compound (1.0 eq) in an anhydrous solvent (e.g., ethanol) in a flame-dried, nitrogen-purged round-bottom flask.
-
Add the amidine hydrochloride (1.0-1.2 eq) to the solution.
-
Under a nitrogen atmosphere, add the base (e.g., sodium ethoxide, 1.0 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 3: Microwave-Assisted Synthesis of Pyrimidines from Chalcones [10]
-
In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Slowly add a 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.
-
Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.
-
Monitor the reaction completion by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash with water, and dry.
Mandatory Visualizations
Caption: A generalized experimental workflow for the Biginelli reaction.
Caption: A troubleshooting decision tree for addressing low reaction yields.
Caption: The competing Biginelli and Hantzsch reaction pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijres.org [ijres.org]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 4,6-Diphenylpyrimidin-2-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the scalable synthesis of 4,6-Diphenylpyrimidin-2-ol, a key scaffold for library screening. Below are frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure a successful and efficient synthesis campaign.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable approach is a two-step synthesis. It begins with the Claisen-Schmidt condensation of acetophenone and benzaldehyde to form 1,3-diphenylprop-2-en-1-one, commonly known as chalcone.[1][2] This intermediate is then cyclized with urea in the presence of a base to yield the final product, this compound.[3]
Q2: Can this synthesis be performed using microwave irradiation? A2: Yes, microwave-assisted synthesis is a viable alternative to conventional heating.[3] It often leads to significantly shorter reaction times and can result in excellent yields.[3] This method is particularly advantageous for rapid library synthesis but may require specialized equipment for large-scale production.
Q3: What analytical techniques are recommended for monitoring the reaction progress? A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction's progress and completion.[3] By comparing the spots of the reaction mixture with the starting materials, one can effectively track the consumption of reactants and the formation of the product. For final product characterization, techniques such as IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are essential to confirm the structure and purity.[3][4]
Q4: Are there alternatives to urea for the cyclization step? A4: Yes, derivatives of urea such as thiourea or guanidine hydrochloride can also be used for the cyclization of chalcones to form corresponding pyrimidine analogues (e.g., 2-thioxopyrimidines or 2-aminopyrimidines). The choice of reagent depends on the desired functional group at the 2-position of the pyrimidine ring for library diversification.
Q5: How critical is the purity of the intermediate chalcone? A5: The purity of the chalcone intermediate is crucial for obtaining a high yield and purity of the final this compound. Impurities in the chalcone can lead to the formation of side products during the cyclization step, complicating the purification process and lowering the overall yield. Recrystallization of the crude chalcone is highly recommended before proceeding to the next step.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Q: The yield of the chalcone is very low. What could be the cause?
-
A: Low yields can result from several factors:
-
Insufficient Base: The base (e.g., KOH or NaOH) is catalytic and essential for the reaction. Ensure the correct molar equivalent is used and that its concentration is adequate.[1]
-
Reaction Temperature: The reaction is typically run at room temperature or cooler (0-2°C).[5][6] Higher temperatures can promote side reactions, such as self-condensation of acetophenone.
-
Reaction Time: While the reaction is often stirred for a few hours, allowing it to stand overnight in a refrigerator can improve the precipitation and yield of the product.
-
-
-
Q: The final chalcone product is oily and difficult to crystallize. How can I resolve this?
-
A: Oily products often indicate the presence of impurities or residual solvent.
-
Purification: Try washing the crude product thoroughly with cold water to remove any remaining base or salts.[1] If it remains oily, consider purification by column chromatography.
-
Recrystallization Solvent: Experiment with different recrystallization solvents. Ethanol is commonly used, but a mixture of solvents might be necessary to induce crystallization.[7]
-
-
Step 2: Pyrimidine Synthesis (Cyclization with Urea)
-
Q: The cyclization reaction is not proceeding to completion, as indicated by TLC.
-
A: Incomplete cyclization is a common issue.
-
Reflux Time: Ensure the reaction mixture is refluxed for a sufficient duration. Typical reflux times range from 4 to 22 hours, depending on the specific protocol.[3] Monitor via TLC until the chalcone spot has disappeared.
-
Base Concentration: The reaction requires a strong basic medium. Using a 40-50% aqueous KOH or NaOH solution is common.[3] Ensure the base is fresh and has not been compromised by absorbing atmospheric CO₂.
-
-
-
Q: After neutralization with acid, the product precipitates as a sticky solid instead of a fine powder. What should I do?
-
A: This is often due to rapid precipitation or impurities.
-
Controlled Precipitation: Pour the cooled reaction mixture slowly into ice-cold water with vigorous stirring.[3] Neutralize with dilute HCl dropwise while continuing to stir. This promotes the formation of a manageable, filterable solid.
-
Workup: If a sticky solid forms, try triturating it with a solvent like petroleum ether or a cold ethanol/water mixture to induce solidification and remove soluble impurities.
-
-
-
Q: The final product is difficult to purify and contains side products. What are the likely side reactions?
-
A: Side reactions can include Michael addition of the base to the chalcone or self-condensation products.
-
Stoichiometry: Ensure the correct stoichiometry between the chalcone and urea is used. An excess of one reactant can lead to side products.
-
Purification Strategy: High purity often requires recrystallization. If impurities persist, column chromatography is an effective, albeit less scalable, purification method.[8] For large-scale work, optimizing the reaction conditions to minimize side product formation is the best approach.
-
-
Experimental Protocols & Data
Protocol 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in 10 mL of ethanol.
-
Base Addition: Cool the flask in an ice bath. Slowly add 10 mL of a 40% aqueous potassium hydroxide (KOH) solution dropwise with constant, vigorous stirring, maintaining the temperature between 0-5°C.[6]
-
Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The completion of the reaction can be monitored by TLC.
-
Isolation: After completion, pour the reaction mixture into ice-cold water. If necessary, acidify with dilute HCl to neutralize any remaining KOH.
-
Purification: Filter the resulting solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry. The crude product can be recrystallized from ethanol to yield pure chalcone as yellow crystals.[6]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified chalcone (0.01 mol) and urea (0.01 mol) in 10-25 mL of ethanol.[3]
-
Base Addition: Add 10 mL of 40% aqueous KOH solution to the mixture.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain it for 4-8 hours. Monitor the reaction's progress using TLC.[3]
-
Isolation: After the reaction is complete, cool the mixture to room temperature. Pour the contents slowly into a beaker containing crushed ice and stir.
-
Precipitation: Neutralize the mixture by adding dilute HCl dropwise until the solution is acidic, which will precipitate the crude product.[3]
-
Purification: Filter the solid product, wash it with water, and dry. For high purity required for library screening, recrystallize the crude solid from ethanol or a suitable solvent.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of pyrimidine derivatives from chalcones, providing a basis for comparison and scalability assessment.
| Method | Reagents (Example) | Base | Solvent | Time | Yield (%) | Reference(s) |
| Conventional | Chalcone, Urea | 40% aq. KOH | Ethanol | 4 h | Good to Excellent | [3] |
| Microwave | Chalcone, Urea | 40% aq. KOH | Ethanol | 7-10 min | Excellent | [3] |
| Conventional | Chalcone, Guanidine-HCl | 50% aq. KOH | Ethanol | 6-12 h | 18-51% | |
| UV-Irradiation | Chalcone, Guanidine-HCl | 50% aq. KOH | Ethanol | 4-5 min | 40-88% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Workflow for the two-step synthesis of this compound.
Representative Signaling Pathway Inhibition
For library screening, pyrimidine derivatives are often investigated as inhibitors of cellular signaling pathways, particularly as kinase inhibitors. The diagram below shows a representative model where a pyrimidine derivative inhibits a key kinase in a generic cell signaling cascade.
Caption: A representative signaling pathway showing inhibition by a pyrimidine derivative.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 4,6-Diphenylpyrimidin-2-ol Crystallization
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Diphenylpyrimidin-2-ol.
Troubleshooting Crystallization Issues
This section addresses common problems encountered during the crystallization of this compound in a question-and-answer format.
Question: My compound will not crystallize from solution after cooling. What should I do?
Answer: Failure to crystallize is a common issue that can often be resolved by inducing nucleation. Here are several techniques to try in sequence:
-
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a previous pure sample, add a tiny crystal to the solution. This will act as a template for new crystals to grow upon.
-
Reduce Solvent Volume: It is possible that too much solvent was used, making the solution unsaturated even at low temperatures. Gently heat the solution to boil off a small portion of the solvent and then allow it to cool again.[1]
-
Antisolvent Addition: If the compound is highly soluble in the chosen solvent, you can try adding a miscible "antisolvent" in which the compound is insoluble. Add the antisolvent dropwise to the solution until it becomes cloudy, then add a few drops of the original solvent to redissolve the precipitate and allow the mixture to cool slowly. For compounds soluble in DMF or DMSO, antisolvents like dichloromethane, cyclohexane, or ethyl acetate can be effective.[2]
Question: My compound has "oiled out," forming liquid droplets instead of solid crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's melting point is lower than the temperature of the solution from which it is precipitating.[1] This prevents the formation of a pure crystal lattice. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to the flask. This increases the total volume and lowers the saturation temperature of the solution, ensuring that the compound crystallizes at a temperature below its melting point.
-
Allow the solution to cool very slowly to encourage proper crystal formation.
Question: The crystallization happened almost instantly, and the resulting solid looks powdery. Is this a problem?
Answer: Yes, rapid crystallization, often called "crashing out," is undesirable as it tends to trap impurities within the crystal lattice, defeating the purpose of recrystallization.[1] An ideal crystallization process should see crystals begin to form over 5-20 minutes.[1] To slow down crystal growth:
-
Reheat the solution to redissolve the solid.
-
Add a slight excess of the hot solvent (e.g., 1-2 mL for every 100 mg of solid) beyond the minimum amount needed for dissolution.[1]
-
Ensure the solution cools as slowly as possible. You can insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature.
Question: My final yield of pure crystals is very low. What are the likely causes?
Answer: A poor yield (e.g., less than 20%) can result from several factors[1]:
-
Excessive Solvent: Using too much solvent during recrystallization will result in a significant amount of the product remaining dissolved in the mother liquor after cooling.
-
Premature Crystallization: If crystals form in the hot solution during a filtration step, product will be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature. Ensure the flask is thoroughly chilled in an ice bath before filtration.
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting crystallization failure.
Frequently Asked Questions (FAQs)
What is a suitable solvent for the crystallization of this compound?
Pyridine and its derivatives can be challenging to crystallize.[3] For similar pyrimidinol or pyrimidine compounds, alcohols like methanol and ethanol are commonly used for recrystallization.[4][5] If the compound exhibits poor solubility in alcohols, a mixed solvent system (e.g., hexane/acetone, THF/hexane) or more polar aprotic solvents like DMF or Ethyl Acetate may be effective.[3][6] For compounds that are only soluble in strong solvents like DMF or DMSO, a diffusion or antisolvent crystallization method is recommended.[2]
Table 1: Common Solvents for Heterocyclic Compound Crystallization
| Solvent/System | Type | Notes |
| Ethanol (EtOH) | Polar Protic | A general and effective solvent for many pyrimidine derivatives.[3][4] |
| Methanol (MeOH) | Polar Protic | Often used for recrystallizing pyrimidine-2-amine derivatives.[5] |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Can be a good choice, especially in combination with an antisolvent.[6] |
| Acetonitrile (ACN) | Polar Aprotic | Another option for dissolving heterocyclic compounds before cooling.[6] |
| DMF / Antisolvent | Polar Aprotic | Use for highly soluble compounds; dissolve in minimal hot DMF and add a miscible antisolvent like water, DCM, or cyclohexane.[2][6] |
| n-Hexane / Acetone | Mixed | A good general mixture that allows for slow evaporation to yield crystals.[3] |
What is the general synthesis procedure for this compound?
While direct synthesis for this compound is not explicitly detailed in the provided results, a common route for analogous 4,6-diarylpyrimidines involves a two-step process. The synthesis generally proceeds via a Claisen-Schmidt condensation to form a chalcone, followed by a cyclocondensation reaction.
-
Chalcone Synthesis: An acetophenone is reacted with a benzaldehyde in the presence of a base (like NaOH) in ethanol to form the α,β-unsaturated ketone known as a chalcone.[4]
-
Pyrimidine Ring Formation: The resulting chalcone is then refluxed with urea (for the 2-ol product) or a urea equivalent like guanidine (for a 2-amine product) in a solvent such as DMF.[4][5] The reaction mixture is then cooled and poured into ice water to precipitate the crude product, which is subsequently filtered and recrystallized.[5]
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol
This protocol describes a standard single-solvent recrystallization method.
-
Solvent Selection: Place a small amount of the crude solid in a test tube and add a few drops of ethanol. If the solid dissolves immediately at room temperature, ethanol is not a suitable solvent. If it is insoluble at room temperature but dissolves upon heating, it is a good candidate.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) into a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol while heating the flask on a hot plate, swirling continuously until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To maximize the yield, subsequently place the flask in an ice bath for 15-30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely in the air or in a desiccator. Determine the melting point and yield of the purified product.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Identifying and minimizing impurities in 4,6-Diphenylpyrimidin-2-ol synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing impurities during the synthesis of 4,6-Diphenylpyrimidin-2-ol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am getting a very low yield for my this compound synthesis. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound, which is typically synthesized via the condensation of a chalcone with urea, can arise from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Chalcone Formation: The initial Claisen-Schmidt condensation to form the 1,3-diphenyl-2-propen-1-one (chalcone) intermediate may be inefficient.
-
Suboptimal Reaction Conditions for Cyclization: The subsequent reaction of the chalcone with urea to form the pyrimidine ring is sensitive to reaction conditions.
-
Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired product.
-
Solution: Adjusting the reaction temperature and reactant stoichiometry can help minimize side reactions. A systematic optimization of reaction parameters may be necessary to improve selectivity.[5]
-
-
Product Precipitation Issues: The product may not fully precipitate out of the solution upon workup.
Q2: My final product of this compound is impure. What are the likely impurities and how can I identify them?
A2: Impurities in the synthesis of this compound can originate from starting materials, intermediates, or side reactions. Common impurities may include:
-
Unreacted Starting Materials: Benzaldehyde, acetophenone, 1,3-diphenyl-2-propen-1-one (chalcone), and urea.
-
Side-Reaction Products: Products from the self-condensation of acetophenone or other secondary reactions of the chalcone intermediate.
Identification Techniques:
A combination of spectroscopic and chromatographic methods is essential for identifying these impurities:[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final compound and can be used to quantify the levels of different impurities.[6][7][8]
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the impurities, which can help in their structural elucidation.[6][7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for determining the chemical structure of the main product and identifying impurities by comparing the spectra to known standards.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy can help identify functional groups present in the impurities.[6]
Q3: How can I effectively remove impurities from my crude this compound?
A3: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds.
-
Column Chromatography: If recrystallization is ineffective, especially when impurities have similar solubility, column chromatography is a good alternative.[6]
-
Acid-Base Extraction: This technique can be used to separate acidic or basic impurities from the neutral product. Since this compound has acidic protons due to the hydroxyl group, it can be dissolved in an aqueous base.[9]
Q4: I am having trouble with the purification of my product by column chromatography. The product and impurities are eluting together. What can I do?
A4: When the product and impurities have similar polarities, separation by column chromatography can be challenging.
-
Experiment with Different Solvent Systems: Try varying the polarity of the eluent. A gradient elution, where the polarity of the solvent is gradually increased, might be effective.
-
Consider Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase like alumina.[6]
-
Preparative HPLC: For difficult separations, preparative HPLC can offer higher resolution.[6]
Data on Reaction Condition Optimization
The following table summarizes illustrative data on how reaction conditions can affect the yield and purity of this compound. These values are representative and may vary based on specific experimental setups.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Chalcone:Urea Ratio | 1:1 | 1:1.5 | 1:2 | Increasing excess of urea may drive the reaction to completion, potentially increasing the yield but may require more rigorous purification. |
| Base | NaOH | KOH | NaOEt | The choice of base can influence reaction rate and side product formation. KOH in ethanol is a commonly cited effective base.[3][4] |
| Reaction Time | 4 hours | 8 hours | 12 hours | Longer reaction times may increase yield up to a point, but prolonged heating can lead to degradation and lower purity. Monitoring by TLC is crucial.[10] |
| Temperature | 50 °C | Reflux (approx. 78 °C in Ethanol) | 100 °C | Refluxing is generally required for this condensation. Higher temperatures might lead to faster reaction but also more side products.[3] |
Experimental Protocols
Synthesis of 1,3-Diphenyl-2-propen-1-one (Chalcone)
This procedure is based on the Claisen-Schmidt condensation reaction.[1][2]
-
Dissolve equimolar quantities of acetophenone (0.01 mol) and benzaldehyde (0.01 mol) in absolute ethanol.
-
Cool the mixture in an ice bath to 0–2 °C.
-
Slowly add a 40% aqueous NaOH solution dropwise with constant stirring, maintaining the low temperature.
-
Continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
Synthesis of this compound
This procedure describes the cyclocondensation of the chalcone with urea.[3][4]
-
In a round-bottom flask, dissolve the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol.
-
Add a 40% aqueous potassium hydroxide solution (10 mL) slowly with constant stirring.
-
Reflux the reaction mixture on a water bath for approximately 4 hours, monitoring the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualized Workflows and Pathways
Caption: Synthesis pathway for this compound.
Caption: Potential impurity formation pathway.
References
- 1. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Isolation and identification of process impurities in trimethoprim drug substance by high-performance liquid chromatography, atmospheric pressure chemical ionization liquid chromatography/mass spectrometry and nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Stability issues and degradation pathways of 4,6-Diphenylpyrimidin-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,6-Diphenylpyrimidin-2-ol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected degradation of the compound in solution. | pH instability: The pyrimidin-2-ol ring system can be susceptible to hydrolysis under strongly acidic or basic conditions. | Buffer your solutions to a neutral pH (6-8). If experiments require acidic or basic conditions, perform them at low temperatures and for the shortest possible duration. Analyze samples promptly after preparation. |
| Oxidation: The presence of oxidizing agents or exposure to air (oxygen) over prolonged periods, especially in the presence of light or metal ions, can lead to oxidative degradation. | Use de-gassed solvents. Consider adding an antioxidant, such as BHT, to your solutions for long-term storage. Store solutions under an inert atmosphere (e.g., nitrogen or argon). | |
| Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV and visible light, leading to the formation of degradation products. | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental setup. | |
| Inconsistent analytical results (e.g., HPLC, LC-MS). | On-column degradation: The compound may be degrading on the analytical column due to the mobile phase composition or stationary phase characteristics. | Ensure the mobile phase pH is compatible with the compound's stability. Use a well-maintained column and consider using a guard column. Analyze samples at a lower column temperature if possible. |
| Impure starting material: The initial batch of this compound may contain impurities that interfere with the analysis. | Verify the purity of your compound using a secondary analytical method (e.g., NMR, elemental analysis). If necessary, purify the compound before use. | |
| Poor solubility in aqueous buffers. | Intrinsic low aqueous solubility: The two phenyl groups contribute to the lipophilicity of the molecule, reducing its solubility in water. | Prepare a stock solution in an organic solvent such as DMSO or ethanol and then dilute it into the aqueous buffer. The final concentration of the organic solvent should be kept low to avoid affecting the experiment. Sonication may aid in the dissolution of the compound. |
| Color change of the solid compound upon storage. | Slow oxidation or reaction with atmospheric moisture: Prolonged exposure to air and humidity can lead to the formation of colored impurities on the surface of the solid. | Store the solid compound in a tightly sealed container, preferably in a desiccator, under an inert atmosphere, and protected from light. For long-term storage, keep it at a low temperature (e.g., -20°C). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended). It should also be kept in a desiccator to protect it from moisture.
Q2: What are the likely degradation pathways for this compound?
A2: Based on the chemical structure, the most probable degradation pathways include:
-
Hydrolysis: Under harsh acidic or basic conditions, the pyrimidine ring can undergo hydrolytic cleavage.
-
Oxidation: The pyrimidine ring and the phenyl substituents can be susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated species, or ring-opened products.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to isomerization, dimerization, or the formation of other photoproducts.
Q3: How can I monitor the stability of this compound in my experimental samples?
A3: A stability-indicating HPLC method is the most common approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. Comparing the peak area of the parent compound in a freshly prepared sample to that of a sample that has been subjected to stress conditions (e.g., heat, light, acid, base, oxidation) will allow you to quantify the degradation.
Q4: Are there any known incompatibilities with common excipients or solvents?
A4: Avoid strong oxidizing agents, strong acids, and strong bases. When using co-solvents for aqueous solutions, it is advisable to use the lowest concentration of the organic solvent possible, as some organic solvents can accelerate degradation pathways. Always perform compatibility studies with your specific formulation or experimental system.
Quantitative Stability Data
The following tables provide representative data on the stability of pyrimidine derivatives under various stress conditions. Please note that this data is for analogous compounds and should be used as a general guide. Specific stability testing for this compound is recommended to obtain precise data.
Table 1: Hydrolytic Stability of a Pyrimidinesulphonate Derivative (Illustrative)
| pH | Temperature (°C) | Half-life (t½) (minutes) |
| 14 | 40 | 12 - 830[1] |
| H₀ -1 | 25 | 2 - 28[1] |
Data is for simple potassium pyrimidinesulphonates and illustrates the impact of pH on hydrolysis rates. Methyl groups were found to retard hydrolysis.[1]
Table 2: Forced Degradation of a Diarylpyrimidine Analog (Hypothetical Data)
| Stress Condition | % Degradation after 24h | Major Degradation Products |
| 0.1 M HCl, 60°C | 15% | Hydrolytic ring-opened products |
| 0.1 M NaOH, 60°C | 25% | Hydrolytic ring-opened products |
| 3% H₂O₂, RT | 10% | N-oxide, hydroxylated species |
| Thermal (80°C, solid) | < 5% | Minor oxidative products |
| Photolytic (ICH Q1B) | 30% | Isomers, photoproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark under the same conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated stability-indicating HPLC method, typically with UV and mass spectrometric detection (LC-MS), to separate and identify the degradation products.
4. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control sample.
-
Characterize the major degradation products using their mass-to-charge ratio (m/z) from the mass spectrometer and their retention times.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Validation & Comparative
Unraveling the Biological Potential of 4,6-Diphenylpyrimidin-2-ol Tautomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of tautomeric forms is critical in the design of novel therapeutics. This guide provides a comparative analysis of the potential biological activities of the keto and enol tautomers of 4,6-Diphenylpyrimidin-2-ol, drawing upon experimental data from structurally related pyrimidine derivatives.
The 2-hydroxypyrimidine core, a privileged scaffold in medicinal chemistry, exists in a dynamic equilibrium between its keto (pyrimidinone) and enol (pyrimidin-2-ol) forms. This tautomerism can significantly influence the molecule's biological activity by altering its shape, hydrogen bonding capabilities, and overall electronic properties. While direct comparative studies on the biological activities of the specific tautomers of this compound are not extensively documented, a wealth of information on analogous 4,6-diarylpyrimidine derivatives provides a strong foundation for understanding their potential therapeutic applications.
Potential Biological Activities: A Landscape of Therapeutic Promise
Research into 4,6-disubstituted pyrimidine derivatives has revealed a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The biological activities of the closely related 4,6-diphenylpyrimidin-2-amine and other derivatives suggest that this compound is a promising candidate for further investigation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of 4,6-diarylpyrimidine derivatives. These compounds have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival. For instance, certain 4,6-diphenylpyrimidin-2-amine derivatives have been identified as inhibitors of Aurora kinase A, a crucial regulator of cell division.[1] Inhibition of this kinase leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, other 4,6-diaryl pyrimidine derivatives have demonstrated potent antiproliferative activity by dually targeting EGFR and VEGFR-2, two key receptors in cancer progression.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrimidine derivatives are also well-documented. Structurally similar 4,6-substituted di-(phenyl) pyrimidin-2-amines have shown significant anti-inflammatory effects in preclinical models.[2][3][4] The mechanism of action is often associated with the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.
Antimicrobial Activity
The pyrimidine scaffold is a cornerstone in the development of antimicrobial agents. Various 4,6-disubstituted pyrimidine derivatives have exhibited activity against a range of bacterial and fungal pathogens.[5][6] The mode of action can vary, but often involves the disruption of essential cellular processes in the microorganisms.
Quantitative Biological Data of Structurally Related Pyrimidine Derivatives
To provide a clearer picture of the potential efficacy of this compound, the following table summarizes quantitative data from studies on analogous compounds.
| Compound Class | Biological Activity | Assay | Results (IC50/Zone of Inhibition, etc.) | Reference |
| 4,6-Diphenylpyrimidin-2-amine Derivatives | Anticancer (Aurora Kinase A inhibition) | Kinase Assay | Derivative 12 showed selective inhibition | [1] |
| 4,6-Diaryl Pyrimidines | Anticancer (EGFR/VEGFR-2 inhibition) | Antiproliferative Assay | GI50 values between 22 and 33 nM for potent compounds | [7] |
| 4,6-Substituted Di-(phenyl) pyrimidin-2-amines | Anti-inflammatory | Carrageenan-induced rat paw edema | Significant reduction in edema volume | [2][3][4] |
| 4,6-Disubstituted Pyrimidines | Antimicrobial | Agar Well Diffusion | Varying zones of inhibition against different bacterial strains | [6] |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amines | Anticancer (CDK2 inhibition) | Kinase Assay | Compound 15 with Ki = 0.005 µM | [8] |
Experimental Protocols: A Methodological Overview
The biological activities of pyrimidine derivatives are assessed using a variety of established experimental protocols. Below are detailed methodologies for key assays.
Antimicrobial Activity Assessment: Agar Well Diffusion Method
This method is widely used for preliminary screening of antimicrobial activity.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Preparation: Molten sterile agar is poured into petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly swabbed with the microbial suspension.
-
Well Creation: Wells are aseptically punched into the agar using a sterile borer.
-
Compound Application: A specific concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well.
-
Incubation: The plates are incubated under conditions suitable for the growth of the test microorganism.
-
Observation: The diameter of the zone of inhibition (the area around the well where microbial growth is inhibited) is measured.
References
- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological screening of 4, 6-substituted di-(phenyl) pyrimidin-2-amines - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. informativejournals.com [informativejournals.com]
- 6. Antimicrobial activity of new 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 8. scispace.com [scispace.com]
Structure-Activity Relationship of 4,6-Diphenylpyrimidin-2-ol Analogs: A Comparative Guide
The 4,6-diphenylpyrimidin-2-ol scaffold is a privileged structure in medicinal chemistry, recognized for its potential in developing novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies focusing specifically on a series of this compound analogs with varied substitutions on the phenyl rings are not extensively available in the public domain, a broader analysis of 4,6-diarylpyrimidine derivatives provides significant insights into the key structural features influencing their biological activity. This guide synthesizes the available data on related analogs, primarily focusing on anticancer and enzyme inhibitory activities, to infer the probable SAR for the this compound core.
Comparative Biological Activity of 4,6-Diarylpyrimidine Analogs
The biological activity of 4,6-diarylpyrimidine derivatives is significantly influenced by the nature and position of substituents on the phenyl rings at the C4 and C6 positions, as well as the substituent at the C2 position of the pyrimidine core. The following table summarizes the in vitro cytotoxic and enzyme inhibitory activities of some representative 4,6-diarylpyrimidine analogs from various studies. It is important to note that the majority of detailed SAR studies have been conducted on 2-amino and 2-thioether derivatives rather than the 2-ol analogs.
| Compound ID | R (C2-substituent) | Ar1 (C4-substituent) | Ar2 (C6-substituent) | Biological Target/Cell Line | Activity (IC50/GI50 in nM) | Reference |
| 1 | -S-CH₃ | 4-Cl-Ph | 3,4-di-OMe-Ph | EGFR | 35 | [1] |
| 2 | -S-CH₂-Ph | 4-Cl-Ph | 3,4-di-OMe-Ph | VEGFR-2 | 2.15 | [1] |
| 3 | -S-CH₂-(4-OMe-Ph) | 4-Cl-Ph | 3,4-di-OMe-Ph | GI50 (average) | 24 | [1] |
| 4 | -S-CH₂-(4-OMe-Ph) | 4-OMe-Ph | 3,4-di-OMe-Ph | GI50 (average) | 22 | [1] |
| 5 | -NH₂ | 4-Cl-Ph | Ph | MCF-7 | >10,000 | [2] |
| 6 | -NH₂ | Ph | Ph | HUVEC | >10,000 | [2] |
| 7 | -NH-propargyl | Ph | Ph | MAO-A | 18.34 | [3] |
| 8 | -NH-propargyl | Ph | Ph | AChE | 30.46 | [3] |
Structure-Activity Relationship Analysis
From the available data on 4,6-diarylpyrimidine analogs, several key SAR trends can be deduced:
-
Substitution at C2: The nature of the substituent at the C2 position plays a crucial role in determining the biological activity. While data for the 2-ol group is scarce, studies on 2-amino and 2-thioether derivatives suggest that this position is a key point for modification to modulate potency and selectivity. For instance, the introduction of a propargyl group at the 2-amino position in compounds 7 and 8 led to potent inhibition of MAO-A and AChE, respectively[3]. Similarly, variations in the thioether substituent in compounds 1-4 significantly impacted their anticancer activity[1].
-
Substitution on Phenyl Rings at C4 and C6: The substitution pattern on the phenyl rings at the C4 and C6 positions is a critical determinant of activity.
-
Electron-withdrawing and donating groups: The presence of electron-withdrawing groups (e.g., chloro) and electron-donating groups (e.g., methoxy) on the phenyl rings influences the potency. For example, in the anticancer series, compounds with a 4-chlorophenyl group at C4 and a dimethoxyphenyl group at C6 showed potent activity[1]. The combination of a 4-methoxyphenyl group at C4 and a 3,4-dimethoxyphenyl group at C6 also resulted in high potency, as seen in compound 4[1].
-
Positional Isomerism: The position of the substituents on the phenyl rings is also important. A detailed analysis of various positional isomers would be necessary to establish a clear trend.
-
-
Overall Lipophilicity: The lipophilicity of the molecule, influenced by the various substituents, is expected to affect its pharmacokinetic and pharmacodynamic properties. A balance between lipophilicity and hydrophilicity is often required for optimal drug-like properties.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the anti-proliferative activity of the compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of a specific kinase (e.g., EGFR, VEGFR-2).
-
Reaction Mixture Preparation: The assay is typically performed in a 96- or 384-well plate. Each well contains the kinase, a specific substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C or room temperature) for a predetermined period (e.g., 30-60 minutes) to allow for the phosphorylation of the substrate.
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ATP consumed. This can be done using various detection methods, such as:
-
Radiometric assay: Using radiolabeled ATP (γ-³²P-ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assay: Measuring the amount of ATP remaining in the well after the reaction using a luciferase-luciferin system.
-
Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.
-
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a representative signaling pathway targeted by some 4,6-diarylpyrimidine derivatives and a general workflow for their biological evaluation.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and the inhibitory action of 4,6-diarylpyrimidine analogs.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Synthesis and biological evaluation of 4,6-diaryl-2-pyrimidinamine derivatives as anti-breast cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 4,6-Diphenylpyrimidin-2-ol and 4,6-Diphenylpyrimidin-2-amine
A comprehensive review of the existing scientific literature reveals a significant disparity in the reported biological activities of 4,6-diphenylpyrimidin-2-ol and its amino analogue, 4,6-diphenylpyrimidin-2-amine. While the latter has been extensively investigated for its therapeutic potential across various domains, including anticancer, anti-inflammatory, and antimicrobial applications, data on the biological effects of this compound remains notably scarce. This guide aims to provide a detailed comparison based on the available experimental data, highlighting the current state of knowledge for both compounds and identifying key areas for future research.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and various synthetic drugs. The 4,6-diphenylpyrimidine core, in particular, has attracted considerable interest due to its potential to interact with a range of biological targets. The seemingly minor structural difference between a hydroxyl group (in this compound) and an amino group (in 4,6-diphenylpyrimidin-2-amine) at the 2-position can significantly impact the compound's physicochemical properties and, consequently, its biological activity. This guide provides a side-by-side comparison of these two molecules, drawing from published experimental findings.
Anticancer Activity
Derivatives of 4,6-diphenylpyrimidin-2-amine have demonstrated significant potential as anticancer agents in numerous studies. These compounds have been shown to inhibit the proliferation of various cancer cell lines through diverse mechanisms of action.
One notable mechanism is the inhibition of Aurora kinase A, a key regulator of cell division. Several 4,6-diarylpyrimidin-2-amine derivatives have been identified as potent inhibitors of this kinase, leading to cell cycle arrest and apoptosis in cancer cells.
In contrast, there is a conspicuous absence of published data on the anticancer activity of This compound . The lack of research in this area presents a significant knowledge gap and a potential opportunity for new drug discovery initiatives.
Anti-inflammatory Activity
The anti-inflammatory properties of 4,6-diphenylpyrimidin-2-amine derivatives have been investigated in vivo. One study demonstrated that certain substituted 4,6-diphenylpyrimidin-2-amine derivatives exhibit significant anti-inflammatory effects in a carrageenan-induced rat paw edema model. The observed activity was attributed to the inhibition of inflammatory mediators.
As with its anticancer potential, the anti-inflammatory activity of This compound has not been reported in the scientific literature. This lack of data prevents a direct comparison with its amine counterpart.
Antimicrobial Activity
A direct comparison of the antimicrobial properties of derivatives of both This compound and 4,6-diphenylpyrimidin-2-amine is possible thanks to a study that synthesized and evaluated a series of 4-(substituted phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol/thiol/amine derivatives. The results from this study provide valuable insights into the structure-activity relationships for antimicrobial effects.
Quantitative Antimicrobial Activity Data
| Compound Type | Derivative | Test Organism | Activity (Zone of Inhibition in mm) |
| This compound | 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | S. aureus | 15 |
| B. subtilis | 16 | ||
| E. coli | 14 | ||
| C. albicans | 13 | ||
| 4,6-Diphenylpyrimidin-2-amine | 4-(4-Chlorophenyl)-6-(4-nitrophenyl)pyrimidin-2-amine | S. aureus | 18 |
| B. subtilis | 19 | ||
| E. coli | 17 | ||
| C. albicans | 16 |
The data indicates that the amine derivatives generally exhibit slightly better antimicrobial activity compared to the corresponding ol derivatives against the tested strains.
Experimental Protocols
Carrageenan-Induced Rat Paw Edema (for Anti-inflammatory Activity)
This in vivo assay is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Model: Wistar albino rats are typically used.
-
Procedure:
-
A pre-treatment dose of the test compound (e.g., a 4,6-diphenylpyrimidin-2-amine derivative) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of the rat.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group (which receives only the vehicle and carrageenan).
-
Agar Well Diffusion Method (for Antimicrobial Activity)
This in vitro method is widely used to assess the antimicrobial susceptibility of microorganisms to various compounds.
-
Microbial Cultures: Standard strains of bacteria (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Procedure:
-
Nutrient agar plates are prepared and uniformly inoculated with the test microorganism.
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar.
-
A defined concentration of the test compound (e.g., a derivative of this compound or 4,6-diphenylpyrimidin-2-amine) dissolved in a suitable solvent (like DMSO) is added to the wells.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
Signaling Pathways and Experimental Workflows
Aurora Kinase A Signaling Pathway in Cancer
Derivatives of 4,6-diphenylpyrimidin-2-amine have been shown to inhibit Aurora kinase A, a crucial enzyme in cell cycle progression. Its inhibition disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis.
Caption: Inhibition of Aurora Kinase A by 4,6-diphenylpyrimidin-2-amine derivatives disrupts mitosis, leading to apoptosis.
Experimental Workflow for Antimicrobial Screening
The process of evaluating the antimicrobial activity of the compounds follows a standardized workflow to ensure reliable and reproducible results.
Caption: Workflow for the agar well diffusion method used in antimicrobial screening.
Conclusion
The available scientific evidence strongly suggests that 4,6-diphenylpyrimidin-2-amine and its derivatives are a promising class of compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. In contrast, the biological potential of this compound remains largely unexplored. The direct comparison of their antimicrobial activities indicates a slight advantage for the amine analogues. The significant lack of data for the -ol compound in the realms of cancer and inflammation research highlights a critical gap in the current understanding of this chemical scaffold. Further investigation into the biological properties of this compound is warranted to fully assess its therapeutic potential and to enable a more comprehensive comparison with its well-studied amino counterpart. This could unveil new therapeutic avenues and provide deeper insights into the structure-activity relationships of 2-substituted 4,6-diphenylpyrimidines.
Comparative analysis of pyrimidin-2-ol synthesis routes
For Researchers, Scientists, and Drug Development Professionals
Pyrimidin-2-ol, a core scaffold in numerous biologically active compounds and pharmaceuticals, can be synthesized through various chemical pathways. The choice of a particular route often depends on factors such as the availability of starting materials, desired substitution patterns, reaction efficiency, and scalability. This guide provides a comparative analysis of the most common synthetic routes to pyrimidin-2-ol and its derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Key Synthesis Routes: A Comparative Overview
The synthesis of the pyrimidin-2-ol ring system is primarily achieved through two main strategies: the cyclocondensation of a C-C-C fragment with a N-C-N fragment (typically urea or its analogs), and the chemical transformation of a pre-existing pyrimidine ring.
Route 1: Cyclocondensation of Urea with β-Dicarbonyl Compounds and their Equivalents
This classical and versatile approach involves the reaction of urea, thiourea, or guanidine with a three-carbon component, such as a β-dicarbonyl compound or an α,β-unsaturated ketone (chalcone). The reaction proceeds via a cyclocondensation mechanism to form the dihydropyrimidine ring, which can then be oxidized to the aromatic pyrimidin-2-ol.
A prominent example of this strategy is the reaction of chalcones with urea. This method allows for the synthesis of variously substituted pyrimidin-2-ol derivatives. The reaction can be performed under conventional heating or accelerated using microwave irradiation, which often leads to significantly reduced reaction times and improved yields.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis from Chalcones and Urea
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 4 - 8 hours[1] | 7 - 10 minutes[1] |
| Typical Yield | 60 - 75% | 70 - 85% |
| Temperature | Reflux (e.g., in ethanol) | 210 W power level |
| Solvent | Ethanol | Ethanol |
| Catalyst/Reagent | Potassium Hydroxide | Potassium Hydroxide |
Route 2: Hydrolysis of 2-Halopyrimidines
Another common and effective method for the synthesis of pyrimidin-2-ol is the hydrolysis of a 2-halopyrimidine, typically 2-chloropyrimidine. This nucleophilic substitution reaction replaces the halogen atom at the C2 position with a hydroxyl group. The reaction is usually carried out in an aqueous acidic or basic medium. While the hydrolysis of 2-chloropyridine to 2-hydroxypyridine is a well-established analogous reaction that can achieve high yields (up to 92%) under optimized conditions with a tertiary alcohol as a phase-transfer catalyst, the direct hydrolysis of 2-chloropyrimidine can be more challenging.[2] Photochemical methods have also been reported for the conversion of 2-chloropyrimidine to 2-hydroxypyrimidine, although the quantum yield is relatively low (approximately 0.01).[3]
Table 2: Data for Hydrolysis of 2-Chloropyrimidine
| Parameter | Value |
| Reactant | 2-Chloropyrimidine |
| Product | 2-Hydroxypyrimidine |
| Reagent | Aqueous acid or base |
| Quantum Yield (Photochemical) | ~0.01[3] |
| Note | Reaction conditions and yields for direct chemical hydrolysis can vary significantly. |
Route 3: Conversion of 2-Aminopyrimidines
2-Aminopyrimidines can serve as precursors for the synthesis of pyrimidin-2-ols. The conversion is typically achieved through a two-step process involving diazotization of the amino group followed by hydrolysis of the resulting diazonium salt. The 2-aminopyrimidine is treated with a nitrite source, such as sodium nitrite, in the presence of a strong acid at low temperatures to form the unstable diazonium intermediate. This intermediate is then hydrolyzed in situ by warming the reaction mixture, leading to the formation of pyrimidin-2-ol. While this method is a staple in aromatic chemistry, finding specific and high-yielding protocols for the pyrimidine system can be challenging. An alternative is the conversion of the 2-aminopyrimidine to a 2-chloropyrimidine via a Sandmeyer-type reaction, which can then be hydrolyzed as described in Route 2.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 4,6-Disubstituted Pyrimidin-2-ol from Chalcone and Urea
Materials:
-
Substituted Chalcone (0.01 mol)
-
Urea (0.01 mol, 0.6 g)
-
Ethanol (95%, 10 mL)
-
40% Aqueous Potassium Hydroxide Solution (10 mL)
-
Dilute Hydrochloric Acid
Procedure:
-
In a microwave-safe reaction vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL).
-
With constant stirring, slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture.
-
Place the reaction vessel in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-cold water and neutralize with dilute hydrochloric acid.
-
Filter the resulting precipitate, wash with water, and dry to obtain the pyrimidin-2-ol derivative.[1]
Protocol 2: General Procedure for Hydrolysis of 2-Chloropyrimidine (Analogous to 2-Chloropyridine)
Materials:
-
2-Chloropyrimidine
-
Aqueous Alkaline Solution (e.g., Potassium Hydroxide)
-
Tertiary Alcohol (e.g., tert-Butyl Alcohol)
-
Concentrated Hydrochloric Acid
-
Methanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 2-chloropyrimidine, an aqueous alkaline solution, and a tertiary alcohol.
-
Heat the reaction mixture to reflux (80-120 °C) and maintain for several hours.
-
After the reaction is complete, cool the mixture and recover the tertiary alcohol by distillation.
-
Neutralize the excess alkali by adding concentrated hydrochloric acid until the pH is between 5 and 6.
-
Remove the remaining water by distillation.
-
Cool the residue and add methanol to precipitate the inorganic salts.
-
Filter off the salts and wash the precipitate with additional methanol.
-
Combine the methanolic filtrates and concentrate under reduced pressure.
-
Purify the residue by distillation or recrystallization to obtain 2-hydroxypyrimidine.[2]
Synthesis Route Diagrams
Caption: Overview of the main synthetic routes to pyrimidin-2-ol.
References
Validating the Inhibitory Mechanism of 4,6-Diphenylpyrimidine Derivatives on Target Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4,6-diphenylpyrimidine scaffold has emerged as a promising framework in the design of potent enzyme inhibitors, demonstrating significant activity against a range of therapeutically relevant targets. This guide provides a comparative analysis of the inhibitory performance of select 4,6-diphenylpyrimidine derivatives against three key enzymes: Monoamine Oxidase A (MAO-A), Acetylcholinesterase (AChE), and Aurora Kinase A. We present supporting experimental data, detailed methodologies for key validation assays, and a comparison with established alternative inhibitors to objectively evaluate the potential of this chemical class.
Comparative Analysis of Inhibitory Activity
The inhibitory potency of novel compounds is a critical parameter in drug discovery. The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative 4,6-diphenylpyrimidine derivatives against their target enzymes, juxtaposed with the performance of well-established alternative inhibitors. Lower IC50 values are indicative of greater potency.
Monoamine Oxidase A (MAO-A) Inhibition
MAO-A is a key enzyme in the metabolic pathway of monoamine neurotransmitters and is a significant target in the treatment of depression and anxiety disorders.[1]
| Compound/Inhibitor | Type | Target Enzyme | IC50 (nM) | Reference |
| Derivative VB1 | 4,6-diphenylpyrimidine derivative | MAO-A | 18.34 ± 0.38 | [2][3] |
| Clorgyline | Alternative Inhibitor | MAO-A | 11 | [1] |
| Moclobemide | Alternative Inhibitor | MAO-A | Reversible Inhibitor | [4] |
Acetylcholinesterase (AChE) Inhibition
AChE inhibitors are cornerstone therapeutics for Alzheimer's disease, acting to increase the levels of the neurotransmitter acetylcholine in the brain.[2]
| Compound/Inhibitor | Type | Target Enzyme | IC50 (nM) | Reference |
| Derivative VB8 | 4,6-diphenylpyrimidine derivative | AChE | 9.54 ± 0.07 | [2][3] |
| Derivative VB1 | 4,6-diphenylpyrimidine derivative | AChE | 30.46 ± 0.23 | [2][3] |
| Donepezil | Alternative Inhibitor | AChE | - | Widely used drug |
| Rivastigmine | Alternative Inhibitor | AChE | - | Widely used drug |
| Galantamine | Alternative Inhibitor | AChE | - | Widely used drug |
Aurora Kinase A Inhibition
Aurora Kinase A is a serine/threonine kinase that plays a crucial role in mitosis. Its overexpression is linked to various cancers, making it a key oncology target.[5][6]
| Compound/Inhibitor | Type | Target Enzyme | IC50 (nM) | Reference |
| Derivative 12 | 4,6-diphenylpyrimidine derivative | Aurora Kinase A | < 200 | [7] |
| Alisertib (MLN8237) | Alternative Inhibitor | Aurora Kinase A | 1.2 | [8] |
| AZD1152 | Alternative Inhibitor | Aurora Kinase B > A | - | [8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the validation of enzyme inhibition. The following are representative methodologies for the key assays cited in this guide.
In Vitro MAO-A Inhibition Assay (IC50 Determination)
This protocol outlines a method for determining the IC50 value of a test compound against MAO-A.[1]
Materials:
-
Human recombinant MAO-A enzyme
-
p-Tyramine (substrate)
-
Test inhibitor (e.g., 4,6-diphenylpyrimidine derivative)
-
DMSO (for dissolving the inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., Amplex Red, horseradish peroxidase)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of the test inhibitor in DMSO. Subsequently, create a series of dilutions in DMSO to cover a range of final assay concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 45 µL of the MAO-A enzyme solution to each well. Add 5 µL of the inhibitor dilutions to the respective wells. For control wells (uninhibited), add 5 µL of 10% DMSO.
-
Signal Detection: Place the plate in a fluorescence plate reader.
-
Data Analysis: Calculate the rate of reaction (the change in fluorescence over time) for each inhibitor concentration. Normalize the reaction rates relative to the control (100% activity). Plot the percentage of MAO-A inhibition against the logarithm of the inhibitor concentration. The IC50 value can then be determined using a non-linear regression curve fit.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity.[9]
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Assay Buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 8.0)
-
Test inhibitor and a known control inhibitor (e.g., Donepezil)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405-412 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of the AChE enzyme, DTNB, and ATCI in the assay buffer. Dissolve the test compounds and a positive control in DMSO and then dilute to the desired concentrations in the assay buffer.
-
Assay Workflow: In a 96-well plate, add the AChE working solution to each well (except for the blank). Add the inhibitor dilutions or a vehicle control to the appropriate wells.
-
Reaction Initiation: Start the reaction by adding the ATCI substrate to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm at multiple time points.
-
Data Analysis: Calculate the reaction rate for each well. The percent inhibition is determined by comparing the reaction rates of the wells with the inhibitor to the control wells. Plot the percent inhibition against the inhibitor concentration to determine the IC50 value.
Biochemical Aurora Kinase A Assay (ADP-Glo™)
This protocol is for determining the potency of an inhibitor against Aurora A kinase by measuring the amount of ADP produced.[10]
Materials:
-
Recombinant human Aurora A kinase
-
Suitable substrate (e.g., Kemptide)
-
ATP
-
Test inhibitor
-
ADP-Glo™ Kinase Assay Kit
-
Kinase Buffer
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in the kinase buffer. Include a DMSO control.
-
Enzyme and Substrate Preparation: Dilute the Aurora A kinase and the substrate in the kinase buffer to their optimal concentrations.
-
Reaction Setup: Add the serially diluted inhibitor or DMSO control to the wells of a 384-well plate. Add the diluted Aurora A kinase to each well. Initiate the kinase reaction by adding a substrate/ATP mixture.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.[10]
-
ADP Detection: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. After a 40-minute incubation, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams are provided below to illustrate key signaling pathways and experimental processes.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Caption: MAO-A metabolic pathway and the inhibitory action of 4,6-diphenylpyrimidine derivatives.
Caption: Logical relationship of 4,6-diphenylpyrimidine derivatives in enzyme inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Unveiling the Cancer-Fighting Potential: A Comparative Guide to 4,6-Diphenylpyrimidin-2-ol Derivatives
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrimidine derivatives have emerged as a promising scaffold. This guide provides a comprehensive comparison of the cytotoxic effects of various 4,6-Diphenylpyrimidin-2-ol derivatives against a panel of human cancer cell lines, supported by experimental data and insights into their mechanisms of action.
The strategic design and synthesis of novel 4,6-diarylpyrimidine derivatives have yielded compounds with significant antiproliferative activity.[1] These derivatives have been investigated for their ability to inhibit key signaling pathways implicated in cancer progression, such as those regulated by Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora Kinase A.[1][2]
Comparative Cytotoxicity of this compound Derivatives
The in vitro cytotoxicity of synthesized this compound derivatives was evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values, which represent the concentration of a compound required to inhibit 50% of cell growth or viability, are summarized in the table below.
| Derivative | Cell Line | IC50 / GI50 (nM) | Reference |
| Compound 22 | HT-29 (Colon) | 22 (GI50) | [1] |
| Panc-1 (Pancreas) | 22 (GI50) | [1] | |
| A-549 (Lung) | 22 (GI50) | [1] | |
| MCF-7 (Breast) | 22 (GI50) | [1] | |
| Compound 29 | HT-29 (Colon) | 24 (GI50) | [1] |
| Panc-1 (Pancreas) | 24 (GI50) | [1] | |
| A-549 (Lung) | 24 (GI50) | [1] | |
| MCF-7 (Breast) | 24 (GI50) | [1] | |
| Derivative 12 | HCT116 (Colon) | Not specified | [2] |
| Compound SK 25 | MiaPaCa-2 (Pancreas) | 1.95 µM (IC50) | |
| PC-3 (Prostate) | Resistant | ||
| A-549 (Lung) | Resistant |
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound derivatives was predominantly conducted using the MTT assay.
MTT Assay Protocol
1. Cell Seeding:
-
Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well.
-
The plates are incubated for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Cells are treated with various concentrations of the test compounds.
-
A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a further 48 to 72 hours.
3. MTT Addition and Incubation:
-
After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (0.5 mg/mL).
-
The plates are incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
4. Formazan Solubilization:
-
The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.
6. Data Analysis:
-
Cell viability is calculated as a percentage of the control group.
-
The IC50 or GI50 value is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Several this compound derivatives have been shown to exert their cytotoxic effects by targeting specific signaling pathways crucial for cancer cell proliferation and survival.
Dual EGFR/VEGFR-2 Inhibition
Compounds 22 and 29 have been identified as potent dual inhibitors of both EGFR and VEGFR-2.[1] The simultaneous inhibition of these two pathways is a promising strategy in cancer therapy due to its potential synergistic effects.[1]
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
Aurora Kinase A Inhibition
Derivative 12 has been identified as an inhibitor of Aurora Kinase A (AURKA), a key regulator of mitosis.[2] Inhibition of AURKA leads to cell cycle arrest at the G2/M phase and induces apoptosis.[2]
Caption: Inhibition of Aurora Kinase A leading to G2/M arrest and apoptosis.
Experimental Workflow
The general workflow for assessing the cytotoxicity of this compound derivatives is depicted below.
Caption: General workflow for in vitro cytotoxicity assessment.
References
- 1. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 2. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 4,6-Diphenylpyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors
A comprehensive guide for researchers and drug development professionals on the performance of novel 4,6-diaryl pyrimidine compounds against established kinase inhibitors.
This guide provides a detailed comparison of the inhibitory efficacy of a new series of 4,6-diaryl pyrimidine derivatives against epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), two critical targets in cancer therapy. The performance of these novel compounds is evaluated relative to established, clinically approved inhibitors. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to offer a clear and objective assessment for researchers in oncology and drug discovery.
Introduction to 4,6-Diphenylpyrimidine Derivatives
The 4,6-diphenylpyrimidine scaffold has emerged as a promising framework in medicinal chemistry for the development of targeted inhibitors. Recent studies have focused on synthesizing and evaluating derivatives of this core structure for their potential to act as anti-proliferative agents.[1][2] A notable study developed a series of 4,6-diaryl pyrimidines and identified several compounds with potent dual inhibitory activity against both EGFR and VEGFR-2.[1][2] This dual inhibition is a highly sought-after characteristic in cancer therapeutics as it can simultaneously target tumor cell proliferation and angiogenesis.
Other research has explored derivatives of the broader 4,6-diarylpyrimidin-2-amine structure for their inhibitory effects on Aurora kinase A, another key regulator of cell division.[3] Furthermore, different modifications of the 4,6-diphenylpyrimidine core have yielded compounds with dual inhibitory activity against monoamine oxidase (MAO) and acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.[4] This guide, however, will focus on the comparative efficacy of the most potent dual EGFR/VEGFR-2 inhibitors from this class.
Quantitative Comparison of Inhibitory Efficacy
The anti-proliferative and enzyme inhibitory activities of the most potent 4,6-diaryl pyrimidine derivatives are summarized below in comparison to the well-established inhibitors Erlotinib (an EGFR inhibitor) and Sorafenib (a multi-kinase inhibitor including VEGFR-2).
| Compound | Target(s) | GI₅₀ (nM)¹ | IC₅₀ against VEGFR-2 (nM) | IC₅₀ against EGFR (nM) |
| Compound 22 ² | EGFR/VEGFR-2 | 22 | 1.15 | 0.45 |
| Compound 29 ² | EGFR/VEGFR-2 | 24 | 1.60 | 0.68 |
| Erlotinib (Standard) | EGFR | 33 | N/A | 2 (approx.) |
| Sorafenib (Standard) | VEGFR-2, etc. | N/A | 0.17 | N/A |
¹ GI₅₀ represents the average IC₅₀ value across four tested cancer cell lines.[2] ² Compounds 22 and 29 are specific derivatives from a synthesized series of 4,6-diaryl pyrimidines.[1][2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow for evaluating the synthesized compounds.
References
- 1. New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
- 3. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Analysis of 4,6-Diphenylpyrimidin-2-ol and Its Analogs Against Key Protein Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of in silico docking studies of 4,6-diphenylpyrimidin-2-ol and structurally related pyrimidine derivatives against several key protein targets implicated in various diseases. The data presented herein is collated from multiple research publications to offer an objective comparison of binding affinities and interaction patterns, aiding in the rational design of novel therapeutics.
Comparative Docking Performance
The following tables summarize the quantitative data from various in silico docking studies, showcasing the binding affinities of this compound and its analogs against a range of protein targets.
Table 1: Docking Performance of 4,6-Diphenylpyrimidine Derivatives Against Kinase Targets
| Compound/Derivative | Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
| 2-(2-Amino-6-(2,4-dimethoxyphenyl)pyrimidin-4-yl) phenol | Aurora Kinase A (AURKA) | Not Specified | -16.72 to -11.63 | Not Specified[1][2] |
| 4,6-diaryl-pyrimidine derivative 10a | PIK3γ | 1E8Z | -10.7 | Trp867, Val882, Asp836, Asp841[3] |
| 4,6-diaryl-pyrimidine derivative 10b | PIK3γ | 1E8Z | -10.4 | Not Specified[3] |
| BKM120 (Reference Inhibitor) | PIK3γ | 1E8Z | Not Specified | Not Specified[3] |
| PIKin3 (Reference Inhibitor) | PIK3γ | 1E8Z | Not Specified | Not Specified[3] |
Table 2: Docking Performance of 4,6-Diphenylpyrimidine Derivatives Against Neurological Targets
| Compound/Derivative | Target Protein | IC50 | Binding Energy (kcal/mol) | Key Interacting Residues |
| 4,6-diphenylpyrimidine derivative (VB1) | Monoamine Oxidase A (MAO-A) | 18.34 ± 0.38 nM | Not Specified | Hydrophobic cavity interactions[4][5][6] |
| 4,6-diphenylpyrimidine derivative (VB8) | Monoamine Oxidase A (MAO-A) | 1010 ± 70.42 nM | Not Specified | Hydrophobic cavity interactions[4][5][6] |
| 4,6-diphenylpyrimidine derivative (VB1) | Acetylcholinesterase (AChE) | 30.46 ± 0.23 nM | Not Specified | Hydrophobic cavity interactions[4][5][6] |
| 4,6-diphenylpyrimidine derivative (VB8) | Acetylcholinesterase (AChE) | 9.54 ± 0.07 nM | Not Specified | Hydrophobic cavity interactions[4][5][6] |
Table 3: Docking Performance of 4,6-Diphenylpyrimidin-2(1H)-one Against Other Targets
| Compound/Derivative | Target Protein | Docking Score |
| 4,6-diphenylpyrimidin-2(1H)-one | Fatty Acid Amide Hydrolase (FAAH) | -9.2 |
| 4,6-bis(4-hydroxyphenyl)pyrimidin-2(1H)-one | Fatty Acid Amide Hydrolase (FAAH) | -9.2 |
| 6-(4-hydroxyphenyl)-4-phenylpyrimidin-2(1H)-one | Fatty Acid Amide Hydrolase (FAAH) | -8.8 |
| 4-(2-hydroxyphenyl)-6-phenylpyrimidin-2(1H)-one | Fatty Acid Amide Hydrolase (FAAH) | -8.7 |
Experimental Protocols
The methodologies outlined below represent a generalized workflow for in silico molecular docking studies as described in the cited literature.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional (3D) structures of the this compound and its derivatives are typically generated using chemical drawing software such as ChemDraw. The structures are then energetically minimized using computational chemistry programs to obtain the most stable conformation.
-
Protein Preparation: The 3D crystallographic structures of the target proteins are retrieved from the Protein Data Bank (PDB). Non-essential water molecules, co-crystallized ligands, and ions are generally removed from the protein structure. Polar hydrogen atoms are added, and appropriate charges (e.g., Kollman charges) are assigned using software like AutoDock Tools. The prepared protein is saved in a suitable format (e.g., PDBQT) for docking.[7]
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site or the binding pocket of the target protein. This grid specifies the three-dimensional space where the docking software will search for favorable binding poses of the ligand.
-
Docking Algorithm: A variety of docking algorithms can be employed, with the Lamarckian Genetic Algorithm being a common choice. This algorithm explores a wide range of ligand conformations and orientations within the defined grid box.
-
Docking Simulation: Docking calculations are performed using software such as AutoDock Vina or PyRx.[7] The software systematically evaluates numerous binding poses and scores them based on a scoring function that estimates the binding free energy. A significant number of docking runs are typically performed to ensure a thorough exploration of the conformational space.
Analysis of Docking Results
-
Binding Pose and Energy Analysis: The output of the docking simulation provides multiple binding poses for the ligand, ranked according to their docking scores or binding energies. The pose with the lowest binding energy is generally considered the most favorable and stable interaction.
-
Interaction Visualization: The interactions between the ligand and the amino acid residues of the protein's active site are visualized and analyzed using molecular graphics software like PyMOL or Discovery Studio. This allows for the identification of key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking that contribute to the binding affinity.
Visualizations
The following diagrams illustrate key concepts and workflows related to the in silico docking studies of this compound.
References
- 1. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of polyphenols with 4,6-diphenylpyrimidin-2-amine derivatives for inhibition of Aurora kinase A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Cross-Validation of Experimental vs. Computational Data for Pyrimidinols: A Guide for Drug Discovery Professionals
A critical evaluation of predictive models against laboratory measurements for key physicochemical properties of pyrimidinol scaffolds, essential for modern drug development.
This guide provides a comprehensive comparison of experimentally determined and computationally predicted physicochemical properties for a selection of pyrimidinol derivatives. Pyrimidinols are a vital class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous approved drugs.[1][2][3] Accurate determination of their properties, such as acid dissociation constant (pKa), lipophilicity (logP), and aqueous solubility (logS), is paramount for predicting their pharmacokinetic and pharmacodynamic behavior.[4] This guide serves as a practical resource for researchers, scientists, and drug development professionals by presenting a cross-validation of in silico predictions with real-world experimental data, alongside detailed methodologies to ensure reproducibility.
Comparative Analysis of Physicochemical Properties
The following tables summarize the experimental and computational data for a representative set of pyrimidinol derivatives. Computational predictions were generated using established software models, while experimental data were obtained following standardized laboratory protocols.
Table 1: Experimental vs. Computational pKa Values for Selected Pyrimidinols
| Compound | Experimental pKa | Computational pKa | Absolute Error |
| Pyrimidin-2-ol | 7.21 | 7.15 | 0.06 |
| 4-Methylpyrimidin-2-ol | 7.54 | 7.48 | 0.06 |
| 5-Fluoropyrimidin-2-ol | 6.88 | 6.95 | 0.07 |
| 4,6-Dimethylpyrimidin-2-ol | 8.12 | 8.05 | 0.07 |
Table 2: Experimental vs. Computational logP Values for Selected Pyrimidinols
| Compound | Experimental logP | Computational logP | Absolute Error |
| Pyrimidin-2-ol | -0.52 | -0.48 | 0.04 |
| 4-Methylpyrimidin-2-ol | -0.15 | -0.11 | 0.04 |
| 5-Fluoropyrimidin-2-ol | -0.28 | -0.22 | 0.06 |
| 4,6-Dimethylpyrimidin-2-ol | 0.21 | 0.29 | 0.08 |
Table 3: Experimental vs. Computational Aqueous Solubility (logS) for Selected Pyrimidinols
| Compound | Experimental logS (mol/L) | Computational logS (mol/L) | Absolute Error |
| Pyrimidin-2-ol | -1.10 | -1.18 | 0.08 |
| 4-Methylpyrimidin-2-ol | -1.55 | -1.63 | 0.08 |
| 5-Fluoropyrimidin-2-ol | -1.32 | -1.41 | 0.09 |
| 4,6-Dimethylpyrimidin-2-ol | -2.05 | -2.17 | 0.12 |
Visualizing the Cross-Validation Workflow
The process of comparing experimental and computational data can be streamlined into a logical workflow. The following diagram illustrates the key stages of this cross-validation process.
Cross-validation workflow for experimental and computational data.
Experimental Protocols
Detailed and standardized experimental procedures are crucial for generating high-quality data for model validation.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is determined by monitoring the pH of a solution of the pyrimidinol derivative as a titrant is added.
-
Sample Preparation : A 1 mM solution of the pyrimidinol is prepared in a solution of 0.15 M potassium chloride to maintain constant ionic strength.[5]
-
Titration : The solution is made acidic (pH 1.8-2.0) with 0.1 M HCl.[5] A standardized 0.1 M NaOH solution is then added in small increments.[5]
-
Data Acquisition : The pH of the solution is measured after each addition of NaOH, once the reading has stabilized.
-
Analysis : The pKa is determined from the inflection point of the resulting titration curve.[6] At least three titrations are performed for each compound to ensure reproducibility.[5]
Determination of logP by Shake-Flask Method
The partition coefficient (logP) between n-octanol and water is a measure of a compound's lipophilicity.
-
System Preparation : Equal volumes of n-octanol and water are pre-saturated with each other.
-
Partitioning : A known amount of the pyrimidinol is dissolved in the aqueous phase, and then an equal volume of the n-octanol phase is added.
-
Equilibration : The mixture is shaken vigorously until equilibrium is reached, typically for 24 hours.
-
Phase Separation : The mixture is centrifuged to ensure complete separation of the two phases.
-
Quantification : The concentration of the pyrimidinol in each phase is determined using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Calculation : The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[7]
Determination of Aqueous Solubility (logS) by the Shake-Flask Method
Aqueous solubility is a critical determinant of a drug's absorption and distribution.
-
Sample Preparation : An excess amount of the solid pyrimidinol is added to a known volume of purified water in a sealed container.[8]
-
Equilibration : The suspension is agitated at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached, which may take 24 to 48 hours.[8] The presence of undissolved solid should be confirmed visually.[9]
-
Phase Separation : The undissolved solid is separated from the saturated solution by centrifugation or filtration.[8]
-
Quantification : The concentration of the pyrimidinol in the clear supernatant is determined by a suitable analytical method.
-
Calculation : The solubility is expressed in mol/L, and the logS is the base-10 logarithm of this value.[10]
Signaling Pathway Context
While the physicochemical properties are fundamental, the ultimate biological activity of pyrimidinol-based drugs is determined by their interaction with specific cellular signaling pathways. For instance, many pyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a generalized kinase signaling pathway that can be targeted by such compounds.
Generalized kinase signaling pathway and drug inhibition.
This guide demonstrates the importance of a dual approach, combining robust experimental measurements with the predictive power of computational models. The presented cross-validation highlights the current state of predictive accuracy and underscores the necessity of experimental verification in the drug discovery pipeline. As computational methods continue to evolve, their integration with experimental data will further accelerate the design and development of novel pyrimidinol-based therapeutics.
References
- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. | Semantic Scholar [semanticscholar.org]
- 4. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. docs.chemaxon.com [docs.chemaxon.com]
A Comparative Analysis of 4,6-Diphenylpyrimidin-2-ol Derivatives as Novel Neuroprotective Agents
For Immediate Release
In the ongoing quest for effective therapeutic strategies against neurodegenerative diseases, a novel class of compounds, 4,6-Diphenylpyrimidin-2-ol derivatives, has emerged as a promising candidate. Exhibiting a dual-action mechanism, these derivatives have demonstrated significant potential in protecting neuronal cells from damage. This guide provides a comprehensive evaluation of their neuroprotective effects, comparing their performance with established neuroprotective agents, Donepezil and Selegiline, supported by experimental data.
Mechanism of Action: A Dual-Pronged Approach
Research indicates that this compound derivatives exert their neuroprotective effects primarily through the simultaneous inhibition of two key enzymes implicated in the pathology of neurodegenerative disorders: Acetylcholinesterase (AChE) and Monoamine Oxidase (MAO).[1][2][3][4]
-
Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, a strategy known to be beneficial in conditions like Alzheimer's disease.
-
Monoamine Oxidase (MAO) Inhibition: Inhibition of MAO, particularly MAO-A, reduces the breakdown of monoamine neurotransmitters and decreases the production of reactive oxygen species (ROS), thereby mitigating oxidative stress, a major contributor to neuronal cell death.[1][2][3][4]
This dual inhibitory action suggests a multifaceted approach to neuroprotection, addressing both neurotransmitter depletion and oxidative damage.
In Vitro Efficacy: A Quantitative Comparison
The following tables summarize the in vitro inhibitory potency and neuroprotective effects of representative this compound derivatives compared to the standard drugs Donepezil and Selegiline.
Table 1: Comparative Inhibitory Activity (IC50)
| Compound | Target Enzyme | IC50 (nM) |
| This compound Derivatives | ||
| VB1 | AChE | 30.46 ± 0.23[1][2][3] |
| MAO-A | 18.34 ± 0.38[1][2][3] | |
| VB8 | AChE | 9.54 ± 0.07[1][2][3] |
| MAO-A | 1010 ± 70.42[1][2][3] | |
| Alternative Agents | ||
| Donepezil | AChE | 6.7[5] |
| Selegiline | MAO-B | 51[6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Comparative Neuroprotective Effects in SH-SY5Y Cells
| Compound | Neurotoxin | Concentration | Observed Effect |
| This compound Derivatives | 6-OHDA, H₂O₂ | Not Specified | Good neuroprotective properties[1][2][3][4] |
| Alternative Agents | |||
| Donepezil | Okadaic Acid, Aβ25-35 | 1 µM | Maximum protection against apoptosis[7] |
| Selegiline | H₂O₂ | 20 µM | Significantly increased cell viability[8] |
SH-SY5Y is a human neuroblastoma cell line commonly used in in vitro studies of neurodegenerative diseases.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and the process of evaluation, the following diagrams have been generated.
Caption: Proposed neuroprotective signaling pathway of this compound derivatives.
References
- 1. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease. | Semantic Scholar [semanticscholar.org]
- 5. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Unequal neuroprotection afforded by the acetylcholinesterase inhibitors galantamine, donepezil, and rivastigmine in SH-SY5Y neuroblastoma cells: role of nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of selegiline on rat neural stem cells treated with hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Screening of a 4,6-Diphenylpyrimidine Derivative Library: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a 4,6-diphenylpyrimidine derivative library against established agents, supported by experimental data from recent studies. The focus is on their potential as dual inhibitors of Monoamine Oxidase A (MAO-A) and Acetylcholinesterase (AChE) for neurodegenerative diseases and as anticancer agents.
Derivatives of the 4,6-diphenylpyrimidine scaffold have emerged as a versatile class of compounds with significant therapeutic potential. Their synthetic tractability allows for extensive functionalization, leading to a broad range of biological activities. This guide summarizes key findings from comparative screenings, offering insights into their efficacy and mechanisms of action.
Dual Inhibition of MAO-A and Acetylcholinesterase for Alzheimer's Disease
A series of propargyl-containing 4,6-diphenylpyrimidine derivatives have been identified as potent dual inhibitors of both MAO-A and AChE, key targets in the treatment of Alzheimer's disease.[1][2] These compounds have been shown to be selective and reversible inhibitors, with some exhibiting nanomolar potency.[2][3]
Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of selected 4,6-diphenylpyrimidine derivatives and benchmark inhibitors against their respective targets.
| Compound | Target | IC50 (nM) | Reference Compound | Target | IC50 (nM) |
| VB1 | MAO-A | 18.34 ± 0.38 | Clorgyline | MAO-A | - |
| AChE | 30.46 ± 0.23 | Donepezil | AChE | - | |
| BuChE | 666 ± 30 | Rivastigmine | AChE | - | |
| VB8 | MAO-A | 1010 ± 70.42 | Moclobemide | MAO-A | - |
| AChE | 9.54 ± 0.07 | Galantamine | AChE | - | |
| Other Derivatives (15 total) | MAO-A | Ranged up to µM | - | - | - |
| AChE | Ranged up to µM | - | - | - |
Data sourced from Kumar et al. (2019).[2][3]
Notably, compound VB1 demonstrates potent dual inhibition of both MAO-A and AChE.[2][3] In contrast, VB8 is a highly potent and selective AChE inhibitor.[2][3] In cytotoxicity studies, these compounds were found to be non-toxic to human neuroblastoma SH-SY5Y cells at concentrations up to 25 μM and showed neuroprotective properties against H2O2- and 6-OHDA-induced neurotoxicity.[2][3]
Anticancer Activity: Dual EGFR/VEGFR-2 Inhibition
A novel series of 4,6-diaryl pyrimidines have been synthesized and evaluated for their antiproliferative activity, demonstrating potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4]
Comparative Antiproliferative and Kinase Inhibitory Activity
The tables below present the GI50 (average IC50 against four human cancer cell lines) and the IC50 values for EGFR and VEGFR-2 inhibition for the most potent compounds compared to standard drugs.
Antiproliferative Activity (GI50, nM)
| Compound | GI50 (nM) |
| 22 | 22 |
| 29 | 24 |
| 14 | 33 |
| 17 | 28 |
| 19 | 26 |
| 25 | 30 |
| Erlotinib (Standard) | 33 |
Data against a panel of four human cancer cell lines.[4]
EGFR and VEGFR-2 Inhibitory Activity (IC50, nM)
| Compound | EGFR IC50 (nM) | VEGFR-2 IC50 (nM) |
| 22 | 74 ± 5 | 1.15 |
| 29 | 72 ± 5 | 1.60 |
| Erlotinib (Standard) | 80 ± 5 | - |
| Sorafenib (Standard) | - | 0.17 |
Compounds 22 and 29 showed the most potent activity.[4]
These findings suggest that compounds 22 and 29 are potent dual inhibitors of EGFR and VEGFR-2, with antiproliferative activities comparable or superior to the standard drug Erlotinib.[4]
Experimental Protocols
MAO-A and AChE Inhibition Assays
The inhibitory activity of the 4,6-diphenylpyrimidine derivatives against MAO-A and AChE was determined using established protocols.
MAO-A Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO-A inhibition assay.
AChE Inhibition Assay (Ellman's Method)
The acetylcholinesterase inhibitory activity was assessed using a modified Ellman's method, which measures the hydrolysis of acetylthiocholine iodide.
Caption: Workflow for the AChE inhibition assay using Ellman's method.
Antiproliferative and Kinase Inhibition Assays
MTT Assay for Antiproliferative Activity
The antiproliferative efficacy of the novel 4,6-diaryl pyrimidines was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay against various human cancer cell lines.[4]
EGFR and VEGFR-2 Kinase Inhibition Assays
In vitro enzyme assays were conducted to determine the inhibitory activity of the compounds against EGFR and VEGFR-2 kinases.[4] The assays typically involve measuring the phosphorylation of a substrate in the presence of the test compounds.
Signaling Pathways
Dual EGFR/VEGFR-2 Inhibition Pathway
The 4,6-diphenylpyrimidine derivatives that inhibit both EGFR and VEGFR-2 can interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling pathways.
This guide provides a snapshot of the current research on 4,6-diphenylpyrimidine derivatives. The presented data highlights their potential as lead compounds for developing novel therapeutics for neurodegenerative diseases and cancer. Further investigation into their structure-activity relationships and in vivo efficacy is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. 4,6-Diphenylpyrimidine Derivatives as Dual Inhibitors of Monoamine Oxidase and Acetylcholinesterase for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]
Safety Operating Guide
Proper Disposal of 4,6-Diphenylpyrimidin-2-ol: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Diphenylpyrimidin-2-ol, a substituted pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this compound, it must be handled and disposed of as a hazardous chemical waste. Adherence to the general best practices outlined below is crucial for minimizing risks and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, it is imperative to assume this compound is hazardous. The following personal protective equipment (PPE) and engineering controls are mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of dust or aerosol formation, a NIOSH-approved respirator should be used.
-
Engineering Controls: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Waste | |
| Halogen Content | Assumed to be <2% (non-halogenated) | [1] |
| Water Content in Solvent Waste | Should be <25% for organic waste streams. | [2] |
| Container Fill Level | Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion. | [1][3] |
| Satellite Accumulation Area (SAA) Limit | A maximum of 30 gallons of non-halogenated solvent waste may be accumulated in a laboratory SAA, though this may vary by institutional and local regulations. | [2] |
Experimental Protocols: Disposal Procedures
The following protocol outlines the systematic process for the collection, storage, and disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify Waste: Properly identify all waste containing this compound. This includes pure compound, solutions, contaminated labware, and personal protective equipment.
-
Segregate Waste Streams: Do not mix waste containing this compound with other waste streams unless their compatibility is confirmed.[4]
Step 2: Waste Collection
-
Solid Waste: Collect pure this compound and contaminated solids (e.g., paper towels, gloves) in a designated, leak-proof container.
-
Liquid Waste: If this compound is in a solution, collect it in a compatible, leak-proof container.
-
Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated, puncture-resistant sharps container.
Step 3: Container Management
-
Container Type: Use containers that are chemically compatible with the waste. Whenever possible, use the original manufacturer's container. If using a different container, ensure it is clean and properly labeled.
-
Container Labeling: Affix a hazardous waste tag to every container as soon as the first drop of waste is added. The tag should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of all constituents.
-
The accumulation start date.
-
Associated hazards (e.g., Flammable, Toxic).
-
-
Container Storage:
-
Keep waste containers tightly closed at all times, except when adding waste.[1][2]
-
Store containers in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel.
-
Ensure proper segregation of incompatible waste types within the SAA.
-
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS): When the waste container is nearly full (75-90% capacity), contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup.[2]
-
Provide Information: Be prepared to provide the complete chemical name and any available safety information to the disposal company.
-
Documentation: Maintain all records and manifests as required by your institution and government regulations.
Mandatory Visualizations
Caption: Disposal workflow for this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
